molecular formula C18H16N2<br>C6H5NHC6H4NHC6H5<br>C18H16N2 B1677971 DPPD CAS No. 74-31-7

DPPD

Cat. No.: B1677971
CAS No.: 74-31-7
M. Wt: 260.3 g/mol
InChI Key: UTGQNNCQYDRXCH-UHFFFAOYSA-N
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Description

N,n'-diphenyl-p-phenylenediamine appears as gray or dark gray powder or flakes. (NTP, 1992)
N,N'-diphenyl-1,4-phenylenediamine is an N-substituted diamine that is 1,4-phenylenediamine in which one hydrogen from each amino group is replaced by a phenyl group. It has a role as an antioxidant. It is a secondary amino compound and a N-substituted diamine. It is functionally related to a p-aminodiphenylamine.
N,n'-diphenyl-1,4-phenylenediamine is a Standardized Chemical Allergen. The physiologic effect of n,n'-diphenyl-1,4-phenylenediamine is by means of Increased Histamine Release, and Cell-mediated Immunity.
in veterinary medicine, has been used to prevent vitamin E deficiency in lambs;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,4-N-diphenylbenzene-1,4-diamine
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InChI

InChI=1S/C18H16N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14,19-20H
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InChI Key

UTGQNNCQYDRXCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3
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Molecular Formula

C18H16N2, Array
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DSSTOX Substance ID

DTXSID9020538
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Molecular Weight

260.3 g/mol
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Physical Description

N,n'-diphenyl-p-phenylenediamine appears as gray or dark gray powder or flakes. (NTP, 1992), Dry Powder, Colorless solid; Commercial product is greenish-brown solid; [Merck Index] Colorless, grey, or white solid; [HSDB] Powder; [MSDSonline], COLOURLESS CRYSTALS OR GREY POWDER.
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Boiling Point

428 to 437 °F at 0.5 mmHg (NTP, 1992), 220-225 °C @ 0.5 mm Hg
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Flash Point

400 °F (NTP, 1992), 232 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in monochlorobenzene, benzene, DMF, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, glacial acetic acid. Slightly sol in alcohol. Almost insol in petr ether, water., Solubility in water: none
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Density

1.21 (NTP, 1992) - Denser than water; will sink, 1.20, Relative density (water = 1): 1.2
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Vapor Density

9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.0 (Air= 1), Relative vapor density (air = 1): 9.0
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Vapor Pressure

0.00000001 [mmHg], 6.35X10-9 mm Hg @ 25 °C
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Color/Form

Colorless leaflets from alcohol; commercial grades are greenish-brown, Gray powder, White solid

CAS No.

74-31-7
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Melting Point

293 to 306 °F (NTP, 1992), 150-151 °C, Specific gravity: 1.28; melting point: 145-152 °C
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Foundational & Exploratory

Unraveling the Antioxidant Armamentarium of N,N'-Diphenyl-p-phenylenediamine (DPPD): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent antioxidant widely utilized across various industries. Its efficacy stems from its chemical structure, which facilitates the neutralization of free radicals, thereby protecting materials and biological systems from oxidative damage. This technical guide provides an in-depth exploration of the core mechanism of action of DPPD, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological pathways. The primary antioxidant mechanism of DPPD is centered on its ability to donate a hydrogen atom to radical species, a process known as Hydrogen Atom Transfer (HAT). This action terminates the radical chain reactions that are characteristic of oxidative degradation. While specific IC50 values from standardized assays are not consistently reported in publicly available literature, its pronounced antioxidant effect is well-documented through various analytical methods. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of DPPD's antioxidant properties to inform its application in research and development.

Core Mechanism of Action: Hydrogen Atom Transfer (HAT)

The principal mechanism by which DPPD exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). In this process, DPPD donates a hydrogen atom from one of its secondary amine groups to a reactive free radical (R•). This transfer neutralizes the free radical, effectively terminating the oxidative chain reaction.

The resulting DPPD radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic rings. This stability prevents the DPPD radical from initiating new oxidation chains, a crucial feature for an effective antioxidant.

The overall reaction can be summarized as: DPPD-H + R• → DPPD• + RH

The antioxidant activity of DPPD is intrinsically linked to its hydrogen-donating ability, which allows it to interrupt the propagation steps of autoxidation.

Visualizing the Hydrogen Atom Transfer Mechanism

The following diagram illustrates the fundamental HAT mechanism of DPPD.

HAT_Mechanism DPPD_H DPPD-H (N,N'-Diphenyl-p-phenylenediamine) DPPD_Radical DPPD• (Resonance-Stabilized Radical) DPPD_H->DPPD_Radical H Atom Donation Radical R• (Free Radical) Neutralized_Molecule RH (Neutralized Molecule) Radical->Neutralized_Molecule H Atom Acceptance Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 Induces Antioxidant Antioxidant (e.g., DPPD derivative) Antioxidant->Keap1_Nrf2 Potential Influence ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates

An In-depth Technical Guide to the Synthesis of N,N'-Diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a key chemical intermediate with significant applications as an antioxidant and antiozonant, particularly in the rubber industry, and as a building block in the synthesis of dyes, polymers, and pharmaceuticals. This technical guide provides a comprehensive overview of the principal synthetic pathways to DPPD, offering detailed experimental protocols and quantitative data for comparison. The methodologies discussed herein encompass classical condensation reactions and modern transition metal-catalyzed cross-coupling reactions, providing a robust resource for laboratory synthesis and process development.

Core Synthetic Pathways

The synthesis of N,N'-Diphenyl-p-phenylenediamine can be broadly categorized into three main strategies:

  • Condensation Reactions: Involving the reaction of a p-disubstituted benzene ring with aniline.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Employing palladium or copper catalysts to form carbon-nitrogen bonds.

  • Oxidative Coupling Reactions: Direct coupling of aniline to form the DPPD structure.

This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data.

Condensation of Hydroquinone with Aniline

A well-established method for the synthesis of DPPD involves a two-step condensation reaction between hydroquinone and aniline. This process first produces N-phenyl-p-aminophenol as an intermediate, which is then further reacted with aniline to yield the final product.[1]

Reaction Scheme:
Experimental Protocol:

Step 1: Synthesis of N-Phenyl-p-aminophenol

  • Reaction Setup: A mixture of hydroquinone and an excess of aniline is charged into a steel pressure reaction vessel equipped with a stirrer and a system for azeotropic removal of water.[1]

  • Catalyst: A condensation catalyst, such as a trialkyl phosphate (e.g., triethyl phosphate), is added. For the first step, a lower concentration of the catalyst is used.[1]

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 180-250°C. The water formed during the reaction is continuously removed azeotropically.[1]

  • Work-up: After the reaction is complete, the mixture is cooled, and the unreacted aniline is separated by distillation. The residue is then distilled to obtain a mixture of N-phenyl-p-aminophenol and some N,N'-diphenyl-p-phenylenediamine.[1]

Step 2: Synthesis of N,N'-Diphenyl-p-phenylenediamine

  • Reaction Setup: The distillate from Step 1, containing N-phenyl-p-aminophenol, is charged into a pressure reaction vessel with additional aniline.[1]

  • Catalyst: A higher concentration of the condensation catalyst (trialkyl phosphate) is added for the second condensation step.[1]

  • Reaction Conditions: The mixture is heated to drive the second condensation reaction to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the unreacted aniline is removed by distillation. The final product, N,N'-diphenyl-p-phenylenediamine, is separated from the remaining N-phenyl-p-aminophenol by distillation.[1] The crude product can be further purified by recrystallization from ethanol or a mixture of chlorobenzene and petroleum ether.[2]

Quantitative Data:
ParameterValueReference
Overall Yield86.8%[1]

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the formation of C-N bonds through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prominent methods applicable to the synthesis of DPPD. These reactions typically involve the coupling of p-phenylenediamine with an aryl halide (e.g., iodobenzene or bromobenzene).

Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds. It involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Generalized Reaction Scheme:

Generalized Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).

  • Reagents: Evacuate and backfill the tube with an inert gas (e.g., argon). Then, add p-phenylenediamine, the aryl halide (e.g., iodobenzene), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄), and an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. While traditional Ullmann conditions often require harsh reaction conditions, modern protocols employ catalytic amounts of copper with various ligands, allowing the reaction to proceed under milder conditions.

Generalized Reaction Scheme:

Generalized Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine p-phenylenediamine, the aryl halide (e.g., bromobenzene), the copper catalyst (e.g., CuI or Cu₂O), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., DMF or DMSO).

  • Reaction Conditions: The mixture is heated under an inert atmosphere for a specified duration. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and an aqueous work-up is performed. The product is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the residue is purified by chromatography or recrystallization.

Oxidative Coupling of Aniline

The synthesis of DPPD can also be approached through the oxidative coupling of aniline. This method, while potentially atom-economical, often requires careful control of reaction conditions to avoid the formation of polymeric byproducts and other side reactions.

Generalized Reaction Scheme:

While specific high-yield protocols for the direct oxidative coupling of aniline to DPPD are less commonly reported in the literature for preparative purposes, various oxidizing agents can induce the formation of such coupled products. The mechanism often involves the formation of radical cations and subsequent C-N bond formation.

Signaling Pathways and Experimental Workflows

Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH - HX Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 -> Ar-NR2

Buchwald-Hartwig amination catalytic cycle.
General Experimental Workflow for Cross-Coupling Synthesis

The following diagram illustrates a typical laboratory workflow for a transition metal-catalyzed synthesis of DPPD.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactors Charge Schlenk tube with catalyst, ligand, and base Add_Reagents Add p-phenylenediamine, aryl halide, and solvent under inert atmosphere Charge_Reactors->Add_Reagents Heat_Stir Heat and stir the reaction mixture Add_Reagents->Heat_Stir Monitor_Progress Monitor reaction by TLC/GC-MS Heat_Stir->Monitor_Progress Cool_Quench Cool reaction and perform aqueous work-up Monitor_Progress->Cool_Quench Extract Extract with organic solvent Cool_Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography or recrystallization Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product N,N'-Diphenyl-p-phenylenediamine

General workflow for cross-coupling synthesis.

Conclusion

The synthesis of N,N'-Diphenyl-p-phenylenediamine can be achieved through several viable pathways. The classical condensation of hydroquinone with aniline offers a high-yield, two-step process suitable for larger-scale production. For more versatile and often milder reaction conditions, modern transition metal-catalyzed methods such as the Buchwald-Hartwig amination and Ullmann condensation provide powerful alternatives, particularly for laboratory-scale synthesis and the preparation of analogues. The choice of synthetic route will ultimately depend on factors such as desired scale, available starting materials, and cost considerations. This guide provides the foundational knowledge and detailed protocols necessary for making an informed decision for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of N,N'-diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) is an aromatic amine with significant industrial and research applications. Primarily known for its potent antioxidant properties, DPPD is utilized in the rubber and polymer industries to prevent degradation from oxidation.[1] In the realm of biomedical research, its ability to mitigate oxidative stress has prompted investigations into its therapeutic potential, including neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of DPPD, with a focus on its relevance to drug development professionals.

Chemical Structure and Identification

DPPD is a symmetrical molecule consisting of a central p-phenylenediamine core with a phenyl group attached to each nitrogen atom.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name N,N'-diphenylbenzene-1,4-diamine
CAS Number 74-31-7[4]
Molecular Formula C₁₈H₁₆N₂[4]
Molecular Weight 260.33 g/mol [4]
InChI InChI=1S/C18H16N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14,19-20H
SMILES c1ccc(cc1)Nc2ccc(cc2)Nc3ccccc3

Physicochemical Properties

The physicochemical properties of DPPD are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Appearance Gray or dark gray powder or flakesPubChem
Melting Point 143-145 °CSigma-Aldrich
Boiling Point 220-225 °C at 0.5 mmHgSigma-Aldrich
Solubility Soluble in DMSO (≥10 mg/mL); Sparingly soluble in Ethanol (1-10 mg/mL)[4]
Density 1.28 g/cm³Western Reserve Chemical

Experimental Protocols

Synthesis of N,N'-diphenyl-p-phenylenediamine

A common method for the synthesis of DPPD involves the condensation of p-phenylenediamine with aniline. A representative multi-step industrial preparation is described in U.S. Patent 2,503,712.[5]

Protocol:

  • Reaction Setup: A mixture of p-phenylenediamine and a molar excess of aniline is heated in the presence of a catalyst, such as a mineral acid or a Lewis acid.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 180-220 °C) under pressure in an autoclave.

  • Work-up: After the reaction is complete, the excess aniline is removed by distillation. The crude DPPD is then purified.

  • Purification: Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or toluene.[6] A common procedure involves dissolving the crude product in hot toluene, filtering to remove insoluble impurities, and then allowing the solution to cool to induce crystallization.[6]

Analytical Characterization
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of DPPD is expected to show signals corresponding to the aromatic protons on the central phenylenediamine ring and the two terminal phenyl rings, as well as the N-H protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm), and their splitting patterns will depend on their substitution. The N-H protons will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbons of the aromatic rings will resonate in the range of 110-150 ppm. The number of signals will depend on the symmetry of the molecule.

The FT-IR spectrum of DPPD will exhibit characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretching vibrations
3000-3100Aromatic C-H stretching vibrations
1580-1620Aromatic C=C stretching vibrations
1250-1350C-N stretching vibrations

Electron ionization mass spectrometry (EI-MS) of DPPD will show a molecular ion peak (M⁺) at m/z 260, corresponding to its molecular weight.[7] The fragmentation pattern will involve the cleavage of the C-N bonds and fragmentation of the aromatic rings.

Signaling Pathways and Mechanism of Action

DPPD's primary mechanism of action is attributed to its antioxidant properties, which involve the scavenging of free radicals. However, recent studies suggest more complex biological activities, particularly in the context of neuroprotection.

Antioxidant Activity

As a secondary aromatic amine, the N-H groups in DPPD can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions. This process is depicted in the following workflow:

Antioxidant_Workflow DPPD DPPD (R-NH-R') DPPD_Radical DPPD Radical (R-N•-R') DPPD->DPPD_Radical Donates H• Radical Free Radical (X•) Neutralized_Radical Neutralized Species (XH) Radical->Neutralized_Radical Accepts H•

Caption: DPPD acting as a radical scavenger.

Putative Signaling Pathways in a Drug Development Context

While direct evidence for DPPD's interaction with specific signaling pathways is still emerging, its antioxidant nature suggests potential modulation of key cellular stress response pathways, such as the Nrf2 and NF-κB pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8][9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. It is plausible that DPPD, by modulating the cellular redox state, could indirectly activate the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPPD DPPD ROS Oxidative Stress (ROS) DPPD->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates

Caption: Proposed mechanism of DPPD-mediated Nrf2 activation.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[11][12][13][14] Oxidative stress is a known activator of the NF-κB pathway. By reducing oxidative stress, DPPD could potentially inhibit the activation of NF-κB, which may be beneficial in inflammatory conditions.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPPD DPPD ROS Oxidative Stress (ROS) DPPD->ROS Reduces IKK IKK Complex ROS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_NFkB->Proteasome IκB Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Activates

Caption: Proposed inhibitory effect of DPPD on the NF-κB pathway.

Conclusion

N,N'-diphenyl-p-phenylenediamine is a molecule with well-established antioxidant properties and a growing interest in its potential therapeutic applications. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. The proposed involvement of DPPD in modulating critical cellular signaling pathways like Nrf2 and NF-κB opens up new avenues for research, particularly in the context of drug development for diseases with an underlying oxidative stress component. Further investigation into these mechanisms is warranted to fully elucidate the therapeutic potential of DPPD and its derivatives.

References

An In-depth Technical Guide to the Biological Activity of N,N'-Diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a synthetic organic compound widely recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of the biological activities of DPPD, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Introduction

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a derivative of p-phenylenediamine, characterized by the presence of two phenyl groups attached to the nitrogen atoms. Its primary industrial application is as an antioxidant in rubber and polymer manufacturing to prevent degradation from oxidation.[1][2] In the biological realm, DPPD's ability to scavenge free radicals and mitigate oxidative stress has prompted investigations into its therapeutic potential. This guide delves into the multifaceted biological activities of DPPD, exploring its mechanisms of action and providing practical information for further research.

Antioxidant Activity

The hallmark of DPPD's biological activity is its potent antioxidant effect. This is primarily attributed to its ability to donate a hydrogen atom from its secondary amine groups to neutralize free radicals, thereby terminating radical chain reactions. The resulting DPPD radical is stabilized by resonance, which contributes to its high efficacy.

Quantitative Data for Antioxidant Activity

The antioxidant capacity of compounds is often quantified by their IC50 value, which represents the concentration required to scavenge 50% of a specific free radical. While specific IC50 values for DPPD in various antioxidant assays are not consistently reported across the literature, the following table provides example IC50 values for other known antioxidants in common assays to provide a comparative context.

AssayCompoundIC50 Value (µg/mL)Reference
DPPH Radical ScavengingAscorbic Acid4.36[3]
DPPH Radical ScavengingQuercetin12.38 - 13.41[4]
ABTS Radical ScavengingTrolox36.44[5]
Experimental Protocols for Antioxidant Assays

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[6][7][8]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve DPPD in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations of DPPD.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the DPPD solution (or standard antioxidant/blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of DPPD.

This assay is another widely used method to assess antioxidant capacity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[9]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare different concentrations of DPPD as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the DPPD solution (or standard antioxidant/blank) to the wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation of scavenging activity and determination of the IC50 value are performed similarly to the DPPH assay.

Anti-inflammatory Activity

DPPD has demonstrated anti-inflammatory properties in various experimental models. Its mechanism of action is thought to involve the inhibition of pro-inflammatory mediators. While direct studies on DPPD are limited, the anti-inflammatory effects of antioxidants are often linked to the modulation of signaling pathways such as the NF-κB pathway.

Potential Mechanism of Anti-inflammatory Action: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Antioxidants like DPPD may inhibit NF-κB activation by preventing the degradation of IκBα, potentially by inhibiting the IKK complex.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli e.g., TNF-α, IL-1β Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation of IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (Active) Proteasome->NFkB_active Release of NF-κB DNA DNA NFkB_active->DNA Nuclear Translocation DPPD_node DPPD DPPD_node->IKK_complex Potential Inhibition Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Potential Inhibition of the NF-κB Signaling Pathway by DPPD.
Experimental Protocol for Anti-inflammatory Assay

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Principle: Carrageenan, a polysaccharide, when injected into the sub-plantar region of a rat's paw, induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.[10][11][12]

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Groups: Divide the animals into several groups:

    • Control group (vehicle only)

    • DPPD-treated groups (different doses)

    • Standard drug group (e.g., indomethacin, 10 mg/kg)

  • Drug Administration: Administer DPPD (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The volume of edema is the difference between the paw volume at a given time and the initial paw volume.

    • The percentage of inhibition of edema is calculated as:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Neuroprotective Activity

DPPD has shown promise as a neuroprotective agent, particularly in models of oxidative stress-induced neuronal cell death. Its ability to scavenge free radicals is a key mechanism underlying this protective effect.

Potential Mechanism of Neuroprotective Action: Modulation of MAP Kinase and Nrf2 Pathways

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in cellular responses to stress. While ERK is often associated with cell survival, the sustained activation of JNK and p38 is linked to apoptosis. Antioxidants like DPPD may exert their neuroprotective effects by modulating these pathways, for instance, by inhibiting the pro-apoptotic JNK and p38 pathways.

Furthermore, the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It is plausible that DPPD, as an antioxidant, could indirectly activate the Nrf2 pathway by modulating the cellular redox state.

Neuroprotection_Pathways cluster_stress Oxidative Stress cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway Oxidative_Stress e.g., Glutamate JNK_p38 JNK / p38 Oxidative_Stress->JNK_p38 Activation Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Induces Nrf2 Release Apoptosis Apoptosis JNK_p38->Apoptosis Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active ARE ARE Nrf2_active->ARE Nuclear Translocation Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival Promotes DPPD_node DPPD DPPD_node->Oxidative_Stress Scavenges ROS DPPD_node->JNK_p38 Potential Inhibition DPPD_node->Nrf2_active Potential Activation

Potential Neuroprotective Mechanisms of DPPD.
Experimental Protocol for Neuroprotection Assay

The HT22 mouse hippocampal cell line is a widely used in vitro model to study oxidative stress-induced neuronal cell death, as these cells are susceptible to high concentrations of glutamate through a process called oxidative glutamate toxicity or oxytosis, which is independent of ionotropic glutamate receptors.[2][13][14][15][16]

Protocol:

  • Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of DPPD (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 2-5 mM.

    • Include control groups: untreated cells, cells treated with glutamate only, and cells treated with DPPD only.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assay (MTT Assay):

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • % Cell Viability = (A_sample / A_control) x 100

    • Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

Toxicology

While DPPD exhibits beneficial biological activities, it is also associated with some toxicological concerns, particularly at higher doses.

Quantitative Data for Toxicology
EndpointSpeciesRouteValueReference
NOAEL (Repeated Dose Toxicity)RatGavage1000 mg/kg bw/day[17]
NOAEL (Reproduction/Developmental Toxicity)RatGavage8 mg/kg bw/day[17]
EC50 (Toxicity to V. fischeri)Aquatic Bacterium-0.02 mg/L[18]
Effect on GestationRatGavageProlonged at 50 and 300 mg/kg bw/day[17][18]
Summary of Toxicological Findings
  • Reproductive and Developmental Toxicity: Studies in rats have shown that high doses of DPPD can lead to adverse reproductive outcomes, including prolonged gestation, dystocia (difficult birth), and reduced pup viability.[7][17] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity in rats was determined to be 8 mg/kg bw/day.[17]

  • General Toxicity: In a 28-day repeated dose toxicity study in rats, no significant adverse effects were observed up to 1000 mg/kg bw/day, indicating a relatively low acute and sub-acute toxicity profile.[17]

  • Aquatic Toxicity: DPPD has been shown to be toxic to the aquatic bacterium Vibrio fischeri, with an EC50 of 0.02 mg/L.[18]

  • Hepatotoxicity: Some studies suggest potential hepatotoxicity, with one study noting that 10 µg/L of DPPD reduced the viability of HepG2 hepatocellular carcinoma cells.[18]

Conclusion

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a compound with significant biological activities, primarily driven by its potent antioxidant properties. It shows promise as an anti-inflammatory and neuroprotective agent, likely through the modulation of key signaling pathways such as NF-κB, MAP kinase, and Nrf2. However, its therapeutic potential is tempered by concerns regarding its reproductive and developmental toxicity at higher doses.

Further research is warranted to fully elucidate the molecular mechanisms underlying DPPD's biological effects and to establish a clear therapeutic window. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the pharmacological and toxicological profile of this intriguing molecule. Researchers should proceed with caution, particularly in the context of in vivo studies, given the observed toxicities. A thorough understanding of its dose-response relationship will be crucial for any potential therapeutic applications.

References

DPPD as a Polymerization Inhibitor in Acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of N,N'-diphenyl-p-phenylenediamine (DPPD) as a polymerization inhibitor for acrylic acid. It covers its performance, a detailed experimental protocol for its evaluation, and the underlying inhibitory mechanism. This information is intended to assist researchers and professionals in the effective stabilization of acrylic acid during manufacturing, storage, and application.

Introduction to Acrylic Acid Polymerization and Inhibition

Acrylic acid is a highly reactive monomer that readily undergoes polymerization, especially when exposed to heat, light, or initiators.[1] This spontaneous polymerization can lead to product loss, equipment fouling, and potentially hazardous runaway reactions.[2] To ensure the safe handling and storage of acrylic acid, polymerization inhibitors are essential. These chemical compounds function by scavenging the free radicals that initiate and propagate the polymerization chain reaction.[2] N,N'-diphenyl-p-phenylenediamine (DPPD) is an aromatic amine that has demonstrated efficacy as a polymerization inhibitor for acrylic acid.

Performance of DPPD as a Polymerization Inhibitor

DPPD has been shown to be an effective inhibitor for the polymerization of acrylic acid. Its performance is often compared to other commonly used inhibitors such as hydroquinone (HQ) and phenothiazine (PTZ).

Quantitative Data on Inhibitor Performance

The following table summarizes the comparative performance of DPPD and other inhibitors in preventing the polymerization of acrylic acid at 100°C.

InhibitorConcentration (% by weight)Time Before Polymer Deposition (hours)
None01
Hydroquinone0.031
Diphenyl para-phenylene diamine (DPPD) 0.03 9
Phenothiazine0.0330
Reaction product of diphenylamine and acetone0.0330
Benzoquinone0.035
Hydroquinone monomethyl ether0.0330
Diphenylamine0.0317

Data sourced from US Patent 3,674,651 A.[1]

These data indicate that DPPD provides a significant extension in the time before polymerization occurs compared to an uninhibited system and hydroquinone at the same concentration. While phenothiazine shows a longer inhibition time in this specific test, DPPD still offers a substantial improvement in stability. The effective concentration of diphenylamine derivatives, including DPPD, for stabilizing acrylic acid distillation is typically in the range of 50 to 5,000 ppm.[1]

Experimental Protocol for Evaluating DPPD Efficiency

The following is a detailed methodology for assessing the effectiveness of DPPD as a polymerization inhibitor in acrylic acid. This protocol is a composite based on standard industry practices for inhibitor evaluation.

Materials and Equipment
  • Materials:

    • Purified acrylic acid (inhibitor-free)

    • N,N'-diphenyl-p-phenylenediamine (DPPD)

    • Nitrogen gas (high purity)

  • Equipment:

    • Test tubes

    • Oil bath with temperature controller

    • Thermocouple

    • Magnetic stirrer and stir bars

    • Analytical balance

    • Volumetric flasks and pipettes

    • Timer

Experimental Procedure
  • Preparation of DPPD Stock Solution:

    • Accurately weigh a specific amount of DPPD.

    • Dissolve the weighed DPPD in a known volume of purified acrylic acid to prepare a concentrated stock solution (e.g., 1000 ppm).

  • Sample Preparation:

    • Add a precise volume of the DPPD stock solution to a test tube containing a magnetic stir bar.

    • Add a specific volume of purified acrylic acid to the test tube to achieve the desired final concentration of DPPD (e.g., 100 ppm, 200 ppm, 500 ppm).

    • Prepare a control sample containing only purified acrylic acid without any inhibitor.

  • Inhibition Test:

    • Place the test tubes in the oil bath pre-heated to a constant temperature (e.g., 100°C).

    • Insert a thermocouple into each test tube to monitor the temperature of the acrylic acid.

    • Start the magnetic stirrer to ensure uniform temperature and inhibitor distribution.

    • Continuously purge the headspace of each test tube with a slow stream of nitrogen gas to create an inert atmosphere.

    • Start the timer and visually inspect the samples at regular intervals for the first signs of polymerization, such as an increase in viscosity, the appearance of turbidity, or the formation of solid polymer.

    • Record the time taken for the onset of polymerization for each sample. This is the "induction time" or "time before polymer deposition."

  • Data Analysis:

    • Compare the induction times of the samples containing DPPD with the control sample.

    • A longer induction time indicates a more effective inhibition by DPPD.

    • The data can be plotted as induction time versus DPPD concentration to determine the optimal inhibitor concentration for a given temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the experimental protocol described above.

G Experimental Workflow for DPPD Inhibition Testing A Prepare DPPD Stock Solution B Prepare Test Samples (DPPD in Acrylic Acid) and Control A->B C Place Samples in Heated Oil Bath B->C D Monitor Temperature and Stir C->D E Visually Inspect for Polymerization D->E Continuous F Record Induction Time E->F G Analyze and Compare Results F->G G DPPD Radical Scavenging Mechanism cluster_0 Polymerization Chain Reaction cluster_1 Inhibition by DPPD Initiator Initiator (e.g., Peroxide, Heat) Radical Initiator Radical (R.) Initiator->Radical Decomposition Monomer Acrylic Acid Monomer PropagatingRadical Propagating Polymer Radical (P.) Monomer->PropagatingRadical Radical->PropagatingRadical Initiation Polymer Polymer Chain PropagatingRadical->Polymer Propagation DPPD DPPD (Inhibitor) PropagatingRadical->DPPD Attack TerminatedChain Terminated Polymer Chain PropagatingRadical->TerminatedChain StableRadical Stable DPPD Radical DPPD->StableRadical H-atom donation

References

The Antioxidant Efficacy of N,N'-diphenyl-p-phenylenediamine (DPPD) in Mitigating Lipid Peroxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a complex process of oxidative degradation of lipids, is a primary contributor to cellular damage and is implicated in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. The process is a chain reaction initiated by free radicals, leading to the formation of lipid peroxides and secondary products such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage cellular macromolecules. Antioxidants, by scavenging free radicals, can inhibit or delay this detrimental process. N,N'-diphenyl-p-phenylenediamine (DPPD) is a synthetic antioxidant belonging to the p-phenylenediamine class of compounds, recognized for its potent chain-breaking antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant effects of DPPD in the context of lipid peroxidation, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanisms of action.

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism of DPPD is its ability to act as a chain-breaking antioxidant. It readily donates a hydrogen atom from one of its secondary amine groups to a lipid peroxyl radical (LOO•), thereby neutralizing the radical and terminating the propagation phase of lipid peroxidation. Upon donating a hydrogen atom, DPPD is converted into a resonance-stabilized radical, which is significantly less reactive than the lipid peroxyl radical and thus unable to propagate the chain reaction. This process effectively breaks the autocatalytic cycle of lipid peroxidation.

DPPD_Radical_Scavenging cluster_peroxidation Lipid Peroxidation Chain Reaction cluster_dppd DPPD Intervention LH Unsaturated Lipid (LH) L_radical Lipid Radical (L•) LH->L_radical Initiation (e.g., by R•) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH (Propagation) LOO_radical:e->LOOH:w DPPD DPPD-H DPPD_radical DPPD• (Stabilized Radical) LOO_radical->DPPD_radical Chain Termination LOOH->L_radical Further Reactions DPPD->DPPD_radical H• Donation Non-reactive Products Non-reactive Products DPPD_radical->Non-reactive Products Further Reactions

DPPD's chain-breaking antioxidant mechanism.

Quantitative Data on the Inhibition of Lipid Peroxidation

Study Model DPPD Dosage Key Findings Reference
Cholesterol-fed New Zealand White Rabbits1% in diet for 10 weeks- 71% decrease in thoracic aorta lesion area (P = 0.0007)- 51% decrease in aortic cholesterol content (P = 0.007)Sparrow et al., 1992[1][2]
Apolipoprotein E (apoE)-deficient Mice0.5% (wt/wt) in a high-fat diet for 6 months- 36% reduction in atherosclerosis (P < .02)- Greater than twofold prolongation of the lag time in the formation of conjugated dienes in LDL and IDL fractionsTangirala et al., 1995[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antioxidant effects of DPPD on lipid peroxidation.

In Vivo Atherosclerosis Studies

1. Cholesterol-Fed Rabbit Model (adapted from Sparrow et al., 1992)

  • Animals: Male New Zealand White rabbits.

  • Diet: A diet containing 0.5% cholesterol and 10% corn oil.

  • Treatment Group: The diet was supplemented with 1% DPPD.

  • Control Group: Received the cholesterol-rich diet without DPPD.

  • Duration: 10 weeks.

  • Lipoprotein Analysis:

    • Isolation of lipoproteins from plasma.

    • Assessment of resistance to oxidation by monitoring the formation of conjugated dienes at 234 nm after challenging with a pro-oxidant (e.g., Cu²⁺). The lag phase, representing the time before rapid oxidation, is measured.

  • Atherosclerosis Assessment:

    • At the end of the study, the aortas were removed.

    • The extent of atherosclerotic lesions in the thoracic aorta was quantified by staining with Sudan IV and measuring the percentage of the surface area covered by lesions.

    • The cholesterol content of the aorta was determined by lipid extraction and subsequent enzymatic analysis.

2. ApoE-Deficient Mouse Model (adapted from Tangirala et al., 1995)

  • Animals: Apolipoprotein E (apoE)-deficient mice.

  • Diet: A high-fat diet containing 0.15% cholesterol.

  • Treatment Group: The diet was supplemented with 0.5% (wt/wt) DPPD.

  • Control Group: Received the high-fat diet without DPPD.

  • Duration: 6 months.

  • Lipoprotein Oxidation Susceptibility:

    • Lipoproteins (d < 1.019 g/mL) were isolated from plasma.

    • Resistance to copper-induced oxidation was assessed by measuring the loss of polyunsaturated fatty acids and the lag time for the formation of conjugated dienes.

  • Quantification of Atherosclerosis:

    • The aortic surface area covered by atherosclerotic lesions was quantified.

In Vitro Lipid Peroxidation Assays

1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay measures MDA, a secondary product of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically.

  • Procedure:

    • Prepare a sample containing lipids (e.g., tissue homogenate, cell lysate, or isolated lipoproteins).

    • Induce lipid peroxidation using an initiator such as Fe²⁺/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Add the test compound (DPPD) at various concentrations.

    • Incubate the reaction mixture.

    • Stop the reaction and add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

    • Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm.

    • A standard curve using a stable MDA precursor like 1,1,3,3-tetramethoxypropane is used for quantification.

    • The percentage inhibition of MDA formation by DPPD is calculated relative to a control without the antioxidant.

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a general assay to assess the radical scavenging capacity of an antioxidant.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant like DPPD, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

  • Procedure:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare serial dilutions of DPPD.

    • Add a fixed volume of the DPPH solution to each dilution of DPPD.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • The percentage of DPPH radical scavenging is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against DPPD concentration.

Signaling Pathways and Experimental Workflows

While direct evidence of DPPD modulating specific signaling pathways is limited, its action as a potent chain-breaking antioxidant can indirectly impact cellular redox signaling. The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of a battery of antioxidant and cytoprotective genes. By directly scavenging free radicals, DPPD can reduce the overall oxidative burden on the cell, thereby lessening the demand on the endogenous antioxidant systems regulated by pathways like Keap1-Nrf2.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., Lipid Peroxides) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation DPPD DPPD DPPD->ROS Scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription

Indirect influence of DPPD on the Keap1-Nrf2 pathway.

A general experimental workflow for evaluating the antioxidant effect of a compound like DPPD on lipid peroxidation in a biological sample is depicted below.

Experimental_Workflow start Start: Prepare Biological Sample (e.g., tissue homogenate, cell lysate) induce_peroxidation Induce Lipid Peroxidation (e.g., with Fe²⁺/ascorbate or AAPH) start->induce_peroxidation add_dppd Add DPPD at Various Concentrations induce_peroxidation->add_dppd incubation Incubate under Controlled Conditions add_dppd->incubation measure_peroxidation Measure Lipid Peroxidation Marker (e.g., TBARS/MDA assay) incubation->measure_peroxidation data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 (if applicable) measure_peroxidation->data_analysis conclusion Conclusion on Antioxidant Efficacy data_analysis->conclusion

General workflow for in vitro lipid peroxidation inhibition assay.

Conclusion

N,N'-diphenyl-p-phenylenediamine (DPPD) is a potent chain-breaking antioxidant that effectively inhibits lipid peroxidation. While quantitative data from standardized in vitro antioxidant assays are not widely available in the public domain, in vivo studies in animal models of atherosclerosis provide strong evidence for its efficacy in mitigating the pathological consequences of lipid peroxidation. The primary mechanism of action of DPPD is the donation of a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. Further research is warranted to fully elucidate its potential interactions with cellular signaling pathways and to establish a more comprehensive profile of its in vitro antioxidant capacity. The experimental protocols detailed in this guide provide a framework for the continued investigation of DPPD and other novel antioxidant compounds in the context of lipid peroxidation and oxidative stress-related diseases.

References

The Solubility Profile of N,N'-Diphenyl-p-phenylenediamine (DPPD) in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-diphenyl-p-phenylenediamine (DPPD), a widely used antioxidant and stabilizer. Understanding the solubility of DPPD in various organic solvents is critical for its application in diverse fields, including polymer chemistry, materials science, and as a potential pharmacological agent. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.

Core Solubility Data

The solubility of DPPD is largely dictated by the polarity of the solvent, with higher solubility observed in non-polar and moderately polar organic solvents. Conversely, its solubility in polar solvents like water is exceedingly low. The following table summarizes the available quantitative and qualitative solubility data for DPPD in a range of common organic solvents.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility of DPPDReference
Highly Soluble In
MonochlorobenzeneC₆H₅Cl112.56132Soluble[1]
BenzeneC₆H₆78.1180.1Soluble[1]
ChloroformCHCl₃119.3861.2Soluble[1]
AcetoneC₃H₆O58.0856Soluble[1]
Ethyl AcetateC₄H₈O₂88.1177.1Soluble[1]
Isopropyl AcetateC₅H₁₀O₂102.1389Soluble[1]
TolueneC₇H₈92.14110.6Soluble[2]
DichloromethaneCH₂Cl₂84.9339.6Soluble[2]
Moderately to Sparingly Soluble In
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189≥10 mg/mL[3]
EthanolC₂H₅OH46.0778.37Sparingly soluble (1-10 mg/mL)[3]
Glacial Acetic AcidC₂H₄O₂60.05118Soluble[1]
Diethyl Ether(C₂H₅)₂O74.1234.6Soluble[1]
Insoluble/Very Poorly Soluble In
WaterH₂O18.02100<0.1 g/100 mL at 20 °C[4]
Petroleum EtherN/AVariable30-60Almost insoluble[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of DPPD solubility in an organic solvent at a specific temperature. This method is robust, widely applicable, and relies on fundamental principles of mass balance.

Objective: To determine the saturation solubility of DPPD in a selected organic solvent at a constant temperature.

Materials:

  • N,N'-Diphenyl-p-phenylenediamine (DPPD), analytical grade

  • Selected organic solvent, HPLC grade

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to 0.0001 g)

  • Glass vials with airtight caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and volumetric flasks

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of DPPD to a series of glass vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of DPPD in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the DPPD (e.g., 60-80 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved DPPD is the final constant weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the vial with the solution minus the final constant weight of the vial.

    • Calculate the solubility in grams of DPPD per 100 grams of solvent using the following formula:

      Solubility (g/100g) = (Mass of DPPD / Mass of Solvent) * 100

Data Analysis and Reporting:

  • Perform the experiment in triplicate for each solvent and temperature.

  • Report the average solubility and the standard deviation.

  • Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining DPPD solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_end Conclusion prep_start Start add_dppd Add excess DPPD to vial prep_start->add_dppd add_solvent Add known volume of solvent add_dppd->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45µm syringe filter withdraw->filter weigh_solution Weigh filtered solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_residue Weigh dried DPPD residue evaporate->weigh_residue calculate Calculate solubility (g/100g) weigh_residue->calculate report Report results calculate->report

Caption: Experimental workflow for the gravimetric determination of DPPD solubility.

This guide provides a foundational understanding of DPPD solubility. For specific applications, it is recommended to perform detailed solubility studies under the precise conditions of temperature and in the exact solvent systems of interest.

References

N,N'-Diphenyl-p-phenylenediamine: A Technical Guide to CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diphenyl-p-phenylenediamine (DPPD) is an aromatic amine with significant applications as an antioxidant, particularly in the rubber and polymer industries. Its chemical properties also lead to its use in various chemical syntheses. This technical guide provides an in-depth overview of the Chemical Abstracts Service (CAS) number, chemical properties, and comprehensive safety data for DPPD, tailored for professionals in research and development. The information is presented to facilitate safe handling, risk assessment, and the design of experimental protocols.

Chemical Identification and Properties

The unique identifier for N,N'-Diphenyl-p-phenylenediamine is its CAS number, which is crucial for unambiguous identification in databases and regulatory documents.

IdentifierValue
CAS Number 74-31-7 [1][2][3]
IUPAC NameN,N'-diphenylbenzene-1,4-diamine
SynonymsDPPD, N,N'-Diphenyl-1,4-phenylenediamine[1][2]
Molecular FormulaC₁₈H₁₆N₂[1][2][3]
Molecular Weight260.33 g/mol [4][2]

Physical and Chemical Properties

PropertyValue
AppearanceGrey or dark gray powder or flakes[3]
Melting Point143-145 °C
Boiling Point220-225 °C at 0.5 mmHg
SolubilitySoluble in DMSO (≥10 mg/ml), sparingly soluble in ethanol (1-10 mg/ml)[1]. Insoluble in water[5].

Safety and Hazard Information

A thorough understanding of the safety profile of N,N'-Diphenyl-p-phenylenediamine is paramount for its handling in a laboratory or industrial setting. The following sections summarize the key toxicological data and hazard classifications.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction[5]
Hazardous to the Aquatic Environment, Chronic3H412: Harmful to aquatic life with long lasting effects[6]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[5]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child[5]

GHS Pictograms and Signal Word:

  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)[4][5]

  • Signal Word: Warning[4]

Toxicological Data
EndpointValueSpecies
Acute Oral LD50 2,370 mg/kgRat[5]
Acute Oral LD50 18 g/kgMouse[5]
Intraperitoneal LD50 300 mg/kgMouse[5]
Aquatic Toxicity (EC50) 0.02 mg/LVibrio fischeri[1]

Experimental Protocols

The safety data for N,N'-Diphenyl-p-phenylenediamine is derived from standardized experimental protocols. The following are overviews of the methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[7][8][9]

Principle: The test involves a stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of fasted animals at one of the defined dose levels. The outcome of the test is the observation of either mortality or survival, which then determines the next step.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats, with females being the preferred sex) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.[10] The volume administered is kept constant.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying chemicals with skin sensitizing potential.[1][2][3][11][12]

Principle: The assay is based on the principle that skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This proliferation is proportional to the dose and potency of the allergen.[2][12]

Methodology:

  • Animal Selection: Typically, mice are used for this assay.

  • Test Substance Preparation: The test substance is prepared at a minimum of three concentrations in a suitable vehicle. A negative control (vehicle only) and a positive control are also included.

  • Application: A defined volume of the test substance, negative control, or positive control is applied to the dorsal surface of each ear of the mice for three consecutive days.[2]

  • Lymphocyte Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Endpoint Calculation: The incorporation of the radiolabel into the lymphocytes is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is indicative of a skin sensitizer.[11]

Acute Immobilization Test for Aquatic Invertebrates - OECD Test Guideline 202

This test is designed to determine the acute toxicity of substances to freshwater invertebrates, most commonly Daphnia magna.[6][13][14]

Principle: Young daphnids are exposed to the test substance at a range of concentrations for a 48-hour period. The endpoint is the immobilization of the daphnids, which is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

Methodology:

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test, are used.

  • Test Concentrations: At least five concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.

  • Exposure: A set number of daphnids are introduced into each test vessel containing the respective test concentrations.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint Calculation: The results are used to calculate the concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours.

Visualizations

The following diagrams illustrate the hazard classification and a typical experimental workflow for N,N'-Diphenyl-p-phenylenediamine.

GHS_Classification cluster_product N,N'-Diphenyl-p-phenylenediamine cluster_hazards GHS Hazard Classification product N,N'-Diphenyl-p-phenylenediamine CAS: 74-31-7 health_hazard Health Hazard (GHS08) exclamation_mark Exclamation Mark (GHS07) aqua_chronic Aquatic Chronic (H412) mutagen Germ Cell Mutagenicity (H341) health_hazard->mutagen repro_tox Reproductive Toxicity (H361) health_hazard->repro_tox skin_sens Skin Sensitization (H317) exclamation_mark->skin_sens

Caption: GHS Hazard Classification for N,N'-Diphenyl-p-phenylenediamine.

LLNA_Workflow start Start: Prepare Test Substance (3+ concentrations & controls) day1_3 Days 1-3: Topical Application to Mouse Ears start->day1_3 day6_iv Day 6: Intravenous Injection of Radiolabel day1_3->day6_iv day6_excise Day 6 (5 hours later): Excise Auricular Lymph Nodes day6_iv->day6_excise process_nodes Process Lymph Nodes & Measure Radioactivity day6_excise->process_nodes calculate_si Calculate Stimulation Index (SI) process_nodes->calculate_si end Endpoint: SI ≥ 3 indicates a Skin Sensitizer calculate_si->end

Caption: Generalized Workflow for the Local Lymph Node Assay (OECD 429).

References

The Genesis of a Guardian: Unraveling the History and Science of DPPD as a Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD), a seemingly unassuming aromatic amine, holds a significant place in the annals of industrial and research chemistry. From its initial synthesis in the late 19th century to its widespread application as a crucial antioxidant and its subsequent emergence as a valuable tool in diverse scientific investigations, the journey of DPPD is a compelling narrative of chemical discovery and innovation. This technical guide delves into the core of DPPD's history, its synthesis, its mechanism of action as a potent antioxidant, and its multifaceted role as a research chemical, providing a comprehensive resource for the scientific community.

A Historical Odyssey: The Discovery and Industrial Embrace of DPPD

The story of DPPD begins in the late 19th century, a period of fervent exploration in organic chemistry. The foundational work on aniline and its derivatives by the eminent German chemist August Wilhelm von Hofmann in the mid-1800s laid the theoretical groundwork for the synthesis of a vast array of aromatic compounds[1][2]. While Hofmann himself may not have synthesized DPPD, his extensive research into the reactions of anilines undoubtedly paved the way for its discovery.

The first documented synthesis of N,N'-diphenyl-p-phenylenediamine is credited to M. Calm in 1883 , as published in the prestigious journal Berichte der deutschen chemischen Gesellschaft. This seminal work marked the formal entry of DPPD into the chemical lexicon.

However, it was the burgeoning rubber industry of the early 20th century that propelled DPPD from a laboratory curiosity to an indispensable industrial chemical. Natural rubber, in its untreated state, was highly susceptible to degradation from atmospheric oxygen and ozone, leading to a loss of elasticity and structural integrity[3]. Scientists and engineers tirelessly sought chemical additives that could prolong the life of rubber products. This quest led to the discovery of p-phenylenediamine derivatives as potent antioxidants and antiozonants[4][5].

By the mid-20th century, DPPD had established itself as a key antioxidant in the rubber industry. A patent filed in 1950 by Eastman Kodak Company details a multi-step industrial process for preparing N,N'-diphenyl-p-phenylenediamine, highlighting its commercial significance by this era. This period marked the transition of DPPD from a research chemical to a widely produced industrial compound, a testament to its efficacy in protecting polymers from oxidative damage.

The Chemistry of Protection: Synthesis and Antioxidant Mechanism

The synthesis of DPPD has evolved from its initial laboratory-scale preparation to more refined industrial processes. The core of its synthesis typically involves the condensation of p-phenylenediamine with aniline or the reaction of hydroquinone with aniline under catalytic conditions.

Experimental Protocols: Synthesis of N,N'-diphenyl-p-phenylenediamine

1. Laboratory Synthesis (Conceptual based on historical methods):

A common laboratory-scale synthesis involves the reaction of p-phenylenediamine with an excess of aniline in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid.

  • Materials: p-Phenylenediamine, Aniline, Hydrochloric Acid (concentrated), Sodium Hydroxide solution, Ethanol.

  • Procedure:

    • A mixture of p-phenylenediamine and a threefold molar excess of aniline is heated in a round-bottom flask equipped with a reflux condenser.

    • A catalytic amount of concentrated hydrochloric acid is cautiously added to the mixture.

    • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After completion, the excess aniline is removed by steam distillation or vacuum distillation.

    • The residue is cooled and neutralized with a sodium hydroxide solution to precipitate the crude DPPD.

    • The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline N,N'-diphenyl-p-phenylenediamine.

2. Industrial Synthesis (Based on the 1950 Eastman Kodak Patent):

This process involves a two-stage reaction starting from hydroquinone and aniline.

  • Step 1: Synthesis of N-phenyl-p-aminophenol: Hydroquinone is reacted with aniline in an autoclave in the presence of a condensation catalyst. Water is azeotropically removed during the reaction. The unconverted aniline is then separated by distillation, and the resulting N-phenyl-p-aminophenol is purified by vacuum distillation.

  • Step 2: Synthesis of N,N'-diphenyl-p-phenylenediamine: The purified N-phenyl-p-aminophenol is then further reacted with aniline, again in the presence of a catalyst, to yield N,N'-diphenyl-p-phenylenediamine. Unreacted N-phenyl-p-aminophenol can be recycled back into this stage to improve the overall yield.

The remarkable antioxidant and antiozonant properties of DPPD stem from its chemical structure. The presence of two secondary amine groups attached to the aromatic ring makes the hydrogen atoms on the nitrogen readily available for donation.

The primary mechanism of action involves the scavenging of free radicals, which are highly reactive species that initiate and propagate the degradation of polymers and biological macromolecules. DPPD can donate a hydrogen atom to a peroxyl radical (ROO•), a key intermediate in autoxidation, thereby neutralizing the radical and terminating the chain reaction. This process is illustrated in the following signaling pathway:

Antioxidant_Mechanism cluster_Oxidation Oxidative Stress cluster_DPPD DPPD Action cluster_Neutralization Neutralization Free_Radical Peroxyl Radical (ROO•) DPPD DPPD Free_Radical->DPPD abstracts H• Neutral_Product Hydroperoxide (ROOH) Free_Radical->Neutral_Product becomes DPPD_Radical DPPD Radical DPPD->DPPD_Radical forms DPPD_Radical->Free_Radical donates another H• to a second radical Quinone_Diimine Quinone-diimine DPPD_Radical->Quinone_Diimine further oxidation

Caption: Antioxidant mechanism of DPPD via hydrogen atom donation to a free radical.

Upon donating a hydrogen atom, DPPD is converted into a resonance-stabilized radical, which is less reactive than the initial free radical. This DPPD radical can then react with another free radical, effectively terminating two radical chains. The final oxidation product of DPPD is a quinone-diimine derivative. This ability to efficiently interrupt the autoxidation cycle is the cornerstone of its function as a powerful antioxidant.

DPPD in the Research Arena: A Versatile Tool

Beyond its industrial applications, DPPD has served as a valuable research chemical in a multitude of scientific disciplines. Its well-characterized antioxidant properties have made it a standard compound for studying oxidative stress and the efficacy of other potential antioxidants.

Quantitative Data on Antioxidant Activity

The antioxidant activity of DPPD has been quantified in various studies. While specific IC50 values (the concentration of an antioxidant required to scavenge 50% of free radicals) can vary depending on the experimental conditions and the specific radical being tested, DPPD consistently demonstrates potent radical scavenging activity.

Parameter Value/Range Method Reference
Radical Scavenging PotentDPPH (2,2-diphenyl-1-picrylhydrazyl) assayGeneral knowledge from antioxidant literature
Inhibition of Lipid Peroxidation EffectiveThiobarbituric acid reactive substances (TBARS) assayFoundational toxicology and biochemistry studies
Protection against Oxidative Damage DemonstratedIn vitro and in vivo models of oxidative stressVarious biological and toxicological studies
DPPD in Biological and Toxicological Research

DPPD has been instrumental in elucidating the roles of oxidative stress in various biological processes and disease states.

  • Atherosclerosis Research: Early studies explored the potential of antioxidants like DPPD to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.

  • Toxicology Studies: DPPD has been used as a model compound to investigate the toxicology of aromatic amines and their metabolites. Studies have examined its effects on various organ systems and its reproductive and developmental toxicity[6].

  • Nutritional Science: In the mid-20th century, DPPD was investigated for its ability to prevent certain nutritional deficiencies in livestock, such as encephalomalacia (a neurological disorder) in chicks, which was linked to vitamin E deficiency and oxidative stress.

The following workflow illustrates a typical experimental design for evaluating the in vivo effects of DPPD in a toxicological study:

Experimental_Workflow Start Start: Hypothesis Formulation Animal_Model Selection of Animal Model (e.g., Rats, Mice) Start->Animal_Model Dose_Groups Establishment of Dose Groups (Control, Low, Mid, High DPPD) Animal_Model->Dose_Groups Administration DPPD Administration (e.g., Gavage, Diet) Monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption) Administration->Monitoring Sample_Collection Terminal Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Biochemical and Histopathological Analysis Sample_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis Conclusion Conclusion and Interpretation of Results Data_Analysis->Conclusion Dose_groups Dose_groups Dose_groups->Administration

Caption: A generalized workflow for an in vivo toxicological study of DPPD.

Conclusion

From its synthesis in the late 19th century to its vital role in the preservation of rubber and its use as a tool in scientific research, N,N'-diphenyl-p-phenylenediamine has a rich and multifaceted history. Its potent antioxidant properties, rooted in its ability to efficiently scavenge free radicals, have made it a cornerstone of industrial polymer chemistry and a valuable compound for investigating the complex mechanisms of oxidative stress in biological systems. As research continues to unravel the intricate roles of oxidation in health and disease, the legacy of DPPD as a pioneering antioxidant and a versatile research chemical remains firmly intact. This guide serves as a testament to its enduring significance and a resource for future scientific inquiry.

References

An In-depth Technical Guide on the Degradation Products and Environmental Fate of N,N'-diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-diphenyl-p-phenylenediamine (DPPD) is an antioxidant and antiozonant widely used in the rubber industry. This technical guide provides a comprehensive overview of the current scientific understanding of its degradation products and environmental fate. Recent research has highlighted the environmental risks posed by p-phenylenediamine (PPD) derivatives, necessitating a thorough evaluation of DPPD's transformation pathways, the persistence of its degradation products, and their potential ecological impacts. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of key processes to support further research and risk assessment.

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) is a chemical compound primarily used as an antioxidant in rubber products to prevent degradation from heat, oxygen, and ozone. Its widespread use raises questions about its environmental persistence, transformation, and the potential toxicity of its degradation products. Unlike some other p-phenylenediamines, such as 6PPD, which is known to transform into the highly toxic 6PPD-quinone, the environmental behavior of DPPD is less understood. This guide aims to consolidate the existing knowledge on DPPD's degradation and environmental fate to inform researchers, scientists, and professionals in related fields.

Degradation Pathways of DPPD

DPPD can undergo various degradation processes in the environment, including abiotic and biotic pathways. The primary transformation products and the conditions influencing their formation are critical for assessing the environmental risk of DPPD.

Abiotic Degradation

Abiotic degradation of DPPD primarily involves oxidation, hydrolysis, and photodegradation.

2.1.1 Oxidation and Ozonation:

DPPD is designed to react with oxidizing agents to protect rubber. In the environment, it can react with various oxidants, including ozone. However, studies have shown that DPPD exhibits no significant multiphase ozone reactivity compared to other p-phenylenediamines like 6PPD and IPPD[1][2]. While DPPD is an antioxidant, its reaction with ozone in the gas-surface phase is not a significant degradation pathway[1][2].

The primary oxidation product of DPPD is N,N'-diphenyl-p-quinonediimine (DQDI)[3][4][5]. This transformation involves the dehydrogenation of the parent compound[4][5].

2.1.2 Hydrolysis:

2.1.3 Photodegradation:

Photodegradation in the presence of sunlight can contribute to the transformation of DPPD in aquatic environments. Studies have shown that indirect photolysis mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can occur for DPPD under simulated sunlight irradiation[6]. The presence of dissolved organic matter can influence the rate of photolysis[6]. Specific quantum yields for the photodegradation of DPPD are not yet well-documented.

Biotic Degradation

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. Information on the ready biodegradability of DPPD according to standardized tests like OECD 301 is limited[7][8][9][10][11]. Further studies are needed to determine the biodegradation rate of DPPD in soil and water and to identify the microorganisms and enzymatic pathways involved.

Degradation Products

The primary identified degradation product of DPPD is N,N'-diphenyl-p-quinonediimine (DQDI). The formation of quinone derivatives is a common transformation pathway for p-phenylenediamines[3].

Environmental Fate

The environmental fate of DPPD and its degradation products is determined by their partitioning, transport, and persistence in different environmental compartments.

Soil Sorption

The mobility of DPPD in soil is governed by its sorption to soil particles, which is quantified by the soil sorption coefficient (Kd). There is currently a lack of specific experimental data for the Kd value of DPPD determined by standard methods like OECD 106[12][13][14].

Environmental Occurrence

Data on the measured environmental concentrations of DPPD and its degradation products in surface water, sediment, and soil are scarce. Monitoring studies have detected various p-phenylenediamines and their quinone derivatives in environmental samples, but specific data for DPPD is limited[15][16][17][18][19].

Ecotoxicity

The ecotoxicity of DPPD and its degradation products is a key aspect of its environmental risk assessment.

Aquatic Toxicity

Acute toxicity data for DPPD in aquatic organisms is available for some species. A 48-hour acute immobilization test on Daphnia magna (OECD 202) determined the EC50 to be 8.3 mg/L[1]. The No Observed Effect Concentration (NOEC) was 2.5 mg/L[1].

There is a lack of specific acute toxicity data (LC50) for DPPD in fish species like rainbow trout (Oncorhynchus mykiss) following standard protocols such as OECD 203[20][21][22][23][24]. Furthermore, no ecotoxicity data for the degradation product DQDI has been found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for generating reliable and comparable data on the degradation and fate of DPPD.

Analysis of DPPD and its Degradation Products

The quantification of DPPD and its degradation products in environmental matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Water Samples: For the analysis of p-phenylenediamines and their quinones, water samples can be extracted using liquid-liquid extraction followed by solid-phase extraction (SPE)[25]. Direct injection analysis is also possible for some analytes[15][16][26].

  • Soil and Sediment Samples: Extraction from solid matrices generally involves solvent extraction, followed by cleanup and concentration steps before LC-MS/MS analysis.

LC-MS/MS Method:

  • Chromatography: Reversed-phase liquid chromatography is commonly used for the separation of p-phenylenediamines and their degradation products.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of target analytes[20][21][26][27][28][29][30].

Degradation Studies

6.2.1 Hydrolysis: Hydrolysis rate constants can be determined by incubating DPPD in buffered aqueous solutions at different pH values and temperatures. The concentration of DPPD is monitored over time using a suitable analytical method like HPLC or LC-MS/MS[31][32][33][34].

6.2.2 Photodegradation: Photodegradation studies are conducted by exposing a solution of DPPD in a relevant aqueous matrix to a light source that simulates the solar spectrum (e.g., a xenon lamp) in a photoreactor. Aliquots are collected at regular intervals and analyzed to determine the degradation rate and identify transformation products[19][24][28][35][36].

6.2.3 Biodegradation: Ready biodegradability can be assessed using standardized tests like the OECD 301 series[7][8][9][10][11]. These tests typically involve incubating the test substance with a microbial inoculum from sources like activated sludge and measuring parameters such as CO2 evolution or oxygen consumption over a 28-day period.

Soil Sorption (OECD 106)

The soil sorption coefficient (Kd) can be determined using the batch equilibrium method described in OECD Guideline 106[12][13][14]. This involves equilibrating solutions of DPPD of known concentrations with soil samples of different characteristics. After equilibration, the concentration of DPPD in the aqueous phase is measured, and the amount sorbed to the soil is calculated by difference.

Aquatic Toxicity Testing
  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour exposure period[29][37][38].

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period[20][21][22][23][24].

Data Summary

Table 1: Physicochemical Properties of DPPD

PropertyValue
Molecular FormulaC₁₈H₁₆N₂
Molecular Weight260.34 g/mol
AppearanceGray to dark gray powder or flakes
Water SolubilityAlmost insoluble
Log Kow (octanol-water partition coefficient)3.46 (for DPPD-quinone)[3]

Table 2: Aquatic Toxicity of DPPD

SpeciesEndpointValueExposure DurationGuidelineReference
Daphnia magnaEC50 (Immobilisation)8.3 mg/L48 hoursOECD 202[1]
Daphnia magnaNOEC2.5 mg/L48 hoursOECD 202[1]

Visualizations

DPPD_Degradation_Pathway DPPD DPPD (N,N'-diphenyl-p-phenylenediamine) DQDI DQDI (N,N'-diphenyl-p-quinonediimine) DPPD->DQDI Oxidation/ Dehydrogenation Hydrolysis_Products Hydrolysis Products DPPD->Hydrolysis_Products Hydrolysis Photodegradation_Products Photodegradation Products DPPD->Photodegradation_Products Photodegradation (direct/indirect) Biodegradation_Products Biodegradation Products DPPD->Biodegradation_Products Biodegradation

Caption: Proposed degradation pathways of DPPD in the environment.

Experimental_Workflow_DPPD_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Environmental Sample Collection (Water, Soil, Sediment) Extraction Extraction (LLE, SPE, Solvent Extraction) Sample_Collection->Extraction Cleanup_Concentration Cleanup and Concentration Extraction->Cleanup_Concentration LC_Separation LC Separation (Reversed-Phase) Cleanup_Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification and Data Analysis MS_Detection->Quantification

Caption: General experimental workflow for the analysis of DPPD.

Conclusion and Future Research Directions

This technical guide consolidates the current knowledge on the degradation products and environmental fate of DPPD. While it is established that DPPD can transform into DQDI, there are significant knowledge gaps that need to be addressed for a comprehensive environmental risk assessment. Key areas for future research include:

  • Quantitative Degradation Kinetics: Determining the rate constants for hydrolysis, photodegradation (including quantum yields), and biodegradation of DPPD in environmentally relevant matrices.

  • Toxicity of Degradation Products: Assessing the acute and chronic toxicity of DQDI and other potential degradation products to a range of aquatic and terrestrial organisms.

  • Environmental Monitoring: Conducting comprehensive monitoring studies to determine the environmental concentrations of DPPD and its degradation products in various compartments.

  • Soil-Water Partitioning: Experimentally determining the soil sorption coefficient (Kd) of DPPD in different soil types to accurately model its environmental mobility.

Addressing these research needs will provide a more complete picture of the environmental risks associated with the use of DPPD and support the development of sustainable and environmentally friendly alternatives.

References

Methodological & Application

Application Notes and Protocols for Using N,N'-diphenyl-1,4-phenylenediamine (DPPD) as an Antioxidant in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-1,4-phenylenediamine (DPPD) is a synthetic antioxidant with potential applications in cell culture as a cytoprotective agent against oxidative stress. While its radical scavenging properties at micromolar concentrations are known, recent studies suggest a more potent, yet to be fully elucidated, neuroprotective mechanism at nanomolar concentrations. This document provides detailed application notes and protocols for utilizing DPPD as an antioxidant in in vitro cell culture systems. It is crucial to note that the optimal concentration of DPPD for antioxidant effects is cell-type dependent and must be determined empirically.

Mechanism of Action

DPPD is understood to function as an antioxidant through at least two distinct mechanisms depending on its concentration:

  • Direct Radical Scavenging: At micromolar concentrations, DPPD can directly scavenge free radicals, thereby neutralizing their damaging effects on cellular components.

  • Cytoprotective Signaling: At nanomolar concentrations, DPPD has been shown to exert neuroprotective effects against oxidative glutamate toxicity in HT22 neuronal cells, a mechanism that appears to be independent of direct radical scavenging.[1] While the precise signaling pathway is yet to be fully elucidated, in vivo studies in diabetic rats have shown that administration of DPPD led to a significant elevation in the levels of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), along with a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA).[2][3] This suggests that DPPD may enhance the endogenous antioxidant capacity of cells, potentially through the activation of transcription factors like Nrf2 that regulate the expression of these protective enzymes.

Data Presentation

The following tables summarize the available quantitative data on the effective concentrations and cytotoxicity of DPPD in different experimental systems.

Cell Line Effective Concentration for Cytoprotection Reference
HT22 (mouse hippocampal)Nanomolar range (neuroprotection against glutamate toxicity)[1]
Cell Line Concentration Range Showing Cytotoxicity Observed Effects Reference
A549 (human lung carcinoma)0.16 - 10 µg/mL (~0.6 - 38 µM)Concentration-dependent depletion of glutathione (GSH) and induction of DNA strand breaks.

Experimental Protocols

Preparation of DPPD Stock Solution

DPPD is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for cell culture applications.

Materials:

  • N,N'-diphenyl-1,4-phenylenediamine (DPPD) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of DPPD powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex or sonicate the solution until the DPPD is completely dissolved. Gentle warming may aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol for Determining the Optimal Protective Concentration of DPPD against Oxidative Stress

This protocol uses a hydrogen peroxide (H₂O₂) induced oxidative stress model to determine the effective concentration range of DPPD for cytoprotection. Cell viability is assessed using the MTT assay.

Materials:

  • Cells of interest (e.g., HT22, A549, or other relevant cell line)

  • Complete cell culture medium

  • DPPD stock solution (e.g., 10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency after 24 hours.

  • DPPD Pre-treatment: After 24 hours, prepare serial dilutions of the DPPD stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of DPPD. Include a vehicle control (medium with the same concentration of DMSO used for the highest DPPD concentration). Incubate for a pre-determined pre-treatment time (e.g., 1 to 24 hours).

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium at a concentration known to induce significant but not complete cell death (this should be determined in a preliminary experiment, e.g., 100-500 µM for many cell lines). After the DPPD pre-treatment, remove the medium and wash the cells once with sterile PBS. Add the H₂O₂ working solution to the wells (except for the untreated control wells, which receive serum-free medium only). Incubate for a defined period (e.g., 3-6 hours).

  • MTT Assay for Cell Viability: a. After the H₂O₂ incubation, remove the medium and replace it with 100 µL of fresh complete medium. b. Add 10 µL of MTT solution (5 mg/mL) to each well. c. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. d. Remove the medium and add 100 µL of solubilization solution to each well. e. Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the DPPD concentration to determine the optimal protective concentration.

Protocol for Measuring the Reduction of Intracellular Reactive Oxygen Species (ROS) by DPPD

This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay to quantify the effect of DPPD on intracellular ROS levels.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DPPD stock solution

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • DPPD Pre-treatment: Treat the cells with the determined optimal protective concentration of DPPD (from the previous protocol) for the optimized pre-treatment time. Include vehicle-treated controls.

  • DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in warm, serum-free medium immediately before use. Remove the medium from the cells, wash once with PBS, and add 100 µL of the DCFH-DA working solution to each well. Incubate for 30-45 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress: After loading, remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of the H₂O₂ working solution (or other ROS inducer) to the wells. Include an untreated control group.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1 hour). Alternatively, endpoint readings can be taken after a specific incubation time.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control groups. A decrease in fluorescence in the DPPD-treated groups compared to the H₂O₂-only treated group indicates a reduction in intracellular ROS.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 DPPD's Potential Antioxidant Mechanisms DPPD DPPD Direct_Scavenging Direct Radical Scavenging (Micromolar concentrations) DPPD->Direct_Scavenging Nrf2 Nrf2 Activation (Hypothesized) DPPD->Nrf2 ? ROS Reactive Oxygen Species (ROS) Reduced_Oxidative_Stress Reduced Oxidative Stress & Cytoprotection ROS->Reduced_Oxidative_Stress Direct_Scavenging->ROS Neutralizes Cellular_Protection Enhanced Cellular Antioxidant Defense (Nanomolar concentrations) ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Reduced_Oxidative_Stress

Caption: Potential antioxidant mechanisms of DPPD.

G cluster_1 Experimental Workflow: Assessing DPPD's Protective Effect cluster_2 Endpoint Assays Start Seed Cells in 96-well Plate Incubate_24h_1 Incubate 24h Start->Incubate_24h_1 Pretreat_DPPD Pre-treat with various concentrations of DPPD Incubate_24h_1->Pretreat_DPPD Incubate_Pretreat Incubate (e.g., 1-24h) Pretreat_DPPD->Incubate_Pretreat Induce_Stress Induce Oxidative Stress (e.g., H2O2) Incubate_Pretreat->Induce_Stress Incubate_Stress Incubate (e.g., 3-6h) Induce_Stress->Incubate_Stress MTT_Assay MTT Assay for Cell Viability Incubate_Stress->MTT_Assay DCFH_DA_Assay DCFH-DA Assay for Intracellular ROS Incubate_Stress->DCFH_DA_Assay Data_Analysis Data Analysis and Determination of Optimal Protective Concentration MTT_Assay->Data_Analysis DCFH_DA_Assay->Data_Analysis

Caption: Workflow for evaluating DPPD's cytoprotective effects.

References

Application Notes and Protocols for N,N'-diphenyl-p-phenylenediamine (DPPD) Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) is a synthetic antioxidant compound with potential applications in various research fields, including the study of oxidative stress-related diseases.[1] These application notes provide a comprehensive overview of the protocols for administering DPPD to rodent models, summarizing key quantitative data and outlining experimental methodologies. The information is intended to guide researchers in designing and executing in vivo studies involving DPPD.

Data Presentation

Table 1: Pharmacokinetic Parameters of DPPD in Rodent Models
Species/StrainAdministration RouteDoseSampling Time PointPlasma ConcentrationReference
ApoE-deficient MiceDietary0.5% (wt/wt)End of 6-month study33.1 µmol/L[2]

Note: Researchers are encouraged to perform pharmacokinetic studies to determine these crucial parameters for their specific experimental conditions.

Table 2: DPPD Dosage and Effects in Rodent Studies
Species/StrainAdministration RouteDoseDurationKey FindingsReference
Crl:CD(SD) RatsOral Gavage0, 100, 300, 1000 mg/kg bw/day28 daysNo significant adverse effects observed. NOAEL for repeated dose toxicity: 1000 mg/kg bw/day.[3]
Crl:CD(SD) RatsOral Gavage0, 8, 50, 300 mg/kg bw/day42-46 daysProlonged gestation period at 50 and 300 mg/kg bw/day. Dystocia and mortality at 300 mg/kg bw/day. NOAEL for reproductive/developmental toxicity: 8 mg/kg bw/day.[3]
ApoE-deficient MiceDietary0.5% (wt/wt)6 monthsSignificantly reduced atherosclerosis by 36%. Increased resistance of lipoproteins to copper-induced oxidation.[2]
F344 RatsDietary0.5% or 2%104 weeksDose-dependent reduction in body weight gain. No significant increase in tumor induction.
Table 3: Quantitative In Vivo Antioxidant Effects of DPPD in Rodent Models

Specific quantitative data on the in vivo effects of DPPD on antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) in rodents are not available in the reviewed literature. One study demonstrated an antioxidant effect by measuring the resistance of lipoproteins to oxidation.[2]

Species/StrainAdministration RouteDoseBiomarkerOutcomeReference
ApoE-deficient MiceDietary0.5% (wt/wt)Resistance of lipoproteins (d < 1.019 g/mL) to copper-induced oxidationGreater resistance to loss of polyunsaturated fatty acids.[2]
ApoE-deficient MiceDietary0.5% (wt/wt)Lag time in the formation of conjugated dienes in LDL and IDL fractionsGreater than twofold prolongation.[2]

Experimental Protocols

Protocol 1: Oral Gavage Administration of DPPD in Rats

This protocol is based on a study investigating the reproductive and developmental toxicity of DPPD.[3]

1. Materials:

  • N,N'-diphenyl-p-phenylenediamine (DPPD)

  • Vehicle (e.g., corn oil)

  • Oral gavage needles (appropriate size for the rat strain and age)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

2. Preparation of DPPD Suspension:

  • Determine the required concentration of DPPD in the vehicle based on the desired dosage (e.g., mg/kg body weight) and the dosing volume.

  • Weigh the appropriate amount of DPPD powder.

  • Add the DPPD powder to the vehicle.

  • Thoroughly mix the suspension using a vortex mixer or sonicator until a homogenous suspension is achieved. Prepare fresh daily.

3. Animal Handling and Dosing:

  • Weigh each rat to determine the precise volume of the DPPD suspension to be administered.

  • Gently restrain the rat.

  • Insert the oral gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.

  • Monitor the animal for any signs of distress during and after the procedure.

  • Return the animal to its cage.

Protocol 2: Dietary Administration of DPPD in Mice

This protocol is adapted from a study on the effect of DPPD on atherosclerosis in apoE-deficient mice.[2]

1. Materials:

  • N,N'-diphenyl-p-phenylenediamine (DPPD)

  • Standard or high-fat rodent chow

  • Food mixer

  • Balance

2. Preparation of DPPD-Containing Diet:

  • Calculate the amount of DPPD required to achieve the desired concentration in the diet (e.g., 0.5% wt/wt).

  • Finely grind the rodent chow if it is in pellet form.

  • Thoroughly mix the DPPD powder with the ground chow using a food mixer to ensure a uniform distribution.

  • The mixed diet can be provided to the animals ad libitum.

3. Animal Monitoring:

  • Monitor food consumption to estimate the daily intake of DPPD.

  • Regularly check the body weight of the animals.

  • Observe the animals for any changes in behavior or appearance.

Mandatory Visualizations

Signaling Pathway

While the precise molecular signaling pathway of DPPD's antioxidant action has not been fully elucidated, a plausible mechanism involves the activation of the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response. The following diagram illustrates this hypothetical pathway.

DPPD_Antioxidant_Pathway cluster_nucleus Nucleus DPPD DPPD Keap1 Keap1 DPPD->Keap1 interacts with ROS Reactive Oxygen Species (ROS) ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx, CAT) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Hypothetical Keap1-Nrf2 antioxidant signaling pathway potentially activated by DPPD.

Experimental Workflow

The following diagram outlines a general experimental workflow for an in vivo study of DPPD in a rodent model.

DPPD_Experimental_Workflow start Start animal_acclimation Animal Acclimation (e.g., 1-2 weeks) start->animal_acclimation group_assignment Random Group Assignment (Control vs. DPPD-treated) animal_acclimation->group_assignment dosing DPPD Administration (Oral Gavage or Dietary) group_assignment->dosing monitoring In-life Monitoring (Body weight, clinical signs, etc.) dosing->monitoring sample_collection Sample Collection (Blood, tissues) dosing->sample_collection During/After Dosing Period monitoring->sample_collection analysis Biochemical & Histological Analysis (e.g., PK, biomarkers, pathology) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for DPPD administration in rodent models.

References

Preparation of DPPD (N,N'-diphenyl-p-phenylenediamine) Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of N,N'-diphenyl-p-phenylenediamine (DPPD) in various in vitro assays. The information is intended to guide researchers in accurately preparing DPPD solutions and applying them in studies such as cytotoxicity and antioxidant capacity assessments.

Introduction to DPPD in In Vitro Research

N,N'-diphenyl-p-phenylenediamine (DPPD) is a synthetic organic compound with known antioxidant properties, traditionally used as an antioxidant in the rubber industry.[1] In biomedical research, DPPD is investigated for its potential antioxidant and cytotoxic effects in various in vitro models. Understanding its proper handling, solubility, and application in experimental setups is crucial for obtaining reliable and reproducible results. Recent studies have explored the cytotoxic effects of DPPD and related p-phenylenediamine compounds on various cell lines, including human lung, liver, and neuronal cells.

Solubility and Stock Solution Preparation

DPPD is a hydrophobic compound, and its solubility in aqueous media is limited. Therefore, organic solvents are necessary to prepare stock solutions for in vitro assays.

Solvents:

  • Dimethyl sulfoxide (DMSO): DPPD is soluble in DMSO.[1] DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for cell-based assays due to its miscibility with water and cell culture media. It is recommended to use sterile DMSO.

  • Ethanol: DPPD is sparingly soluble in ethanol.[2]

Protocol for Preparing a 100 mM DPPD Stock Solution in DMSO:

  • Materials:

    • N,N'-diphenyl-p-phenylenediamine (DPPD) powder (CAS No: 74-31-7)

    • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out 26.03 mg of DPPD powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, anhydrous DMSO to the tube.

    • Vortex the tube until the DPPD is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • This will result in a 100 mM stock solution.

Storage and Stability:

  • Store the DPPD stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Protect the stock solution from light.[1]

  • When stored at -20°C, the stock solution is stable for at least one month. At -80°C, it can be stored for up to six months.[1]

Application in In Vitro Cytotoxicity Assays

DPPD has been shown to exhibit cytotoxic effects in various cancer and normal cell lines. The following is a general protocol for assessing the cytotoxicity of DPPD using a cell viability assay such as the MTT or XTT assay.

Experimental Protocol: DPPD Cytotoxicity Assessment using MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • DPPD Treatment:

    • Prepare serial dilutions of the DPPD stock solution in a sterile, DMSO-compatible tube rack using complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the wells does not exceed 0.5%, as higher concentrations can be toxic to cells. A final DMSO concentration of less than 0.1% is often recommended.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of DPPD. Include a vehicle control (medium with the same final concentration of DMSO as the highest DPPD concentration) and a negative control (medium only).

    • Incubate the cells with DPPD for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the log of the DPPD concentration to determine the IC50 value (the concentration of DPPD that inhibits cell growth by 50%).

Quantitative Data from In Vitro Assays

The following table summarizes the cytotoxic effects of DPPD and a related compound, 6PPD-quinone, on various cell lines.

CompoundCell LineAssay TypeExposure TimeIC50 / EC50 ValueReference
6PPD-quinoneHepG2Cell Viability48 h127.50 µg/L[3]
6PPD-quinoneL02Cell Viability48 h22.51 µg/L[3]
6PPDHepG2Cell Viability48 h> 5000 µg/L[3]
6PPDL02Cell Viability48 h> 5000 µg/L[3]
DPPDHepG2Cell Viability-Reduces viability at 10 µg/L[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a biological process by 50%. EC50 (Effective Concentration 50%) is the concentration of a substance that produces 50% of the maximal effect.

Signaling Pathway Modulation by DPPD Analogs

While direct evidence for DPPD's effect on specific signaling pathways is still emerging, studies on its analog, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), suggest a mechanism involving the induction of oxidative stress. 6PPD has been shown to reduce cell viability by increasing the accumulation of reactive oxygen species (ROS).[4] This increase in ROS can subsequently modulate downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival, proliferation, and apoptosis.[4]

Proposed Signaling Pathway of DPPD-induced Cytotoxicity

The following diagram illustrates a potential signaling pathway through which DPPD and its analogs may exert their cytotoxic effects, based on findings related to 6PPD.[4]

DPPD_Signaling_Pathway DPPD DPPD ROS ↑ Reactive Oxygen Species (ROS) DPPD->ROS Induces PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Proposed pathway of DPPD-induced cytotoxicity via ROS and PI3K/AKT/mTOR.

Experimental Workflow for In Vitro DPPD Studies

The following diagram outlines a typical experimental workflow for investigating the in vitro effects of DPPD.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_dppd Prepare DPPD Stock Solution in DMSO treatment Treat Cells with Serial Dilutions of DPPD prep_dppd->treatment prep_cells Cell Culture and Seeding in 96-well Plates prep_cells->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acq Measure Absorbance viability_assay->data_acq calc_viability Calculate % Cell Viability data_acq->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for in vitro DPPD cytotoxicity testing.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the preparation and use of DPPD in in vitro assays. Adherence to these guidelines, particularly concerning solubility, solvent concentration, and storage, is essential for obtaining accurate and reproducible data. Further research is warranted to fully elucidate the mechanisms of action and specific signaling pathways modulated by DPPD in different cellular contexts.

References

Application Notes and Protocols for Studying Oxidative Stress in Biological Systems Using DPPD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in a multitude of pathological conditions. N,N'-diphenyl-p-phenylenediamine (DPPD) is a potent antioxidant that serves as a valuable tool for investigating the mechanisms of oxidative stress and for the development of therapeutic interventions.[1][2] These application notes provide a comprehensive guide to utilizing DPPD in the study of oxidative stress in biological systems.

Mechanism of Action

DPPD functions as a radical scavenger, effectively neutralizing free radicals and inhibiting lipid peroxidation.[3] Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby quenching reactive oxygen species and preventing cellular damage.[4] Studies have shown that DPPD can protect against oxidative damage by mitigating the depletion of endogenous antioxidants such as glutathione (GSH).[5]

Applications in Oxidative Stress Research

  • Induction of a controlled oxidative stress environment: By depleting intracellular glutathione, DPPD can be used to create a model of oxidative stress in cell culture systems.[5]

  • Investigation of antioxidant efficacy: DPPD can be used as a reference antioxidant compound to evaluate the efficacy of novel therapeutic agents in mitigating oxidative damage.

  • Elucidation of signaling pathways: The use of DPPD can help in understanding the role of oxidative stress in various signaling cascades, such as the Nrf2 and NF-κB pathways.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing DPPD to investigate oxidative stress.

Table 1: Effect of DPPD on Lactate Dehydrogenase (LDH) Release in A549 Cells [5]

DPPD Concentration (µM)LDH Activity Increase (%) (95% CI)
Highest Concentration Tested6.5 (1.4, 12)

Table 2: Effect of DPPD on Atherosclerosis in apoE-deficient Mice [3]

Treatment GroupAortic Surface Area Covered by Atherosclerosis (%)Reduction in Atherosclerosis (%)
Control21.9 ± 11.6-
DPPD (0.5% wt/wt in diet)14.0 ± 4.5336

Experimental Protocols

Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the measurement of intracellular ROS levels in cultured cells treated with DPPD using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3][5]

Materials:

  • Adherent cells (e.g., A549)

  • Cell culture medium

  • DPPD (N,N'-diphenyl-p-phenylenediamine)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • DPPD Treatment: Prepare various concentrations of DPPD in cell culture medium. Remove the existing medium from the wells and add the DPPD-containing medium. Incubate for the desired time (e.g., 3 or 24 hours).[5] Include a vehicle control (medium with the same concentration of solvent used to dissolve DPPD).

  • DCFH-DA Loading:

    • Prepare a 10 µM working solution of DCFH-DA in pre-warmed HBSS.

    • Remove the DPPD-containing medium and wash the cells once with HBSS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.[5]

  • Washing: Remove the DCFH-DA solution and wash the cells once with HBSS to remove any extracellular probe.[5]

  • Measurement:

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

    • Alternatively, visualize and capture images using a fluorescence microscope.

Experimental Workflow for Intracellular ROS Measurement

G Workflow for Intracellular ROS Measurement cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate prepare_dppd Prepare DPPD solutions treat_cells Treat cells with DPPD prepare_dppd->treat_cells load_dcfhda Load cells with DCFH-DA treat_cells->load_dcfhda wash_cells Wash cells load_dcfhda->wash_cells measure_fluorescence Measure fluorescence wash_cells->measure_fluorescence

Caption: A flowchart illustrating the key steps in measuring intracellular ROS levels using the DCFH-DA assay following DPPD treatment.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Depletion

This protocol outlines a method to quantify intracellular GSH levels following treatment with DPPD.[5]

Materials:

  • Adherent cells (e.g., A549)

  • Cell culture medium

  • DPPD

  • Reagents for a commercial glutathione assay kit (e.g., based on the enzymatic recycling method with DTNB).

  • 96-well plates

  • Plate reader capable of measuring absorbance at ~412 nm.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1 to seed and treat cells with DPPD for the desired duration (e.g., 3 or 24 hours).[5]

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the instructions provided with the glutathione assay kit.

  • GSH Assay:

    • Perform the glutathione assay according to the manufacturer's protocol. This typically involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

    • Measure the absorbance at ~412 nm using a microplate reader.

  • Data Analysis: Calculate the GSH concentration in each sample based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the total protein concentration of the cell lysate.

Workflow for Glutathione Depletion Assay

G Workflow for Glutathione Depletion Assay cluster_prep Preparation cluster_assay Assay seed_cells Seed cells treat_cells Treat with DPPD seed_cells->treat_cells lyse_cells Lyse cells treat_cells->lyse_cells gsh_assay Perform GSH assay lyse_cells->gsh_assay measure_absorbance Measure absorbance gsh_assay->measure_absorbance analyze_data Analyze data measure_absorbance->analyze_data

Caption: A schematic representation of the experimental procedure for determining intracellular glutathione levels after DPPD exposure.

Protocol 3: Assessment of Lipid Peroxidation (MDA Assay)

This protocol details the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, in cells or tissues treated with DPPD.

Materials:

  • Cells or tissue homogenates

  • DPPD

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Sample Preparation:

    • Cells: After treatment with DPPD, wash cells with cold PBS and homogenize in a suitable lysis buffer containing an antioxidant like BHT to prevent further oxidation during the assay.

    • Tissues: Homogenize tissues in a cold buffer containing BHT.

  • Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.

  • TBA Reaction:

    • Mix the supernatant with the TBA reagent.

    • Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement:

    • Cool the samples on ice.

    • Measure the absorbance of the MDA-TBA adduct at ~532 nm using a spectrophotometer or a plate reader.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Workflow for Lipid Peroxidation (MDA) Assay

G Workflow for Lipid Peroxidation (MDA) Assay cluster_prep Preparation cluster_assay Assay sample_prep Prepare cell/tissue homogenate protein_precip Precipitate proteins with TCA sample_prep->protein_precip tba_reaction React with TBA protein_precip->tba_reaction measure_absorbance Measure absorbance tba_reaction->measure_absorbance quantify_mda Quantify MDA measure_absorbance->quantify_mda

Caption: A simplified workflow for the determination of lipid peroxidation by measuring malondialdehyde (MDA) levels.

Signaling Pathways

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While direct modulation by DPPD is still under investigation, its ability to induce oxidative stress suggests it may indirectly activate this protective pathway.

Nrf2 Signaling Pathway Diagram

G Nrf2 Signaling Pathway in Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., induced by DPPD) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: The Nrf2 signaling pathway is activated by oxidative stress, leading to the expression of antioxidant genes.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Oxidative stress is a known activator of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by ROS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The pro-oxidant effects of DPPD at high concentrations could potentially lead to the activation of this pathway.

NF-κB Signaling Pathway Diagram

G NF-κB Signaling Pathway in Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., induced by DPPD) IKK IKK Complex ROS->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes activates transcription

Caption: Oxidative stress can trigger the NF-κB signaling cascade, resulting in the transcription of pro-inflammatory genes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N,N'-diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) is an antioxidant and antiozonant commonly used in the rubber industry to prevent the degradation of polymeric materials. Its quantification is crucial for quality control and for monitoring its presence in various matrices. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the determination of DPPD. This application note provides a detailed protocol for the analysis of DPPD using a reversed-phase HPLC method with UV detection.

Quantitative Data Summary

The performance of the HPLC method for DPPD analysis is summarized in the table below. These parameters are essential for the validation and assessment of the method's reliability.

ParameterValueReference
Linearity Range 0.1–400 µg/ml[1]
Correlation Coefficient (r²) > 0.99[1]
Limit of Detection (LOD) 0.05 µg/ml[1]
Limit of Quantification (LOQ) 1 µg/g (in sample)[1]
Recovery 93 ± 7%[1]

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of DPPD.

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)[1]

  • DPPD standard

  • Dichloromethane (for sample dissolution)[1]

  • Acetone (for extraction)[1]

  • Chloroform (for extraction)[1]

  • Silica gel for column chromatography[1]

  • Diethylether[1]

  • Hexane[1]

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a UV detector

  • C18 or ODS analytical column (e.g., 4.6 mm i.d. × 150 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[2] For instance, a ratio of methanol:water (85:15, v/v) has been successfully employed.[1] An acid, such as phosphoric acid or formic acid, can be added to the mobile phase to improve peak shape.[2]

  • Flow Rate: 1.0 ml/min[1]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 290 nm[1]

  • Injection Volume: 10 µl[1]

4. Standard Solution Preparation

  • Stock Solution: Prepare a stock solution of DPPD in dichloromethane or the mobile phase at a concentration of approximately 100 µg/ml.[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1–400 µg/ml).[1]

5. Sample Preparation (from a Rubber Matrix)

This protocol is adapted from methods for extracting p-phenylenediamine derivatives from rubber samples.[1][3]

  • Extraction:

    • Accurately weigh a representative portion of the rubber sample and cut it into small pieces to increase the surface area.

    • Perform a solvent extraction using a 1:1 (v/v) mixture of acetone and chloroform.[1] This can be achieved through methods like sonication or Soxhlet extraction to ensure the complete extraction of the analyte.[3]

  • Cleanup (Solid-Phase Extraction): [1]

    • Pack a chromatography column with silica gel.

    • Concentrate the extract from the previous step under reduced pressure.

    • Load the concentrated extract onto the silica gel column.

    • Elute the column with a series of diethylether:hexane mixtures of increasing polarity.

    • Collect the fraction containing DPPD.

    • Evaporate the solvent from the collected fraction.

  • Final Sample Preparation:

    • Dissolve the residue in dichloromethane.[1]

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

Experimental Workflow for DPPD Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Rubber Sample Extraction Solvent Extraction (Acetone:Chloroform) Sample->Extraction Standard DPPD Standard Stock_Solution Prepare Stock Solution Standard->Stock_Solution Cleanup Solid-Phase Extraction (Silica Gel) Extraction->Cleanup Dissolution_Sample Dissolve in Dichloromethane Cleanup->Dissolution_Sample Filtration_Sample 0.45 µm Filtration Dissolution_Sample->Filtration_Sample Injection Inject into HPLC Filtration_Sample->Injection Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Calibration_Standards->Injection Separation C18 Column Separation (Methanol:Water) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify DPPD Calibration_Curve->Quantification

Caption: Workflow for DPPD analysis using HPLC.

References

DPPD as a Research Tool for Studying Free Radical Scavenging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-1,4-phenylenediamine (DPPD) is a potent, orally active antioxidant and polymerization inhibitor.[1] Its ability to scavenge free radicals makes it a valuable tool in research for studying oxidative stress and its associated pathologies. DPPD functions as a chain-breaking antioxidant, effectively interrupting the propagation of lipid peroxidation. This document provides detailed application notes and experimental protocols for utilizing DPPD as a research tool in the study of free radical scavenging, with a focus on both in vitro and in vivo methodologies.

Mechanism of Action

DPPD exerts its antioxidant effects by donating a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. This is particularly effective in preventing the oxidation of polyunsaturated fatty acids in cellular membranes and lipoproteins. The resulting DPPD radical is relatively stable and does not readily propagate the oxidative chain.

Applications in Free Radical Research

DPPD is a versatile tool for investigating the role of oxidative stress in various biological processes and disease models. Its applications include:

  • Inhibition of Lipid Peroxidation: DPPD can be used to prevent the oxidation of lipids in various experimental systems, from isolated lipoproteins to cell cultures and in vivo models.

  • Studying Oxidative Stress-Related Diseases: Researchers have employed DPPD to investigate the role of lipid peroxidation in atherosclerosis and to explore its neuroprotective effects.[2][3]

  • Elucidating Signaling Pathways: By inhibiting free radical-mediated damage, DPPD can help to dissect the signaling pathways that are triggered or modulated by oxidative stress.

Data Presentation

The following tables summarize quantitative data on the efficacy of DPPD in various free radical scavenging assays.

Table 1: In Vitro Antioxidant Activity of DPPD

Assay TypeModel SystemOxidantEndpoint MeasuredDPPD ConcentrationResult
Lipid Peroxidation InhibitionHuman Low-Density Lipoprotein (LDL)Copper (Cu²⁺)Lag time of conjugated diene formationNot specified> Twofold prolongation of lag time[2]
Cell Viability AssayHT22 Mouse Neuronal CellsGlutamateCell DeathNanomolar concentrationsInhibition of oxidative glutamate toxicity[3]

Table 2: In Vivo Antioxidant Activity of DPPD

Animal ModelDiet/TreatmentDurationTissue/Sample AnalyzedEndpoint MeasuredResult
ApoE-deficient miceHigh-fat diet + 0.5% (wt/wt) DPPD6 monthsPlasma Lipoproteins (d < 1.019 g/mL)Resistance to copper-induced oxidation (loss of polyunsaturated fatty acids)Greater resistance to oxidation compared to control[2]
ApoE-deficient miceHigh-fat diet + 0.5% (wt/wt) DPPD6 monthsPlasma LDL and IDL fractionsLag time in conjugated diene formation> Twofold prolongation of lag time[2]
ApoE-deficient miceHigh-fat diet + 0.5% (wt/wt) DPPD6 monthsAortic surfaceAtherosclerotic lesion area36% reduction in lesion area[2]

Experimental Protocols

In Vitro Protocol: Inhibition of Lipid Peroxidation in LDL

This protocol is adapted from studies on the effect of DPPD on lipoprotein oxidation.[2]

Objective: To assess the ability of DPPD to inhibit the copper-induced oxidation of low-density lipoprotein (LDL) in vitro.

Materials:

  • Human LDL, isolated by ultracentrifugation

  • DPPD (N,N'-diphenyl-1,4-phenylenediamine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper (II) sulfate (CuSO₄) solution

  • Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

  • LDL Preparation: Dialyze isolated human LDL against PBS to remove any EDTA. Adjust the concentration of LDL to 100 µg/mL in PBS.

  • DPPD Treatment: Prepare a stock solution of DPPD in a suitable solvent (e.g., DMSO). Add DPPD to the LDL solution to achieve the desired final concentration. Include a vehicle control (solvent only).

  • Initiation of Oxidation: To initiate lipid peroxidation, add CuSO₄ solution to the LDL samples to a final concentration of 5 µM.

  • Monitoring Oxidation: Immediately after adding CuSO₄, monitor the formation of conjugated dienes by measuring the absorbance at 234 nm every 5 minutes for several hours at 37°C.

  • Data Analysis: Plot the absorbance at 234 nm against time. The lag time is determined as the intercept of the tangent of the propagation phase with the initial absorbance line. Compare the lag times of DPPD-treated samples to the control.

In Vivo Protocol: Assessment of Antioxidant Efficacy in a Mouse Model of Atherosclerosis

This protocol is based on a study investigating the effect of DPPD on atherosclerosis in apoE-deficient mice.[2]

Objective: To evaluate the in vivo antioxidant effect of dietary DPPD on lipoprotein oxidation and atherosclerosis development.

Materials:

  • ApoE-deficient mice

  • High-fat diet (e.g., containing 0.15% cholesterol)

  • DPPD

  • Equipment for plasma collection and lipoprotein isolation (ultracentrifuge)

  • Materials for assessing atherosclerosis (e.g., oil red O staining)

Procedure:

  • Animal Model and Diet: Use apoE-deficient mice, a model known to develop spontaneous atherosclerosis. Divide the animals into a control group and a treatment group.

  • Dietary Supplementation: Prepare a high-fat diet and a high-fat diet supplemented with 0.5% (wt/wt) DPPD. Feed the respective diets to the control and treatment groups for a period of 6 months.

  • Plasma and Lipoprotein Analysis: At the end of the study period, collect blood and isolate plasma. Isolate lipoprotein fractions (e.g., VLDL/IDL/LDL) by ultracentrifugation.

  • Ex Vivo Oxidation Assay: Assess the susceptibility of the isolated lipoproteins to oxidation as described in the in vitro protocol above (copper-induced conjugated diene formation).

  • Atherosclerosis Assessment: Euthanize the mice and dissect the aortas. Perform en face analysis of the aortic surface area covered by atherosclerotic lesions after staining with oil red O.

  • Data Analysis: Compare the lag times of lipoprotein oxidation and the percentage of aortic lesion area between the DPPD-treated and control groups.

Signaling Pathways and Experimental Workflows

The antioxidant action of DPPD can influence cellular signaling pathways that are sensitive to the redox state of the cell. While direct studies on DPPD's specific impact on these pathways are limited, its ability to scavenge free radicals suggests potential modulation of pathways like the Keap1-Nrf2 and NF-κB signaling cascades, which are key regulators of the cellular antioxidant response and inflammatory processes.

Logical Relationship of DPPD's Antioxidant Action

DPPD_Antioxidant_Action Free Radicals Free Radicals DPPD DPPD Lipid Peroxidation Lipid Peroxidation Free Radicals->Lipid Peroxidation Initiates Neutralized Radicals Neutralized Radicals DPPD->Neutralized Radicals Scavenges DPPD->Lipid Peroxidation Inhibits Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage Leads to

Caption: DPPD acts as a free radical scavenger, inhibiting lipid peroxidation and subsequent cellular damage.

Experimental Workflow for In Vitro Lipid Peroxidation Assay

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis LDL Isolate and Prepare LDL Treat Treat LDL with DPPD LDL->Treat DPPD_sol Prepare DPPD Solution DPPD_sol->Treat Oxidize Induce Oxidation (CuSO4) Treat->Oxidize Measure Measure Absorbance at 234 nm Oxidize->Measure Plot Plot Absorbance vs. Time Measure->Plot Lag Determine Lag Time Plot->Lag Compare Compare with Control Lag->Compare Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation DPPD DPPD DPPD->ROS Scavenges Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

References

Application Notes and Protocols for the Spectrophotometric Determination of N,N'-diphenyl-p-phenylenediamine (DPPD) Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) is an antioxidant commonly used in the rubber and polymer industries to prevent degradation from oxidation.[1] Its quantification is crucial for quality control and for studying its effects in various applications. Spectrophotometry offers a rapid, accessible, and cost-effective method for determining the concentration of analytes in solution. This document provides a detailed protocol for the spectrophotometric determination of DPPD concentration.

Principle of the Method

The concentration of DPPD in a solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in L·mol⁻¹·cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in mol·L⁻¹)

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known DPPD concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Experimental Protocol: Method Development for DPPD

This protocol describes the steps to establish a spectrophotometric method for DPPD quantification.

1. Materials and Reagents

  • N,N'-diphenyl-p-phenylenediamine (DPPD), high purity

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

2. Determination of Maximum Absorption Wavelength (λmax)

  • Prepare a dilute solution of DPPD in the chosen solvent (e.g., 10 µg/mL).

  • Scan the absorbance of the solution over a UV-Vis range (e.g., 200-400 nm) using the solvent as a blank.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of DPPD and dissolve it in the chosen solvent in a 100 mL volumetric flask. Make up to the mark with the solvent.

  • Working Standards: Prepare a series of standard solutions by diluting the stock solution. For example, to prepare 1, 2, 4, 6, 8, and 10 µg/mL standards, pipette 1, 2, 4, 6, 8, and 10 mL of the stock solution into separate 100 mL volumetric flasks and make up to the mark with the solvent.

4. Generation of Calibration Curve

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the spectrophotometer using the solvent as a blank.

  • Measure the absorbance of each standard solution.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

5. Analysis of Unknown Sample

  • Prepare the unknown sample in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve. Dilute if necessary.

  • Measure the absorbance of the unknown sample at the λmax.

  • Calculate the concentration of DPPD in the sample using the equation of the calibration curve.

Data Presentation

The quantitative data for a spectrophotometric analysis of DPPD should be summarized in a table. Since the molar absorptivity is dependent on the solvent and must be determined experimentally, the following table is a template for presenting the results of a method development experiment.

ParameterValue
Compound N,N'-diphenyl-p-phenylenediamine (DPPD)
Solvent User-defined (e.g., Ethanol)
λmax To be determined experimentally (nm)
Linear Range To be determined experimentally (e.g., 1-10 µg/mL)
Molar Absorptivity (ε) To be calculated from the slope of the calibration curve (L·mol⁻¹·cm⁻¹)
Regression Equation y = mx + c
Coefficient of Determination (R²) > 0.99

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare DPPD Stock Solution prep_standards Prepare Serial Dilutions (Standard Solutions) prep_stock->prep_standards set_lambda Set Spectrophotometer to λmax prep_standards->set_lambda measure_blank Measure Blank (Solvent) set_lambda->measure_blank measure_standards Measure Absorbance of Standards measure_blank->measure_standards measure_sample Measure Absorbance of Unknown Sample measure_standards->measure_sample plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_curve linear_regression Perform Linear Regression plot_curve->linear_regression calculate_conc Calculate Concentration of Unknown Sample linear_regression->calculate_conc

Caption: Experimental workflow for spectrophotometric determination of DPPD.

Beer-Lambert Law Relationship

G Abs Absorbance (A) Conc Concentration (c) Conc->Abs Directly Proportional Path Path Length (b) Path->Abs Directly Proportional Molar Molar Absorptivity (ε) Molar->Abs Constant of Proportionality

Caption: Logical relationship of variables in the Beer-Lambert Law.

References

In Vivo Application of N,N'-Diphenyl-1,4-phenylenediamine (DPPD) for Neuroprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diphenyl-1,4-phenylenediamine (DPPD) is a synthetic antioxidant that has been investigated for its protective effects in various biological systems. While direct in vivo neuroprotection studies are limited, in vitro evidence suggests its potential as a neuroprotective agent, primarily through its ability to counteract oxidative stress. This document provides detailed application notes and proposed protocols for the in vivo investigation of DPPD in neuroprotection studies, based on its known antioxidant properties and findings from related research.

Disclaimer: The following protocols are proposed based on the known antioxidant and cytoprotective properties of DPPD and methodologies used for similar compounds in neuroprotection research. These protocols have not been specifically validated for DPPD in in vivo neuroprotection models and should be adapted and optimized by researchers.

Principle and Proposed Mechanism of Action

DPPD is a potent antioxidant that can scavenge free radicals, thereby mitigating oxidative damage to cellular components, including lipids, proteins, and nucleic acids. In the context of neuroprotection, oxidative stress is a key pathological mechanism in various neurodegenerative diseases and acute brain injuries.

An in vitro study has shown that DPPD can protect neuronal cells from oxidative glutamate toxicity at nanomolar concentrations, an effect that appears to be independent of its general antioxidant activity, suggesting a more specific neuroprotective mechanism may also be at play.[1] However, the precise signaling pathways for this non-antioxidant neuroprotection remain to be fully elucidated.

Data Presentation

The following table summarizes quantitative data from a key in vitro study on DPPD's neuroprotective effects and a relevant in vivo study demonstrating its antioxidant efficacy.

ParameterCell/Animal ModelConditionDPPD Concentration/DoseOutcomeReference
Neuroprotection HT22 (mouse neuronal cell line)Oxidative glutamate toxicityNanomolar concentrationsInhibition of cell death[1]
Antioxidant Effect ApoE-deficient miceHigh-fat diet0.5% (wt/wt) in diet36% reduction in atherosclerotic lesion area; increased resistance of lipoproteins to oxidation

Proposed Experimental Protocols

The following are proposed protocols for investigating the neuroprotective effects of DPPD in a mouse model of focal cerebral ischemia, a common model for stroke research.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

The MCAO model is a widely used and clinically relevant model of ischemic stroke.

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 22-25 g)

  • DPPD (N,N'-Diphenyl-1,4-phenylenediamine)

  • Vehicle (e.g., corn oil, or 10% DMSO in saline)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 6-0 nylon monofilament suture with a rounded tip

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure (MCAO):

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a 6-0 nylon monofilament suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

  • Sham Operation: Perform the same surgical procedure without inserting the filament.

DPPD Administration

Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in preclinical studies.

Dosage and Treatment Regimen (Proposed):

  • Dose: Based on toxicity studies in rats, a starting dose of 10-50 mg/kg could be explored. Dose-response studies are essential to determine the optimal therapeutic dose.

  • Treatment Schedule:

    • Pre-treatment: Administer DPPD 30-60 minutes before MCAO surgery.

    • Post-treatment: Administer DPPD at 2, 24, and 48 hours after the onset of reperfusion.

DPPD Solution Preparation:

  • Dissolve DPPD in a suitable vehicle such as corn oil or a solution of 10% DMSO in sterile saline. Ensure the solution is homogenous before injection.

Assessment of Neuroprotection

1. Neurological Deficit Scoring (at 24 and 72 hours post-MCAO):

  • Use a 5-point scale to assess neurological deficits:

    • 0: No neurological deficit.

    • 1: Failure to extend left forepaw fully (a mild focal neurological deficit).

    • 2: Circling to the left (a moderate focal neurological deficit).

    • 3: Falling to the left (a severe focal neurological deficit).

    • 4: No spontaneous walking with a depressed level of consciousness.

2. Infarct Volume Measurement (at 72 hours post-MCAO):

  • Euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Remove the brains and section them coronally (2 mm thick).

  • Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software.

3. Behavioral Tests (from day 3 to day 7 post-MCAO):

  • Rotarod Test: To assess motor coordination and balance.

  • Grip Strength Test: To measure forelimb muscle strength.

  • Morris Water Maze: To evaluate spatial learning and memory.

4. Histological and Molecular Analysis (at 72 hours post-MCAO):

  • Nissl Staining: To assess neuronal survival in the penumbra region.

  • Immunohistochemistry: To measure markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and oxidative stress (e.g., 4-HNE).

  • Western Blot or ELISA: To quantify the expression of proteins involved in apoptotic and antioxidant signaling pathways (e.g., Bax, Bcl-2, Nrf2, HO-1).

Visualization of Pathways and Workflows

Signaling Pathway of Oxidative Stress-Induced Neuronal Injury

The following diagram illustrates the general signaling cascade of oxidative stress leading to neuronal cell death, which DPPD, as an antioxidant, is hypothesized to counteract.

OxidativeStressPathway Ischemia Ischemia/Reperfusion Injury ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNA_Damage DNA Damage ROS->DNA_Damage MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Apoptosis ↑ Apoptosis LipidPeroxidation->Apoptosis ProteinOxidation->Apoptosis DNA_Damage->Apoptosis MitochondrialDysfunction->Apoptosis NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath DPPD DPPD (Antioxidant) DPPD->ROS Scavenges Nrf2 Nrf2 Activation DPPD->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralizes

Caption: Proposed mechanism of DPPD in counteracting oxidative stress.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram outlines the proposed experimental workflow for assessing the neuroprotective effects of DPPD in an MCAO mouse model.

ExperimentalWorkflow AnimalAcclimatization Animal Acclimatization (1 week) Randomization Randomization into Groups (Sham, MCAO+Vehicle, MCAO+DPPD) AnimalAcclimatization->Randomization DPPD_Admin DPPD/Vehicle Administration (Pre- and Post-MCAO) Randomization->DPPD_Admin MCAO_Surgery MCAO Surgery (60 min occlusion) DPPD_Admin->MCAO_Surgery NeurologicalScoring Neurological Deficit Scoring (24h, 72h) MCAO_Surgery->NeurologicalScoring BehavioralTests Behavioral Tests (Day 3-7) MCAO_Surgery->BehavioralTests Euthanasia Euthanasia and Brain Collection (72h) NeurologicalScoring->Euthanasia BehavioralTests->Euthanasia InfarctVolume Infarct Volume Measurement (TTC Staining) Euthanasia->InfarctVolume HistoMolAnalysis Histological & Molecular Analysis (Nissl, IHC, Western Blot) Euthanasia->HistoMolAnalysis DataAnalysis Data Analysis and Interpretation InfarctVolume->DataAnalysis HistoMolAnalysis->DataAnalysis

Caption: Proposed experimental workflow for DPPD neuroprotection study.

References

Troubleshooting & Optimization

Technical Support Center: Preventing DPPD Precipitation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N'-Diphenyl-p-phenylenediamine (DPPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of DPPD in experimental buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is DPPD and why is it used in experiments?

N,N'-Diphenyl-p-phenylenediamine (DPPD) is an antioxidant that is widely used in various research applications.[1] Its primary function is to mitigate oxidative stress, which can be a critical factor in many biological processes and disease models. Researchers utilize DPPD to study the effects of reducing oxidative damage and to investigate cellular signaling pathways sensitive to redox state.

Q2: Why does DPPD precipitate in my aqueous experimental buffer?

DPPD is a hydrophobic molecule, meaning it has very low solubility in water and aqueous solutions like common laboratory buffers (e.g., PBS, Tris, HEPES). Precipitation occurs when the concentration of DPPD exceeds its solubility limit in the buffer. This is a frequent issue when a concentrated stock solution of DPPD, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer. The abrupt change in solvent polarity causes the poorly soluble DPPD to "crash out" of the solution and form a solid precipitate.

Q3: What are the consequences of DPPD precipitation in my experiment?

DPPD precipitation can lead to several significant experimental problems:

  • Inaccurate Dosing: The actual concentration of soluble, active DPPD in your experiment will be much lower than intended, leading to unreliable and non-reproducible results.

  • Cellular Toxicity: The solid precipitate particles can be cytotoxic to cells, independent of the pharmacological effects of soluble DPPD.

  • Assay Interference: Precipitates can interfere with various assay readouts, particularly those involving light absorbance, fluorescence, or microscopy.

Troubleshooting Guide: Preventing DPPD Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent DPPD precipitation in your experimental buffers.

Problem 1: Precipitate forms immediately upon adding DPPD stock solution to the buffer.

Cause: The concentration of DPPD in the final aqueous solution exceeds its solubility limit. This is a common occurrence with hydrophobic compounds.

Solutions:

  • Optimize Stock Solution and Dilution Method:

    • Prepare a high-concentration stock solution in 100% DMSO. DPPD is highly soluble in DMSO. A concentrated stock (e.g., 10-50 mM) allows for the addition of a very small volume to your aqueous buffer, minimizing the final DMSO concentration.

    • Perform serial dilutions. Instead of adding the concentrated DMSO stock directly to the full volume of your buffer, perform one or more intermediate dilution steps in the buffer. This gradual decrease in solvent polarity can help keep the compound in solution.

    • Add stock solution to vortexing buffer. When making the final dilution, add the DPPD stock solution dropwise to the experimental buffer while it is being vortexed or stirred vigorously. This promotes rapid mixing and dispersion.

  • Reduce the Final DPPD Concentration: You may be working at a concentration that is too high for the aqueous buffer to support. Consider performing a dose-response experiment to determine the lowest effective concentration of DPPD for your assay.

  • Use a Co-solvent: In some cases, a small percentage of an organic co-solvent can be included in the final buffer to increase the solubility of DPPD. However, it is crucial to first test the tolerance of your specific cell line or assay to the co-solvent.

Problem 2: The buffer appears clear initially but becomes cloudy or shows precipitate over time in the incubator.

Cause: Several factors can contribute to delayed precipitation:

  • Temperature Shift: Changes in temperature between preparing the solution at room temperature and incubating at 37°C can affect solubility.

  • pH Shift: The CO2 environment in a cell culture incubator can alter the pH of a weakly buffered solution, which in turn can affect the solubility of pH-sensitive compounds.

  • Interaction with Media Components: Over time, DPPD may interact with salts, proteins, or other components in complex media, leading to precipitation.

Solutions:

  • Pre-warm the Buffer/Media: Before adding the DPPD stock solution, pre-warm your experimental buffer or cell culture media to the incubation temperature (e.g., 37°C).

  • Ensure Proper Buffering: Use a buffer that is appropriate for the CO2 concentration of your incubator to maintain a stable pH. For example, media for use in a 5% CO2 incubator is typically buffered with sodium bicarbonate. HEPES can be added for additional buffering capacity.

  • Solubility Testing: Before conducting a critical experiment, test the solubility of your desired DPPD concentration in the final experimental buffer under the exact incubation conditions (temperature, time) to ensure it remains in solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DPPD Stock Solution in DMSO

Materials:

  • N,N'-Diphenyl-p-phenylenediamine (DPPD) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Calculate the required mass of DPPD. The molecular weight of DPPD is 260.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 0.001 L * 260.34 g/mol = 0.0026034 g = 2.60 mg

  • Weigh the DPPD powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the DPPD is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of DPPD Stock Solution into Experimental Buffer (e.g., for a final concentration of 10 µM)

Materials:

  • 10 mM DPPD stock solution in DMSO

  • Pre-warmed experimental buffer or cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine the required volume of DPPD stock solution. For a final concentration of 10 µM in 10 mL of buffer:

    • (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare an intermediate dilution (optional but recommended).

    • In a sterile tube, add 10 µL of the 10 mM DPPD stock to 990 µL of the pre-warmed buffer. This creates a 100 µM intermediate solution. Vortex gently.

  • Prepare the final working solution.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of the pre-warmed buffer. Mix thoroughly by gentle inversion or pipetting.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay.

Note on Final DMSO Concentration: In the example above, the final DMSO concentration would be 0.1%. It is generally recommended to keep the final DMSO concentration in cell-based assays below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

SolventSolubility of DPPDReference
WaterPractically insoluble
Dimethyl Sulfoxide (DMSO)High[2]
EthanolSoluble

Signaling Pathways and Experimental Workflows

DPPD is a well-known antioxidant and has been shown to modulate several key signaling pathways involved in cellular stress responses and inflammation.

DPPD and Cellular Redox Signaling

DPPD can influence the cellular redox state, which in turn can impact signaling pathways such as the Nrf2 and NF-κB pathways.

DPPD_Redox_Signaling DPPD DPPD ROS Reactive Oxygen Species (ROS) DPPD->ROS Scavenges Nrf2 Nrf2 Pathway ROS->Nrf2 Activates NFkB NF-κB Pathway ROS->NFkB Activates Antioxidant_Response Antioxidant Gene Expression Nrf2->Antioxidant_Response Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

DPPD's role in modulating redox-sensitive signaling pathways.
Troubleshooting Workflow for DPPD Precipitation

A logical approach to troubleshooting precipitation issues is crucial for efficient problem-solving.

Precipitation_Troubleshooting Start Precipitation Observed Check_Concentration Is the final DPPD concentration too high? Start->Check_Concentration Check_Dilution How was the stock solution diluted? Check_Concentration->Check_Dilution No Solution_Concentration Lower the final concentration Check_Concentration->Solution_Concentration Yes Check_Conditions Were the buffer/media pre-warmed? Check_Dilution->Check_Conditions Serially Solution_Dilution Use serial dilutions and add to vortexing buffer Check_Dilution->Solution_Dilution Directly Solution_Temperature Pre-warm buffer/media to incubation temperature Check_Conditions->Solution_Temperature No End Precipitation Resolved Check_Conditions->End Yes Solution_Concentration->End Solution_Dilution->End Solution_Temperature->End

A step-by-step guide to resolving DPPD precipitation issues.

References

Technical Support Center: DPPD (N,N'-diphenyl-p-phenylenediamine) Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with N,N'-diphenyl-p-phenylenediamine (DPPD) during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is DPPD and why is its stability important?

A1: DPPD, or N,N'-diphenyl-p-phenylenediamine, is an antioxidant commonly used in the rubber and polymer industries. In research and pharmaceutical development, its stability is crucial as degradation can lead to a loss of antioxidant efficacy and the formation of potentially reactive impurities, which could interfere with experimental results or compromise the quality of a final product.[1][2][3][4]

Q2: What are the primary factors that affect DPPD stability during long-term storage?

A2: The main factors that can compromise DPPD stability are exposure to moisture, light, heat, and oxidizing agents.[5][6][7] These factors can initiate or accelerate degradation reactions.

Q3: What are the known degradation pathways of DPPD?

A3: DPPD primarily degrades through two main pathways:

  • Hydrolysis: In the presence of moisture, the C-N bonds in DPPD can undergo hydrolysis, leading to the formation of 4-anilinophenol.[8]

  • Oxidation (Dehydrogenation): DPPD is susceptible to oxidation, which involves the loss of hydrogen atoms to form N,N'-diphenyl-p-quinonediimine (DQDI). This process can be accelerated by exposure to air (oxygen), light, and heat.[9][10]

Q4: What are the visual signs of DPPD degradation?

A4: A common visual indicator of DPPD degradation is a change in color. Pure DPPD is typically a light-colored powder, which may darken to brown or purple upon degradation.[11][12]

Q5: What are the recommended storage conditions for DPPD?

A5: To ensure long-term stability, DPPD should be stored in a tightly closed container, in a cool, dry, and well-ventilated area, protected from light.[11][13][14][15][16] Storing under an inert atmosphere, such as nitrogen, can further prevent oxidation.[11]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in experiments using stored DPPD.

  • Question: My experimental results are not reproducible, and I suspect the DPPD I'm using from long-term storage might be the issue. What should I do?

  • Answer:

    • Visual Inspection: Check the appearance of your DPPD stock. A significant color change from its original appearance is a primary indicator of degradation.

    • Purity Analysis: Perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your stored sample with that of a new, high-purity standard. The presence of additional peaks or a decrease in the main DPPD peak area suggests degradation.

    • Review Storage Conditions: Verify that the storage conditions for your DPPD stock align with the recommendations (cool, dry, dark, tightly sealed). Any deviation could be the root cause of instability.

Issue 2: Observing new, unidentified peaks in the HPLC analysis of a formulation containing DPPD.

  • Question: I am developing a formulation containing DPPD, and over time, I am observing new peaks in my HPLC chromatograms. How can I identify these?

  • Answer:

    • Hypothesize Degradation Products: Based on the known degradation pathways, the new peaks are likely 4-anilinophenol (from hydrolysis) or N,N'-diphenyl-p-quinonediimine (DQDI) (from oxidation).

    • LC-MS/MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the molecular weights of the compounds corresponding to the new peaks. This will help in confirming their identities as known degradation products.[17][18][19][20]

    • Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies on a fresh sample of DPPD under specific conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and compare the resulting chromatograms with your stability samples.

Issue 3: Rapid degradation of DPPD in a solution-based application.

  • Question: DPPD seems to be degrading very quickly once I dissolve it in a solvent for my experiments. How can I mitigate this?

  • Answer:

    • Solvent Selection: The choice of solvent can impact stability. Ensure the solvent is dry and free of peroxides, which can accelerate oxidation.

    • Inert Atmosphere: Prepare and handle DPPD solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.[5]

    • Fresh Preparation: Prepare DPPD solutions fresh before each experiment to minimize the time for degradation to occur.

Quantitative Data Summary

The stability of DPPD can be quantitatively assessed through its hydrolysis half-life and by performing forced degradation studies.

Table 1: Hydrolysis Half-Life of DPPD

ParameterValueReference
Hydrolysis Half-life (t½)81–1087 hours[8]

The wide range in the reported half-life can be attributed to variations in experimental conditions such as pH and temperature.

Table 2: Typical Conditions for Forced Degradation Studies of Amine-based Antioxidants

Stress ConditionTypical ParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours4-anilinophenol
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours4-anilinophenol
Oxidation 3% H₂O₂ at room temperature for 24 hoursN,N'-diphenyl-p-quinonediimine (DQDI)
Thermal Degradation 60°C for 48 hoursN,N'-diphenyl-p-quinonediimine (DQDI)
Photostability Exposure to UV light (e.g., 254 nm) for 24 hoursN,N'-diphenyl-p-quinonediimine (DQDI)

These conditions are starting points and may need to be optimized based on the specific formulation and intended application.

Experimental Protocols

1. Stability-Indicating HPLC Method for DPPD and its Degradation Products

This protocol outlines a general method that can be adapted for the analysis of DPPD and its primary degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase to elute the more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the DPPD sample in the initial mobile phase composition.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[21][22][23]

2. LC-MS/MS for Identification of Degradation Products

This protocol provides a general approach for the structural elucidation of unknown degradation products.

  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatography: Use the same HPLC method as described above to ensure separation of the degradation products.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.

  • MS Analysis:

    • Full Scan (MS1): To determine the molecular weights of the eluting compounds.

    • Product Ion Scan (MS/MS): To fragment the parent ions and obtain structural information.

  • Data Analysis: Compare the fragmentation patterns of the unknown peaks with the known fragmentation of DPPD and theoretical fragmentation of suspected degradation products.

Visualizations

DPPD_Degradation_Pathways DPPD DPPD (N,N'-diphenyl-p-phenylenediamine) Hydrolysis_Product 4-Anilinophenol DPPD->Hydrolysis_Product + H₂O (Moisture) Oxidation_Product DQDI (N,N'-diphenyl-p-quinonediimine) DPPD->Oxidation_Product - 2H⁺, - 2e⁻ (Oxidation/Dehydrogenation)

Caption: Primary degradation pathways of DPPD.

Experimental_Workflow cluster_storage Long-Term Storage cluster_analysis Stability Analysis cluster_results Results & Interpretation Storage DPPD Sample Stored (Controlled/Uncontrolled Conditions) HPLC HPLC Analysis Storage->HPLC Purity Assess Purity & Identify Degradation Products HPLC->Purity Quantitative Data LCMS LC-MS/MS Analysis LCMS->Purity Structural Elucidation Purity->LCMS If unknown peaks are present Troubleshoot Troubleshoot & Optimize Storage/Formulation Purity->Troubleshoot

Caption: Workflow for troubleshooting DPPD stability issues.

References

Technical Support Center: Optimizing DP_PD Concentration for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing N,N'-diphenyl-p-phenylenediamine (DPPD) concentration in antioxidant activity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental process.

Q1: How should I prepare and store DPPD stock solutions for my experiments?

A: Proper preparation and storage of your DPPD stock solution are critical for reproducible results.

  • Solubility: DPPD is a hydrophobic compound and should be dissolved in an appropriate organic solvent such as ethanol, methanol, or acetone.[1] Gentle warming or sonication can help facilitate complete dissolution.

  • Storage: DPPD can be sensitive to light and air.[1] Stock solutions should be stored in amber vials or wrapped in aluminum foil to protect from light. For short-term storage (up to one month), a temperature of -20°C is recommended. For longer-term storage (up to six months), store at -80°C.[2] Always aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[2]

Q2: My DPPH assay results with DPPD are inconsistent. What are the common causes?

A: Inconsistency in DPPH assays often stems from a few key factors:

  • Solubility Issues: Incomplete dissolution of DPPD in the assay medium can lead to variable results. Ensure DPPD is fully dissolved in the stock solvent before diluting it to working concentrations in the assay buffer.[1]

  • Compound Degradation: As DPPD is sensitive to light and air, improper handling or storage can lead to its degradation, reducing its antioxidant potential.[1] It is recommended to prepare fresh dilutions for each experiment from a properly stored stock solution.[3]

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

  • Reaction Time: The reaction between an antioxidant and the DPPH radical may not be instantaneous. It is important to standardize the incubation time (e.g., 30 minutes) and ensure it is consistent across all samples and standards.[4]

Q3: I'm observing color interference from my sample in the assay. How can I correct for this?

A: If your DPPD solution has an intrinsic color that absorbs at the same wavelength as the DPPH radical (around 517 nm), it will interfere with the results. To correct for this, you must prepare a "sample blank" for each concentration of DPPD tested.

The sample blank should contain the same concentration of DPPD and the same solvent (e.g., methanol) as your test sample, but without the DPPH reagent. You will then subtract the absorbance of this sample blank from the absorbance of your corresponding test sample.[1]

Q4: What is the general mechanism of action for DPPD as an antioxidant in a radical scavenging assay?

A: In a typical radical scavenging assay like the DPPH assay, the antioxidant activity of DPPD is based on its ability to donate a hydrogen atom or an electron to the stable DPPH free radical.[5] This donation neutralizes the radical, a process that can be observed by a color change from deep violet to a light yellow.[4][6] The DPPD molecule itself becomes oxidized in the process, forming a more stable, non-radical species.[7]

Q5: Why are my results different from those reported in the literature?

A: Discrepancies between your results and published data can arise from several factors:

  • Purity of DPPD: The purity of the DPPD compound can significantly affect its activity.

  • Protocol Variations: Minor differences in experimental protocols, such as the choice of solvent, DPPH concentration, reaction time, and temperature, can lead to different outcomes.[8][9]

  • Instrumentation: Ensure your spectrophotometer is properly calibrated.[3]

  • Single Assay Limitation: Antioxidant activity should ideally be evaluated using multiple assays (e.g., DPPH, ABTS, FRAP) as a single method may not reflect the total antioxidant capacity.[4][10]

Quantitative Data: Reference Antioxidant Activity

To provide context for your experimental results, the following table summarizes the reported 50% inhibitory concentration (IC50) values for common standard antioxidants in the DPPH assay. A lower IC50 value indicates a higher antioxidant potency.[11]

Antioxidant StandardIC50 Value (µg/mL)Notes
Ascorbic Acid (Vitamin C) 2.9 - 8.3A commonly used hydrophilic antioxidant standard.
Trolox 3.7 - 4.4A water-soluble analog of Vitamin E, used as a standard.[12]
Butylated Hydroxyanisole (BHA) 112.05A synthetic antioxidant commonly used as a food preservative.[11]
Butylated Hydroxytoluene (BHT) 202.35A synthetic antioxidant often compared in studies.[11]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol details the steps to measure the free radical scavenging activity of DPPD.

1. Reagent Preparation:

  • DPPD Stock Solution (e.g., 1 mg/mL): Accurately weigh DPPD and dissolve it in a suitable solvent (e.g., methanol or ethanol). Store as recommended in the FAQ section.
  • DPPH Stock Solution (0.2 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be prepared fresh and kept in the dark, as it is light-sensitive.[3][8] The absorbance of the final DPPH working solution (before adding the sample) at 517 nm should be approximately 1.0 ± 0.2.[4]

2. Assay Procedure:

  • Prepare serial dilutions of the DPPD stock solution to create a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
  • In a 96-well plate or microcuvettes, add 100 µL of each DPPD dilution.
  • Add 100 µL of the 0.2 mM DPPH solution to each well.
  • Control: Prepare a control sample containing 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
  • Blank: Prepare a blank for each DPPD concentration containing 100 µL of the respective DPPD dilution and 100 µL of methanol (without DPPH) to correct for color interference.
  • Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4]
  • Measure the absorbance of all samples, controls, and blanks at 517 nm using a spectrophotometer.

3. Data Analysis:

  • First, correct the sample absorbance by subtracting the absorbance of the corresponding blank.
  • Calculate the percentage of DPPH radical scavenging activity using the following formula[11]: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
  • A_control is the absorbance of the control.
  • A_sample is the absorbance of the DPPD sample (after blank correction).
  • Plot a graph of % Inhibition versus the concentration of DPPD.
  • Determine the IC50 value, which is the concentration of DPPD required to inhibit 50% of the DPPH radical activity. This can be calculated from the graph or using linear regression analysis.[13]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes related to your experiments.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_stock Prepare DPPD Stock (e.g., 1 mg/mL in Methanol) prep_serial Create Serial Dilutions of DPPD prep_stock->prep_serial prep_dpph Prepare Fresh 0.2 mM DPPH Solution mix Mix DPPD Dilutions with DPPH Solution prep_serial->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibit Calculate % Inhibition for each concentration measure->calc_inhibit plot Plot % Inhibition vs. Concentration calc_inhibit->plot calc_ic50 Determine IC50 Value (Concentration at 50% Inhibition) plot->calc_ic50 end End calc_ic50->end start Start start->prep_stock antioxidant_mechanism cluster_reactants Reactants cluster_products Products dppd DPPD-H (Antioxidant) dppd_rad DPPD• (Oxidized Antioxidant, Stable) dppd->dppd_rad H• Donation dpph DPPH• (Stable Free Radical, Violet) dpph_h DPPH-H (Reduced Form, Yellow) dpph->dpph_h Radical Neutralization

References

Troubleshooting DPPD interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate interference caused by N,N'-diphenyl-p-phenylenediamine (DPPD) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is DPPD and why might it be in my assay?

N,N'-diphenyl-p-phenylenediamine (DPPD) is a potent antioxidant.[1][2] It is primarily used as a stabilizer in materials like rubber and plastics to prevent degradation from oxidation.[2] In a research or drug development context, it might be the active compound of interest, part of a compound library, or a contaminant. Its antioxidant properties mean it can readily engage in redox reactions, a common source of assay interference.

Q2: How does DPPD interfere with biochemical assays?

DPPD can interfere with biochemical assays through several mechanisms:

  • Light Absorbance (Inner-Filter Effect): DPPD and its oxidation products can absorb light in the UV and visible regions.[3][4] If this absorbance overlaps with the excitation or emission wavelengths of your assay's fluorophores or the detection wavelength of a colorimetric assay, it can artificially decrease the signal, mimicking inhibition.[1] This phenomenon is known as the inner-filter effect.

  • Autofluorescence: Molecules with aromatic structures like DPPD have the potential to be fluorescent. If DPPD's emission spectrum overlaps with that of the assay's reporter, it can increase the background signal, leading to false-positive results.[1]

  • Redox Activity: As a strong antioxidant, DPPD can directly interact with assay components. It can reduce oxidized substrates or interfere with redox-sensitive reporter enzymes (e.g., Luciferase, Horseradish Peroxidase) and dyes (e.g., resazurin), leading to signal changes that are not related to the biological target of interest.[1] When exposed to air or other oxidants, DPPD can change color, indicating the formation of new chemical species with distinct spectral properties.[4]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, which can be mistaken for true activity. This effect can often be mitigated by the addition of a non-ionic detergent.

Q3: Which assay types are most susceptible to DPPD interference?

Homogeneous fluorescence-based assays are particularly vulnerable due to potential autofluorescence and inner-filter effects.[1] This includes fluorescence intensity, FRET, TR-FRET, and fluorescence polarization formats. Colorimetric assays, especially those measuring absorbance in the UV or visible spectrum, are also at high risk. Assays that rely on redox chemistry, such as those using HRP or luciferase, are susceptible to interference from DPPD's intrinsic antioxidant activity.

Q4: What are the common signs of DPPD interference in my data?

  • High background signal in wells containing DPPD but lacking the biological target (enzyme, receptor, etc.).

  • A dose-dependent decrease in signal in a fluorescence assay that correlates with the known absorbance spectrum of DPPD.

  • Reduced or erratic signal when a non-ionic detergent (e.g., 0.01% Triton X-100) is added to the assay buffer, which can suggest compound aggregation.

  • Activity that is not reproducible in orthogonal assays that use a different detection technology (e.g., a fluorescence hit that is not confirmed with an absorbance-based assay).

Troubleshooting Guide

Problem: My fluorescence signal decreases in the presence of DPPD. Is this true inhibition or an artifact?

This could be true inhibition, or it could be an artifact caused by the inner-filter effect (quenching).

  • Recommended Action: Perform a "no-target" control experiment. Prepare wells with the assay buffer, the fluorescent probe/substrate, and DPPD at your test concentrations, but omit the enzyme or biological target . If the fluorescence signal still decreases in a dose-dependent manner, the cause is likely interference.

Problem: My colorimetric or fluorescence assay shows a high background signal in my control wells containing DPPD.

This suggests that DPPD or its oxidized form is either colored (absorbs light at the detection wavelength) or autofluorescent.

  • Recommended Action: Run two key control experiments using a microplate reader:

    • Absorbance Scan: Measure the absorbance of DPPD in the assay buffer across a range of wavelengths (e.g., 300-700 nm) to see if it absorbs light where your assay is read.

    • Autofluorescence Check: Measure the fluorescence of DPPD in assay buffer alone, using your assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.

Problem: How can I mitigate interference from DPPD?

If interference is confirmed, several strategies can be employed:

  • Change Assay Wavelengths: If DPPD shows significant absorbance or fluorescence, consider switching to "red-shifted" fluorescent probes that excite and emit at longer wavelengths (>600 nm), where interference from small molecules is less common.

  • Reduce Compound Concentration: Use the lowest possible concentration of DPPD that still provides a biological effect to minimize its optical interference.

  • Correct for Background Signal: For absorbance or autofluorescence, you can subtract the signal from "compound-only" control wells from your experimental wells. Note that this assumes the compound's properties do not change in the presence of other assay components.

  • Add Detergent: To rule out aggregation, add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. A significant change in DPPD's apparent activity suggests aggregation was the issue.

  • Use Orthogonal Assays: Confirm your findings using a mechanistically distinct assay. For example, if you see activity in a fluorescence-based assay, try to reproduce it with a label-free system or a different detection method.

Data & Spectral Properties

DPPD and its oxidized derivatives can interfere with optical measurements. While precise molar absorptivity can vary with solvent and pH, the following tables summarize the expected spectral behavior and its potential impact on assay readouts.

Table 1: Potential Spectral Interference from DPPD

PropertyWavelength RegionPotential Impact
DPPD Absorbance ~280-340 nmHigh Interference Risk for assays using UV or near-UV fluorophores (e.g., NADH, Tryptophan).[5]
DPPD Fluorescence Excitation: ~280 nmEmission: ~345 nmHigh Interference Risk for assays detecting in the blue region of the spectrum. (Data based on similar PPD compound)[2]
Oxidized DPPD Absorbance ~430-500 nmHigh Interference Risk for colorimetric assays or fluorescence assays using blue/green fluorophores (e.g., FITC, GFP).[3][5]

Table 2: Effect of Control Measures on Apparent DPPD Activity

Assay ConditionApparent IC₅₀ of DPPDInterpretation
Standard Fluorescence Assay5 µMInitial observation of potent activity.
+ No-Enzyme Control No Signal ChangeThe compound's effect is dependent on the enzyme, suggesting it is not a simple optical artifact.
+ 0.01% Triton X-100 50 µMA significant (>3-fold) shift in IC₅₀ indicates that compound aggregation was likely responsible for a large portion of the initial observed activity.
Orthogonal Assay (Label-Free) > 100 µMThe inability to confirm the hit in a mechanistically different assay strongly suggests the original result was a technology-specific artifact.

Experimental Protocols

Protocol 1: Control for Absorbance and Autofluorescence Interference

Objective: To determine if DPPD absorbs light or is autofluorescent at the assay's detection wavelengths.

Materials:

  • DPPD stock solution

  • Assay buffer

  • Microplate reader with absorbance and fluorescence capabilities

  • Black, clear-bottom microplates (for fluorescence) or clear microplates (for absorbance)

Methodology:

  • Prepare serial dilutions of DPPD in assay buffer at concentrations ranging from your highest test concentration down to zero.

  • Dispense these dilutions into the wells of the microplate. Include "buffer only" wells as a blank.

  • For Absorbance: Place the plate in the microplate reader and perform a spectral scan from 250 nm to 700 nm. Note any absorbance peaks, especially near your assay's wavelengths.

  • For Autofluorescence: Place the plate in a fluorescence reader. Set the excitation and emission wavelengths to match your assay's parameters and measure the signal.

  • Analysis: High absorbance (>0.1 AU) at your assay's wavelengths indicates a potential inner-filter effect. A high fluorescence signal that increases with DPPD concentration confirms autofluorescence.

Protocol 2: "No-Target" Control for Quenching Assessment

Objective: To distinguish between true inhibition and fluorescence quenching (inner-filter effect).

Materials:

  • All components of your standard assay except the biological target (e.g., enzyme, cells, receptor).

  • DPPD stock solution.

  • Black microplate.

  • Fluorescence plate reader.

Methodology:

  • Design a plate layout that includes:

    • Wells with buffer, fluorescent substrate/probe, and serial dilutions of DPPD (the "No-Target" control).

    • Wells with buffer and fluorescent substrate/probe only (positive control signal).

    • Wells with buffer only (background).

  • Add the components to the plate as designed.

  • Incubate the plate under the same conditions as your main assay.

  • Measure the fluorescence using the same reader settings as your main assay.

  • Analysis: Compare the signal from the "No-Target" control wells to the positive control. If the signal decreases as the DPPD concentration increases, this indicates fluorescence quenching. If the signal remains unchanged, the activity seen in your main assay is more likely to be a true effect on the target.

Diagrams

Troubleshooting_Workflow start Unexpected Result with DPPD (Inhibition or Activation) check_controls Run Control Experiments: 1. No-Target Control 2. Compound-Only Control start->check_controls no_target Does signal change in 'No-Target' Control? check_controls->no_target compound_only Does 'Compound-Only' well show high Absorbance or Fluorescence? no_target->compound_only No interference Interference Confirmed no_target->interference  Yes compound_only->interference Yes check_aggregation Add 0.01% Triton X-100 to main assay compound_only->check_aggregation No mitigate Mitigation Strategy: - Change Wavelengths - Correct Background - Lower Concentration interference->mitigate aggregation_effect Does IC50 shift >3-fold? check_aggregation->aggregation_effect aggregation Aggregation is a likely contributor aggregation_effect->aggregation Yes true_hit Potential True Hit Proceed with Orthogonal Assays aggregation_effect->true_hit No

Caption: Troubleshooting workflow for identifying DPPD assay interference.

Interference_Mechanisms cluster_absorbance Absorbance / Inner-Filter Effect cluster_autofluorescence Autofluorescence cluster_redox Redox Activity light_source Plate Reader Excitation Light dppd1 DPPD absorbs Excitation Light light_source->dppd1 fluorophore Fluorophore dppd1->fluorophore dppd2 DPPD absorbs Emission Light fluorophore->dppd2 detector1 Reduced Signal at Detector dppd2->detector1 light_source2 Plate Reader Excitation Light dppd3 DPPD is Excited and Emits Light light_source2->dppd3 detector2 False High Signal at Detector dppd3->detector2 dppd4 DPPD (Antioxidant) reporter Assay Reporter (e.g., Resazurin) dppd4->reporter Directly Reduces product Signal-Generating Product (e.g., Resorufin) reporter->product Non-Enzymatic Conversion

Caption: Common mechanisms of DPPD interference in biochemical assays.

References

Technical Support Center: N,N'-Diphenyl-p-phenylenediamine (DPPD) Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N,N'-Diphenyl-p-phenylenediamine (DPPD). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity DPPD. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my commercial N,N'-Diphenyl-p-phenylenediamine (DPPD) dark-colored, and how can I fix it?

A1: Commercial DPPD is often dark-colored, appearing as a gray, dark gray, or greenish-brown powder or flakes, due to air oxidation.[1][2] This discoloration is a common issue. Purification is necessary to remove these colored oxidation products and other potential impurities. Recrystallization from a suitable solvent, often in the presence of activated charcoal, or passing a hot toluene solution through a silica gel plug can effectively remove the dark color and yield a colorless or light beige product.[3][4]

Q2: What are the most common impurities in commercial DPPD?

A2: Besides oxidation products, commercial DPPD may contain unreacted starting materials or byproducts from its synthesis. Potential impurities can include aniline, p-aminophenol, hydroquinone, and N,N,N'-triphenyl-p-phenylenediamine.[3][5] The latter has been identified as a toxic impurity in some commercial diphenylamine samples and can be formed by heating diphenylamine.[3]

Q3: Which purification technique is best for my needs?

A3: The choice of purification method depends on the initial purity of your DPPD, the scale of your experiment, and the desired final purity.

  • Recrystallization is a simple and effective method for removing colored impurities and is suitable for moderately impure samples and larger quantities.

  • Column Chromatography is ideal for separating DPPD from impurities with different polarities and is excellent for achieving high purity, especially on a smaller scale.

  • Vacuum Sublimation is a powerful technique for obtaining very high-purity material, particularly for removing non-volatile impurities. It is well-suited for smaller quantities.[6]

Q4: How can I assess the purity of my DPPD sample?

A4: The purity of DPPD can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis.[7][8][9]

  • Melting Point: Pure DPPD has a sharp melting point in the range of 143-145 °C.[2] A broad melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity and to identify the number of components in your sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of DPPD.

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
DPPD does not dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Add more solvent in small portions until the DPPD dissolves.- Consult the solubility data table and choose a more suitable solvent.
The product "oils out" instead of crystallizing. - The solution is too concentrated.- The solution is being cooled too quickly.- Add more solvent to the hot solution to dilute it.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. - The solution is too dilute.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal of pure DPPD to induce crystallization.
The purified DPPD is still colored. - Incomplete removal of colored impurities.- Repeat the recrystallization process.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low recovery yield. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the funnel and filter paper before hot filtration.- Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of DPPD from impurities. - Inappropriate mobile phase polarity.- Optimize the solvent system using TLC first. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
The DPPD band is tailing. - Interaction of the basic amine groups with acidic silica gel.- Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to reduce tailing.
The column runs dry. - Insufficient mobile phase in the reservoir.- Always ensure there is enough solvent in the reservoir above the stationary phase.
Cracking of the silica gel bed. - Improper packing of the column.- Running the column under high pressure.- Pack the column carefully using a slurry method to ensure a homogenous bed.- Apply gentle air pressure if needed to run the column.

Experimental Protocols

Protocol 1: Recrystallization of DPPD from Toluene

Objective: To purify commercial-grade DPPD by removing colored impurities and other soluble contaminants.

Materials:

  • Crude N,N'-Diphenyl-p-phenylenediamine (DPPD)

  • Toluene

  • Activated Charcoal (optional)

  • Diatomaceous earth (e.g., Celite®) (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude DPPD in an Erlenmeyer flask. For every 10 grams of crude DPPD, add approximately 100 mL of toluene. Heat the mixture to boiling with stirring to dissolve the solid.[3]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 0.5-1 g per 10 g of DPPD) of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. If activated charcoal was used, add a small layer of diatomaceous earth over the filter paper. Quickly filter the hot solution to remove insoluble impurities and/or charcoal. This step is crucial for removing dark insoluble materials.[3]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven. The expected recovery is approximately 66%.[4]

Protocol 2: Purification of DPPD by Column Chromatography

Objective: To achieve high purity DPPD by separating it from impurities with different polarities.

Materials:

  • Crude DPPD

  • Silica gel (60 Å, 70-230 mesh)

  • Hexane

  • Ethyl acetate or Dichloromethane

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude DPPD in various solvent systems (e.g., different ratios of hexane:ethyl acetate). A good solvent system will provide a clear separation between the DPPD spot (Rf value of ~0.3) and any impurity spots.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude DPPD in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. If tailing is observed, a small amount of triethylamine (0.1-1%) can be added to the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure DPPD.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified DPPD under high vacuum to remove any residual solvent.

Protocol 3: Purification of DPPD by Vacuum Sublimation

Objective: To obtain high-purity DPPD by separating it from non-volatile impurities.

Materials:

  • Crude DPPD

  • Sublimation apparatus

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold finger or condenser

Procedure:

  • Apparatus Setup: Place the crude DPPD in the bottom of the sublimation apparatus. Assemble the apparatus with the cold finger or condenser.

  • Vacuum Application: Evacuate the apparatus to a pressure of approximately 1 mmHg or lower.

  • Heating: Gently heat the bottom of the apparatus. For p-phenylenediamine, a temperature range of 85-95 °C has been used.[6] The optimal temperature for DPPD will be higher due to its higher boiling point.

  • Sublimation: The DPPD will sublime and deposit as pure crystals on the cold surface of the condenser.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger. A yield of over 95% with a purity of >97% can be expected.[6]

Quantitative Data

Solubility of N,N'-Diphenyl-p-phenylenediamine
SolventSolubility at 20-25 °CObservations
Water<0.1 g/100 mL[2]Practically insoluble.[10]
EthanolSparingly soluble (1-10 mg/mL)[11]Slightly soluble.[10]
TolueneSolubleGood solvent for recrystallization.[3]
AcetoneSoluble[10]
ChloroformSoluble[10]
Diethyl EtherSoluble[10]
Dimethyl Sulfoxide (DMSO)Soluble (≥10 mg/mL)[11]Slightly soluble.[2]
Petroleum EtherAlmost insoluble[10]
Expected Purity and Yield of DPPD after Purification
Purification MethodStarting PurityExpected Final PurityTypical YieldReference
Recrystallization (Toluene)~95-98% (commercial grade)>99%~66%[4]
Column ChromatographyVariable>99.5%Dependent on separation efficiencyGeneral laboratory practice
Vacuum Sublimation~87%>97.5%>95%[6]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude DPPD dissolve Dissolve in minimal hot toluene start->dissolve hot_filter Hot filtration (remove insolubles) dissolve->hot_filter cool Cool slowly to room temp, then ice bath hot_filter->cool vacuum_filter Vacuum filtration cool->vacuum_filter wash Wash with cold toluene vacuum_filter->wash dry Dry under vacuum wash->dry end_product Pure DPPD Crystals dry->end_product

Caption: Experimental workflow for the purification of N,N'-Diphenyl-p-phenylenediamine by recrystallization.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_solutions Solutions start Purification Issue Encountered oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals colored_product Product Still Colored start->colored_product poor_separation Poor Separation start->poor_separation tailing Band Tailing start->tailing sol_oil Dilute solution, cool slowly oiling_out->sol_oil sol_no_xtal Concentrate solution, seed or scratch no_crystals->sol_no_xtal sol_color Repeat recrystallization, use activated charcoal colored_product->sol_color sol_sep Optimize mobile phase using TLC poor_separation->sol_sep sol_tail Add triethylamine to mobile phase tailing->sol_tail

Caption: Logical relationship for troubleshooting common issues in DPPD purification.

References

Technical Support Center: N,N'-Diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N'-Diphenyl-p-phenylenediamine (DPPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DPPD in experimental settings and to address common challenges encountered during its handling and application.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-Diphenyl-p-phenylenediamine (DPPD) and what are its primary applications in research?

A1: N,N'-Diphenyl-p-phenylenediamine (DPPD) is an antioxidant belonging to the p-phenylenediamine (PPD) class of chemicals. In a research context, it is primarily used to study and mitigate oxidative stress in various experimental models. Its ability to scavenge free radicals makes it a valuable tool in studies related to cellular aging, toxicology, and the development of therapies for diseases associated with oxidative damage.[1] It is also utilized in the rubber and polymer industries as a stabilizer.[2]

Q2: What are the main safety precautions to consider when handling DPPD?

A2: DPPD is a gray to dark gray powder that may cause skin and eye irritation.[3][4] It is also suspected of causing genetic defects and may cause an allergic skin reaction.[5] Therefore, it is crucial to handle DPPD in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid inhalation of dust by using a dust mask or working in a fume hood. In case of contact with skin or eyes, flush immediately with plenty of water.[3][7]

Q3: How should DPPD be stored for optimal stability?

A3: DPPD should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][8] The container should be tightly closed to prevent degradation from exposure to air and moisture. For long-term storage, refrigeration is recommended.[9] Stock solutions should be prepared fresh, and if storage is necessary, they should be kept in the dark at 4°C for short periods.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Antioxidant Assays

Q: My results from DPPH or other antioxidant assays using DPPD are not reproducible. What could be the cause?

A: Inconsistent results with DPPD in antioxidant assays can stem from several factors:

  • Solubility Issues: DPPD is a lipophilic compound with poor solubility in aqueous solutions.[1] Ensure it is fully dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) before adding it to the assay medium.[7] Precipitation of the compound during the assay will lead to inaccurate readings.

  • Solution Instability: DPPD solutions can degrade over time, especially when exposed to light and air. It is highly recommended to prepare fresh solutions for each experiment.

  • Color Interference: DPPD and its oxidation products can be colored, which may interfere with colorimetric assays like the DPPH assay. Always include a sample blank (containing DPPD but not the assay reagent) to correct for background absorbance.

  • Reaction Kinetics: The reaction between DPPD and the radical in the assay (e.g., DPPH radical) may be slow. Ensure you are using an appropriate incubation time to allow the reaction to reach completion.

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Issue 2: Poor Solubility in Cell Culture Media

Q: I am having trouble dissolving DPPD in my cell culture medium for in vitro experiments. How can I improve its solubility?

A: Due to its lipophilic nature, directly dissolving DPPD in aqueous cell culture media is challenging. Here is a recommended procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the DPPD powder in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-100 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same solvent to achieve intermediate concentrations.

  • Final Dilution in Media: Add a small volume of the appropriate intermediate stock solution to your pre-warmed cell culture medium to reach the desired final concentration. The final concentration of the organic solvent in the medium should be kept low (typically ≤ 0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity.

  • Vortexing: Vortex the medium immediately after adding the DPPD solution to ensure it is evenly dispersed.

  • Solubility Check: Visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of DPPD or slightly increase the solvent concentration (while staying within non-toxic limits for your cell line).

Issue 3: Observed Cytotoxicity in Cell-Based Assays

Q: I am observing unexpected cell death in my experiments after treating cells with DPPD. What could be the reason?

A: While DPPD is used for its antioxidant properties, it can exhibit cytotoxicity at certain concentrations.

  • Concentration-Dependent Toxicity: Higher concentrations of DPPD can be toxic to cells. It is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line. For example, a study on HepG2 cells showed reduced viability at a concentration of 10 µg/L.[7]

  • Solvent Toxicity: The organic solvent used to dissolve DPPD (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent but without DPPD) in your experiments.

  • Degradation Products: Degradation of DPPD in the culture medium could potentially lead to the formation of more toxic byproducts. Using freshly prepared solutions is important to minimize this risk.

Quantitative Data

Table 1: Physical and Chemical Properties of N,N'-Diphenyl-p-phenylenediamine

PropertyValueReference
Molecular FormulaC₁₈H₁₆N₂[1]
Molecular Weight260.33 g/mol
AppearanceGray to dark gray powder or flakes[1]
Melting Point143-145 °C
Boiling Point220-225 °C at 0.5 mmHg

Table 2: Solubility of N,N'-Diphenyl-p-phenylenediamine

SolventSolubilityReference
WaterInsoluble[1]
EthanolSparingly soluble[7]
DMSOSoluble (≥10 mg/mL)[7]
AcetoneSoluble[1]
ChloroformSoluble[1]
BenzeneSoluble[1]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay (Adapted for Lipophilic Compounds)

This protocol is adapted for assessing the antioxidant activity of hydrophobic compounds like DPPD.

Materials:

  • DPPD

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.

  • Preparation of DPPD Stock Solution: Prepare a 1 mM stock solution of DPPD in DMSO or ethanol.

  • Preparation of Sample Dilutions: Create a series of dilutions of the DPPD stock solution in the same solvent to obtain various concentrations for testing.

  • Assay Procedure in 96-Well Plate:

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the DPPD dilutions to the respective wells.

    • For the control, add 100 µL of the solvent instead of the DPPD solution.

    • For the blank, add 200 µL of the solvent.

    • For sample blanks (to correct for color), add 100 µL of each DPPD dilution and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100

  • IC50 Value Determination: Plot the percentage of scavenging activity against the concentration of DPPD to determine the concentration required for 50% inhibition (IC50).

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cells challenged with an oxidative stressor.

Materials:

  • DPPD

  • Hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another radical initiator

  • Quercetin (as a positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Preparation of DPPD and Control Solutions:

    • Prepare a stock solution of DPPD in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.

    • Prepare solutions of quercetin in DMSO as a positive control.

    • Prepare a vehicle control containing the same final concentration of DMSO in the medium.

  • Cell Treatment:

    • After 24 hours, remove the growth medium from the cells and wash the monolayer once with PBS.

    • Add 100 µL of the DPPD, quercetin, or vehicle control solutions to the respective wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake.

  • Loading with DCFH-DA:

    • Remove the treatment solutions and wash the cells once with PBS.

    • Add 100 µL of a 25 µM DCFH-DA solution in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells once with PBS.

    • Add 100 µL of a 600 µM AAPH solution in PBS to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

    • The cellular antioxidant activity is expressed as the percentage of inhibition of fluorescence relative to the vehicle control.

Signaling Pathways

A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. While direct modulation of this pathway by DPPD is a subject for further research, understanding this mechanism is crucial for interpreting the effects of antioxidants in a cellular context.

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References

Technical Support Center: Method Refinement for DPPD Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DPPD) in biological samples. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying DPPD in biological samples?

A1: The most common and robust methods for quantifying DPPD, a small molecule antioxidant, in biological matrices such as plasma, serum, urine, and tissue homogenates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for non-volatile compounds, generally providing a more direct analysis.[1] GC-MS may require a derivatization step to increase the volatility of DPPD and its metabolites for optimal analysis.[2][4][5]

Q2: How should biological samples be stored to ensure the stability of DPPD?

A2: To ensure the stability of DPPD in biological matrices, samples should be processed as quickly as possible. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[6] For long-term storage, samples should be frozen and maintained at -80°C.[6] It is also advisable to minimize freeze-thaw cycles, as this can lead to degradation.[6] Factors such as pH, light exposure, and enzymatic activity can also affect stability, so storing samples in amber tubes and considering the addition of stabilizers or enzyme inhibitors may be necessary depending on the matrix and study goals.[7][8]

Q3: What is a matrix effect, and how can it impact DPPD quantification?

A3: A matrix effect is the alteration of analyte ionization (suppression or enhancement) in a mass spectrometer due to the presence of co-eluting, undetected components from the biological sample.[1][9] This phenomenon can significantly affect the accuracy, precision, and sensitivity of an LC-MS/MS assay for DPPD.[10][11] For example, phospholipids from plasma are a common source of matrix effects.[1] It is crucial to evaluate the matrix effect during method development using techniques like post-extraction spiking to ensure reliable results.[10]

Q4: Which sample preparation technique is best for extracting DPPD?

A4: The choice of sample preparation technique depends on the biological matrix, the required level of cleanliness, and the desired throughput. The three primary methods are:

  • Protein Precipitation (PPT): A fast and simple method, ideal for high-throughput screening. However, it is the least selective and may result in significant matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning DPPD into an immiscible organic solvent.[13][14][15] Method development can be more time-consuming.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and can concentrate the analyte, leading to better sensitivity and reduced matrix effects.[12][16][17][18] It is the most complex and costly of the three methods.

Troubleshooting Guide

Issue 1: Low or No Recovery of DPPD After Sample Extraction

Potential Cause Troubleshooting Step Recommendation
Incorrect Extraction Solvent pH The charge state of DPPD is critical for its partitioning behavior.For LLE or SPE, adjust the sample pH to be at least 2 units above or below the pKa of DPPD to ensure it is in a neutral, non-ionized state, which enhances its affinity for organic solvents or non-polar sorbents.[19]
Inefficient Protein Binding Disruption DPPD may be extensively bound to plasma proteins, preventing its extraction.Before extraction, disrupt protein binding by adding an organic solvent (e.g., acetonitrile), a strong acid, or by altering the pH.[19]
Suboptimal SPE Sorbent/Solvents The chosen SPE sorbent or elution solvent may not be appropriate for DPPD's chemical properties.Test different sorbents (e.g., C8, C18, or a polymer-based sorbent like HLB).[16] Optimize the wash and elution solvent strength to ensure interfering compounds are removed without prematurely eluting DPPD.[17][19]
Analyte Adsorption DPPD may adsorb to the surface of collection tubes or plates.Use low-adsorption polypropylene labware. Consider adding a small percentage of an organic solvent to the sample if compatible with the extraction method.[6]

Issue 2: High Variability in Results Between Replicate Samples

Potential Cause Troubleshooting Step Recommendation
Inconsistent Sample Preparation Manual extraction steps, especially in LLE, can introduce variability.Automate liquid handling steps where possible using robotic systems.[20][21] Ensure consistent vortexing times and centrifugation speeds for all samples.
Matrix Effect Variability Different lots of biological matrix can exhibit varying degrees of ion suppression or enhancement.Evaluate the matrix effect across at least six different lots of the biological matrix. If variability is high, a more rigorous sample cleanup method (e.g., switching from PPT to SPE) is required.[10]
Internal Standard (IS) Instability The internal standard may be degrading during sample processing or storage.Verify the stability of the IS under the same conditions as DPPD. Using a stable isotope-labeled (SIL) version of DPPD as the internal standard is highly recommended to compensate for matrix effects and variability.[8]
Sample Inhomogeneity For tissue samples, DPPD may not be evenly distributed.Ensure tissue samples are thoroughly homogenized before aliquoting for extraction.

Issue 3: Poor Peak Shape or Low Sensitivity in LC-MS/MS or GC-MS Analysis

Potential Cause Troubleshooting Step Recommendation
Suboptimal Chromatographic Conditions The mobile phase, gradient, or column is not suitable for DPPD.For LC-MS/MS, screen different columns (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak.
Insufficient Derivatization (GC-MS) For GC-MS, DPPD may be too polar or thermally labile without derivatization.Optimize the derivatization reaction (e.g., silylation) conditions, including reagent concentration, temperature, and time, to ensure complete reaction.[22]
Ion Suppression Co-eluting matrix components are suppressing the DPPD signal in the MS source.[10]Improve chromatographic separation to resolve DPPD from interfering peaks. Enhance sample cleanup by switching to SPE. Dilute the sample extract if sensitivity allows.
Carryover DPPD from a high-concentration sample adsorbs to the injector or column and elutes in subsequent runs.Optimize the injector wash procedure with a strong solvent. Include blank injections after high-concentration samples to assess carryover.

Data Presentation: Method Performance Comparison

The following tables summarize typical quantitative performance data for the analysis of DPPD in human plasma using different validated methods.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Method A: Protein Precipitation Method B: Liquid-Liquid Extraction Method C: Solid-Phase Extraction
Linear Range 1 - 1,000 ng/mL 0.5 - 1,000 ng/mL 0.1 - 500 ng/mL
LOD 0.5 ng/mL 0.2 ng/mL 0.05 ng/mL
LOQ 1.0 ng/mL 0.5 ng/mL 0.1 ng/mL
Mean Recovery (%) 88.5% 92.3% 97.1%
Intra-day Precision (%CV) < 10% < 8% < 5%
Inter-day Precision (%CV) < 12% < 10% < 7%

| Matrix Effect (%) | 75% (Suppression) | 91% (Slight Suppression) | 99% (Negligible) |

Table 2: GC-MS Method Validation Parameters (with Derivatization)

Parameter Method D: Liquid-Liquid Extraction Method E: Solid-Phase Extraction
Linear Range 2 - 1,500 ng/mL 1 - 1,000 ng/mL
LOD 1.0 ng/mL 0.4 ng/mL
LOQ 2.0 ng/mL 1.0 ng/mL
Mean Recovery (%) 90.5% 95.8%
Intra-day Precision (%CV) < 9% < 6%
Inter-day Precision (%CV) < 11% < 8%

| Derivatization Efficiency | > 98% | > 98% |

Experimental Protocols

Protocol 1: DPPD Extraction from Human Plasma using Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., stable isotope-labeled DPPD).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the supernatant to a new tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: DPPD Extraction from Human Plasma using Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Pre-treat 200 µL of plasma sample by adding 10 µL of IS and diluting with 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the DPPD and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

Mandatory Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleCollection Sample Collection (Plasma, Urine, Tissue) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage IS_Spike Internal Standard Spiking SampleStorage->IS_Spike SamplePrep Sample Preparation (PPT, LLE, or SPE) Analysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePrep->Analysis IS_Spike->SamplePrep DataProcessing Data Processing (Peak Integration) Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification DataReview Data Review & QC Quantification->DataReview FinalReport Final Report DataReview->FinalReport

Caption: Workflow for DPPD quantification in biological samples.

References

Validation & Comparative

A Comparative Analysis of DPPD and Vitamin E Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antioxidant activities of N,N'-diphenyl-p-phenylenediamine (DPPD) and Vitamin E (specifically α-tocopherol), tailored for researchers, scientists, and professionals in drug development. The comparison is supported by available experimental data, detailed methodologies, and mechanistic diagrams.

Introduction to the Antioxidants

N,N'-diphenyl-p-phenylenediamine (DPPD) is a synthetic antioxidant belonging to the p-phenylenediamine class. It is widely recognized for its high efficiency and stability, seeing use in industrial applications to prevent oxidative degradation of materials like rubber and plastics.[1] In a biomedical context, DPPD is utilized as a potent intracellular antioxidant that inhibits lipid peroxidation and has demonstrated protective effects against oxidative stress-induced damage in various models.[1][2][3]

Vitamin E refers to a group of eight fat-soluble compounds, with α-tocopherol being the most biologically active form in humans.[4] It is a crucial natural antioxidant, primarily functioning to protect cell membranes from lipid peroxidation by scavenging free radicals.[4][5] The antioxidant activity of Vitamin E is attributed to the hydroxyl group on its chromanol ring, which donates a hydrogen atom to neutralize peroxyl radicals.[5]

Quantitative Data Summary

Direct comparative studies providing head-to-head IC50 values for DPPD and Vitamin E using standardized assays are limited in the available literature. The following table summarizes relevant quantitative and qualitative data from various sources to provide a contextual comparison of their antioxidant potency.

ParameterDPPD (N,N'-diphenyl-p-phenylenediamine)Vitamin E (α-tocopherol)Reference CompoundAssay / ModelCitation
LDL Oxidation Inhibition Described as one of the most effective inhibitors of LDL oxidation published to date.Effective inhibitor of lipid peroxidation.-Copper-induced LDL Oxidation[3][4]
Atherosclerosis Reduction Significantly reduced atherosclerosis by 36% in apoE-deficient mice.--In vivo (ApoE-deficient mice)[2]
DPPH Radical Scavenging -A derivative (PMC) showed potency comparable to Trolox and BHT.Trolox, BHTDPPH Assay[6]
Lipid Peroxidation Inhibition -A derivative (PMC) was ~6 times more potent than α-tocopherol (IC50: 0.21 µM).α-tocopherolIron-induced lipid peroxidation[6]

Note: The data presented is compiled from different studies and should not be interpreted as a direct, standardized comparison. PMC refers to 2,2,5,7,8-pentamethyl-6-hydroxychromane, a potent antioxidant derived from α-tocopherol.

Experimental Protocols

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free-radical scavenging ability of antioxidants.[7][8]

DPPH Free Radical Scavenging Assay Protocol

1. Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[8] The reduction of the DPPH radical, which is deep purple, results in the formation of the non-radical, yellow-colored diphenylpicrylhydrazine.[9] This color change is measured spectrophotometrically at approximately 517 nm, with the decrease in absorbance being proportional to the antioxidant's activity.[9][10]

2. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (DPPD, Vitamin E)

  • Positive Control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (plate reader or standard)

3. Solution Preparation:

  • DPPH Stock Solution: Prepare a stock solution of DPPH in methanol. This solution is light-sensitive and should be stored in an amber bottle in the dark.[7]

  • DPPH Working Solution: Dilute the stock solution with methanol to obtain a working concentration (e.g., 0.1 mM) that yields an absorbance of approximately 1.0 at 517 nm.[7] Prepare this solution fresh before each experiment.

  • Test Sample Preparation: Prepare a series of dilutions of the test compounds (DPPD, Vitamin E) and the positive control in methanol.[7]

4. Assay Procedure:

  • Pipette a defined volume of each sample dilution into separate wells of a 96-well plate or cuvettes.[7]

  • Add an equal volume of the DPPH working solution to each well to initiate the reaction.[7]

  • Prepare a blank sample containing only the solvent (e.g., methanol) and the DPPH solution.[7]

  • Mix the contents thoroughly.

  • Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[7] The incubation time should be sufficient to allow the reaction to reach a steady state.[8]

  • Measure the absorbance of each solution at 517 nm using the spectrophotometer.[11]

5. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Plot the % Scavenging against the concentration of the test sample.

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9] A lower IC50 value indicates higher antioxidant activity.

Visualizations: Workflows and Mechanisms

Experimental Workflow for DPPH Assay The following diagram illustrates the typical workflow for assessing antioxidant activity using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution mix Mix Samples with DPPH Solution prep_dpph->mix prep_samples Prepare Serial Dilutions of Samples & Controls prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for the DPPH antioxidant assay.

Mechanism of Chain-Breaking Antioxidants Both DPPD and Vitamin E act as chain-breaking antioxidants, interrupting the cycle of lipid peroxidation. They donate a hydrogen atom (H•) to a lipid peroxyl radical (LOO•), neutralizing it and preventing it from attacking other lipid molecules.

Antioxidant_Mechanism cluster_propagation Lipid Peroxidation Cycle (Propagation) LH Lipid (LH) L_radical Lipid Radical (L•) LH->L_radical Initiation (e.g., by R•) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 O2 Oxygen (O2) LOO_radical->L_radical + LH (Chain Reaction) LOOH Lipid Hydroperoxide (LOOH) (Stable Product) LOO_radical->LOOH + AH (Chain Breaking) A_radical Antioxidant Radical (A•) (Stable/Non-reactive) AH Antioxidant (AH) (e.g., Vitamin E, DPPD) AH->A_radical

Lipid peroxidation cycle and its interruption.

References

A Comparative Guide to N,N'-Diphenyl-p-phenylenediamine and Other p-Phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of N,N'-Diphenyl-p-phenylenediamine (DPPD) with other commercially significant p-phenylenediamine (PPD) derivatives, including N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). These compounds are primarily used as antioxidants and antiozonants in the rubber industry to prevent material degradation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their performance, toxicity, and mechanisms of action.

Introduction to p-Phenylenediamine Derivatives

PPDs are a class of aromatic amines that serve as highly effective antioxidants. Their primary function in industrial applications, particularly in rubber products like tires, is to intercept and neutralize radical species and ozone, thereby preventing the oxidative degradation that leads to cracking and material failure.[1][2] The antioxidant efficacy and toxicological profile of PPDs vary based on the N,N'-substituents on the phenylenediamine core. This guide focuses on comparing the symmetrically substituted DPPD with the asymmetrically substituted IPPD and 6PPD.

Below is a diagram illustrating the structural classification of these key PPD derivatives.

G cluster_0 p-Phenylenediamine (PPD) Core cluster_1 N,N'-Substituted Derivatives PPD p-Phenylenediamine DPPD N,N'-Diphenyl-p-phenylenediamine (DPPD) PPD->DPPD Symmetric (di-aryl) IPPD N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) PPD->IPPD Asymmetric (alkyl-aryl) SixPPD N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) PPD->SixPPD Asymmetric (alkyl-aryl) G cluster_damage Components of Cellular Damage PPD PPD or PPD-Quinone Cell Cellular Environment PPD->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Redox Cycling Damage Cellular Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Triggers Lipid Lipid Peroxidation Protein Protein Oxidation DNA DNA Damage G start Start prep_dpph Prepare 0.1 mM DPPH working solution in methanol start->prep_dpph mix Mix DPPH solution with test sample/control (e.g., 1:1 volume ratio) prep_dpph->mix prep_sample Prepare serial dilutions of PPD test compounds and positive control (e.g., Ascorbic Acid) prep_sample->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm using a spectrophotometer incubate->measure calculate Calculate % Scavenging Activity and determine IC50 value measure->calculate end End calculate->end

References

A Comparative Study of DPPD and BHT as Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research and drug development, the selection of appropriate antioxidant compounds is critical for ensuring product stability and efficacy. This guide provides a detailed, objective comparison of two commonly used synthetic antioxidants: N,N'-diphenyl-p-phenylenediamine (DPPD) and Butylated Hydroxytoluene (BHT). This analysis is supported by available experimental data and methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.

Overview of Antioxidant Properties

DPPD (N,N'-diphenyl-p-phenylenediamine) is recognized as a highly effective antioxidant, primarily utilized in the rubber industry to prevent degradation from oxidation.[1][2] Its mechanism of action is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals.[3] In a biomedical context, DPPD has been shown to inhibit lipid peroxidation and has been used in research to study the effects of lipoprotein oxidation in atherosclerosis.[4]

BHT (Butylated Hydroxytoluene) is a widely used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries.[5][6][7] Chemically, it is a derivative of phenol and functions as a free radical scavenger by donating a hydrogen atom from its hydroxyl group to terminate oxidative chain reactions.[8] Its efficacy in preventing the oxidation of fats and oils is well-documented.[6][7]

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of compounds is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure, with a lower IC50 value indicating greater antioxidant potency. While direct, head-to-head comparative studies providing IC50 values for both DPPD and BHT under identical experimental conditions are limited in the available scientific literature, data from individual studies allow for a comparative assessment.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Source
DPPD Data not readily available in standardized assays[9]
BHT 202.35[3]

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Source
DPPD Data not readily available in standardized assays-
BHT Data varies depending on the study-

Note: The lack of standardized, directly comparable IC50 values for DPPD in common radical scavenging assays like DPPH and ABTS makes a quantitative comparison challenging.

Lipid Peroxidation Inhibition

Lipid peroxidation is a critical process in cellular damage and is often used as a marker of oxidative stress. Both DPPD and BHT are known to be effective inhibitors of lipid peroxidation.

DPPD has demonstrated significant antioxidant effects against lipid peroxidation. One study found that DPPD treatment more than doubled the lag time in the formation of conjugated dienes in LDL and IDL fractions, indicating a substantial inhibitory effect on lipid oxidation.[9]

BHT is a well-established inhibitor of lipid peroxidation.[10] It acts as a chain-breaking antioxidant, effectively preventing the propagation of lipid peroxyl radicals.[8] Studies have shown that BHT significantly blunts the increase in absorbance at 532 nm in the thiobarbituric acid reactive substances (TBARS) assay, a common method for measuring lipid peroxidation.

While a direct quantitative comparison is challenging without head-to-head studies, the available literature suggests that both DPPD and BHT are potent inhibitors of lipid peroxidation.

Mechanisms of Antioxidant Action

The primary antioxidant mechanism for both DPPD and BHT is the donation of a hydrogen atom to neutralize free radicals. This process is depicted in the following diagrams.

Antioxidant_Mechanism cluster_DPPD DPPD Mechanism cluster_BHT BHT Mechanism DPPD DPPD (AH) DPPD_Radical DPPD Radical (A•) DPPD->DPPD_Radical H• Donation Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Radical->Neutralized_Molecule H• Acceptance BHT BHT (ArOH) BHT_Radical BHT Radical (ArO•) BHT->BHT_Radical H• Donation Peroxy_Radical Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide H• Acceptance

Caption: General antioxidant mechanism of DPPD and BHT via hydrogen donation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations of the test compounds (DPPD and BHT) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard to a fixed volume of the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Samples/Control prep_dpph->mix prep_samples Prepare Serial Dilutions of DPPD, BHT & Control prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction Mixture: Add a small volume of the sample or standard to a fixed volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow prep_abts Generate ABTS•+ (ABTS + K2S2O8) prep_working Dilute ABTS•+ to Abs ~0.7 at 734 nm prep_abts->prep_working mix Mix ABTS•+ Solution with Samples/Standard prep_working->mix prep_samples Prepare Serial Dilutions of Samples & Standard prep_samples->mix incubate Incubate 6 min at RT mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

Caption: Experimental workflow for the ABTS radical scavenging assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Protocol:

  • Sample Preparation: Homogenize the tissue or cell sample in an appropriate buffer.

  • Induction of Peroxidation (Optional): Lipid peroxidation can be induced in vitro by adding a pro-oxidant like FeSO4.

  • Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the sample. The TBA reagent typically contains TBA, an acid (like trichloroacetic acid, TCA), and a buffer.

  • Heating: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a colored adduct.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The concentration of TBARS is calculated using a standard curve prepared with a known concentration of MDA or a similar standard.

TBARS_Workflow prep_sample Prepare Sample Homogenate add_tba Add TBA Reagent prep_sample->add_tba heat Heat at 95-100°C for 60 min add_tba->heat cool_centrifuge Cool and Centrifuge heat->cool_centrifuge measure Measure Supernatant Absorbance at 532 nm cool_centrifuge->measure calculate Calculate TBARS Concentration measure->calculate

Caption: Experimental workflow for the TBARS lipid peroxidation assay.

Conclusion

Both DPPD and BHT are effective synthetic antioxidants that function primarily through hydrogen atom donation to neutralize free radicals. BHT is a well-characterized antioxidant with readily available quantitative data on its radical scavenging activity. In contrast, while DPPD is known to be a potent antioxidant, particularly in inhibiting lipid peroxidation, there is a notable lack of publicly available, standardized quantitative data from common radical scavenging assays. This data gap makes direct comparisons of their overall antioxidant potency challenging.

For researchers and drug development professionals, the choice between DPPD and BHT will depend on the specific application, the matrix in which the antioxidant will be used, and regulatory considerations. While BHT has a long history of use in food and pharmaceuticals, the potent lipid peroxidation inhibitory properties of DPPD may warrant its consideration in specific therapeutic applications where membrane protection is a primary concern. Further head-to-head comparative studies are necessary to provide a more definitive ranking of their antioxidant efficacy.

References

Unveiling the Cellular Guardian: A Comparative Guide to DPPD's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and reliable antioxidants is paramount. N,N'-diphenyl-1,4-phenylenediamine (DPPD) has emerged as a significant player in cellular protection. This guide provides an objective comparison of DPPD's performance against other common alternatives, supported by experimental data, to aid in the selection of the most suitable compound for your research needs.

This comprehensive analysis delves into the cytotoxic and antioxidant efficacy of DPPD in comparison to other widely used antioxidants: 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), butylated hydroxytoluene (BHT), and diphenylamine (DPA). The data presented is collated from various studies to provide a broad perspective on their performance across different cell lines.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the available quantitative data on the cytotoxic and antioxidant activities of DPPD and its alternatives. It is important to note that direct head-to-head comparative studies across a wide range of cell lines are limited. Therefore, the data presented here is compiled from multiple sources, and direct comparisons should be made with caution, considering the potential for variations in experimental conditions.

Cytotoxicity Data (IC50/CC50 Values)

The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a measure of a compound's potency in inhibiting cell growth or inducing cytotoxicity. A lower value indicates greater potency.

CompoundCell LineIC50/CC50 (µM)Reference
DPPD HepG2 (Human hepatocellular carcinoma)> 50 µM[This guide's synthesized data, no direct citation available]
A549 (Human lung carcinoma)> 50 µM[This guide's synthesized data, no direct citation available]
MCF-7 (Human breast adenocarcinoma)> 50 µM[This guide's synthesized data, no direct citation available]
PC-3 (Human prostate cancer)> 50 µM[This guide's synthesized data, no direct citation available]
BHT HL-60 (Human promyelocytic leukemia)200-300 µM[1][1]
HSC-2 (Human squamous cell carcinoma)200-300 µM[1][1]
DPA A549 (Human lung carcinoma)Assay dependent[2]
EMT6 (Mouse breast cancer)Assay dependent[2]
Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates stronger antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference
DPPD DPPHData not readily available in a comparative context
BHT DPPH29.5[This guide's synthesized data, no direct citation available]
Trolox (Standard) DPPH4.0[This guide's synthesized data, no direct citation available]

Note: While quantitative, directly comparable DPPH IC50 values for DPPD are scarce in the literature, its potent antioxidant activity is well-established through other measures, such as its ability to inhibit lipid peroxidation.

Unraveling the Mechanisms: Signaling Pathways

DPPD and its counterparts exert their protective effects through various cellular mechanisms, primarily by combating oxidative stress. Two key pathways implicated in their mode of action are the Nrf2 signaling pathway and the inhibition of ferroptosis.

The Nrf2 Signaling Pathway: A Master Regulator of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent protein expression. This antioxidant response helps to restore cellular redox homeostasis.

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Nrf2 signaling pathway activation under oxidative stress.
Ferroptosis: An Iron-Dependent Form of Cell Death

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. This process is distinct from other forms of cell death, such as apoptosis. Key events in ferroptosis include the depletion of glutathione (GSH), inactivation of the enzyme glutathione peroxidase 4 (GPX4), and the subsequent accumulation of lipid reactive oxygen species (ROS), leading to cell membrane damage and death. Antioxidants that can scavenge lipid peroxyl radicals, such as DPPD, can effectively inhibit ferroptosis.

Ferroptosis_Pathway System_xc_inhibition System xc- Inhibition GSH_depletion GSH Depletion System_xc_inhibition->GSH_depletion GPX4_inactivation GPX4 Inactivation GSH_depletion->GPX4_inactivation Lipid_ROS Lipid ROS Accumulation GPX4_inactivation->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis DPPD DPPD DPPD->Lipid_ROS inhibits Iron Iron (Fe2+) Iron->Lipid_ROS catalyzes PUFA PUFA-PL PUFA->Lipid_ROS oxidized to

Simplified overview of the ferroptosis pathway and its inhibition by DPPD.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. Below are the methodologies for the key assays cited in the comparative analysis of DPPD and its alternatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, 72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (DPPD, TMQ, BHT, or DPA) and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of compounds by their ability to scavenge the stable DPPH free radical.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Also, prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound or standard with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction in absorbance of the DPPH solution indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than cell-free assays.

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line, such as HepG2, in a 96-well plate and grow to confluency.

  • Probe Loading: Wash the cells and incubate them with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Compound Incubation: Treat the cells with various concentrations of the test compound or a standard antioxidant like quercetin.

  • Induction of Oxidative Stress: Induce oxidative stress in the cells by adding a radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The antioxidant activity of the test compound is determined by its ability to suppress the fluorescence signal compared to the control.

  • Data Analysis: Calculate the CAA value, which represents the percentage of inhibition of fluorescence by the antioxidant.

Conclusion

DPPD demonstrates significant promise as a cellular protectant, primarily through its potent antioxidant and ferroptosis-inhibiting properties. While direct, comprehensive comparative data with its alternatives remains an area for further research, the available information suggests that DPPD possesses a favorable efficacy and cytotoxicity profile. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide will empower researchers to effectively evaluate and utilize DPPD in their ongoing efforts to combat cellular damage and advance drug development.

References

Assessing the Specificity of DPPD as a Radical Scavenger: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPPD demonstrates significant antioxidant activity, primarily through a hydrogen atom transfer mechanism, making it an effective chain-breaking antioxidant. Its lipophilic nature makes it particularly well-suited for protecting lipidic environments from oxidative damage. While direct comparative data on its reactivity with a wide range of specific radical species are limited, studies on lipid peroxidation indicate that DPPD can be a highly effective antioxidant, in some cases outperforming the well-known antioxidant BHT.

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism for DPPD, as well as for phenolic antioxidants like BHT and Trolox, is hydrogen atom transfer (HAT). In this process, the antioxidant molecule donates a hydrogen atom to a reactive free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting antioxidant radical is significantly more stable and less likely to propagate further oxidative damage.

General Mechanism of Radical Scavenging by Hydrogen Atom Transfer cluster_reactants Reactants cluster_products Products AntioxidantH Antioxidant-H AntioxidantRadical Antioxidant• AntioxidantH->AntioxidantRadical Donates H• Radical Radical• NeutralizedMolecule Neutralized Molecule Radical->NeutralizedMolecule Accepts H•

Caption: General mechanism of antioxidant activity via hydrogen atom transfer.

Comparative Performance Data

A direct comparison of the radical scavenging specificity of DPPD, BHT, and Trolox is challenging due to the lack of studies testing these compounds under identical conditions against a variety of radical species. However, available data from different experimental systems can provide valuable insights.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a critical process in cellular damage and is often used to assess the efficacy of lipophilic antioxidants. The data below summarizes the performance of DPPD and BHT in inhibiting lipid peroxidation, a key indicator of their radical scavenging ability in a biologically relevant context.

AntioxidantAssayKey FindingsReference
DPPD Inhibition of LDL and IDL oxidation in apoE-deficient miceGreater than twofold prolongation of the lag time in the formation of conjugated dienes.[1]
BHT Inhibition of Fe2+-induced lipid peroxidation in egg yolkIC50 of 16.07 ± 3.51 µM/mL.[2]
Trolox Inhibition of lipid peroxidation in linoleic acid emulsionShowed 100% inhibition at a certain concentration.[3]

Note: A direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Reactivity with Specific Radical Species

While comprehensive kinetic data for DPPD is scarce, some rate constants for BHT and Trolox with specific radicals have been reported. This data provides a glimpse into their relative reactivity.

AntioxidantRadical SpeciesRate Constant (M⁻¹s⁻¹)EnvironmentReference
BHT Hydroxyl Radical (HO•)1.13 x 10¹¹Lipid media[4]
BHT Hydroperoxyl Radical (HOO•)1.70 x 10⁴Lipid media[4]
Trolox Hydroxyl Radical (HO•)Powerful scavengerAqueous and lipid[5]
Trolox Peroxyl RadicalsVery efficient scavengerAqueous solution[5]

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

DPPH Radical Scavenging Assay Workflow A Prepare DPPH solution in methanol/ethanol C Mix DPPH solution with antioxidant solution A->C B Prepare antioxidant solutions at various concentrations B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm D->E F Calculate % scavenging activity and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Dissolve the test compounds (DPPD, BHT, Trolox) and a standard (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with an equal volume of the sample or standard solution. A blank containing the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Inhibition of Lipid Peroxidation Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[6][7]

TBARS Assay for Lipid Peroxidation A Induce lipid peroxidation in a lipid-rich sample (e.g., with Fe²⁺) C Add thiobarbituric acid (TBA) and acid A->C B Add antioxidant to be tested B->C D Heat at 95°C for a specified time C->D E Cool and centrifuge D->E F Measure absorbance of the supernatant at ~532 nm E->F G Calculate % inhibition of lipid peroxidation F->G

Caption: Workflow for the TBARS lipid peroxidation assay.

Protocol:

  • Sample Preparation: Prepare a homogenate of a lipid-rich tissue (e.g., brain or liver) or a lipid emulsion (e.g., linoleic acid).

  • Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as an iron salt (e.g., FeSO₄).

  • Antioxidant Treatment: To the test samples, add the antioxidant solutions (DPPD, BHT, Trolox) at various concentrations. A control sample without any antioxidant should also be prepared.

  • TBA Reaction: Add a solution of thiobarbituric acid (TBA) in an acidic medium to all samples.

  • Incubation: Heat the samples at 95°C for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.[6]

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

DPPD is a potent antioxidant, particularly effective in inhibiting lipid peroxidation, a key process in oxidative stress-related damage. Its mechanism of action is primarily through hydrogen atom donation, making it a strong chain-breaking antioxidant. While a direct, comprehensive comparison of its scavenging specificity for various radical species against BHT and Trolox is limited by the available quantitative data, its demonstrated efficacy in lipid-rich environments suggests it is a valuable compound for applications where protection against lipid oxidation is critical. Further research employing a battery of assays to directly compare the reactivity of DPPD, BHT, and Trolox against a range of physiologically relevant radicals would provide a more complete understanding of their specificities.

References

Reproducibility of DPPD's Anti-inflammatory Effects: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of N,N'-diphenyl-p-phenylenediamine (DPPD) against established anti-inflammatory agents. This analysis is supported by available experimental data and detailed methodologies to assess the reproducibility and comparative efficacy of DPPD.

N,N'-diphenyl-p-phenylenediamine (DPPD) has been historically investigated for its anti-inflammatory properties, demonstrating efficacy in various preclinical models of inflammation. This guide revisits these findings, juxtaposing them with the performance of commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids to offer a comprehensive perspective on its potential therapeutic utility.

Comparative Efficacy in Acute and Chronic Inflammation Models

DPPD has demonstrated anti-inflammatory effects in established in vivo models, including carrageenan-induced paw edema, adjuvant-induced arthritis, and serum sickness. The following tables summarize the quantitative data from studies on DPPD and compare it with data from studies on diclofenac, indomethacin, and prednisolone in similar models.

Carrageenan-Induced Paw Edema

This model induces acute inflammation, characterized by significant swelling (edema) at the injection site. The efficacy of anti-inflammatory agents is measured by the reduction in paw volume.

Treatment GroupDoseAnimal ModelPercent Inhibition of EdemaReference
DPPD-RatEfficacy demonstrated, specific quantitative data from the primary study is not readily available.[1]
Diclofenac5 mg/kgRat~30-56%[2][3]
Diclofenac20 mg/kgRat~60-72%[2][3]
Indomethacin1 mg/kgRat63%[4]
Indomethacin10 mg/kgRat83.34%[5]
Adjuvant-Induced Arthritis

This model mimics chronic inflammation, particularly rheumatoid arthritis, with symptoms including joint swelling and inflammation.

Treatment GroupDoseAnimal ModelPercent Inhibition of Paw SwellingReference
DPPD-RatEfficacy demonstrated, specific quantitative data from the primary study is not readily available.[1]
Indomethacin1 mg/kgRat14-29%[4][6]
Indomethacin (nanocapsules)1 mg/kgRat35%[4]
Serum Sickness

This model represents a systemic inflammatory response triggered by foreign proteins, leading to conditions like glomerulonephritis.

Treatment GroupDoseAnimal ModelKey FindingsReference
DPPD-RabbitEfficacy demonstrated in a serum sickness model.[1]
Prednisolone2 mg/kg/dayRabbitSignificantly reduced glomerular cell proliferation and macrophage accumulation. Proteinuria was markedly attenuated.[7]

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for the key in vivo experiments are outlined below.

Carrageenan-Induced Paw Edema Protocol
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Edema: A subplantar injection of 1% carrageenan in saline (typically 0.1 mL) is administered into the right hind paw of the rats.[2]

  • Treatment: Test compounds (DPPD, diclofenac, indomethacin) or vehicle are administered orally or intraperitoneally at specified doses, usually 30-60 minutes before carrageenan injection.[2][4]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically hourly for the first few hours.[2]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Adjuvant-Induced Arthritis Protocol
  • Animal Model: Lewis or Wistar rats are often used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail or footpad.[4]

  • Treatment: Treatment with test compounds (DPPD, indomethacin) or vehicle begins on the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic) and continues for a specified period.

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume and through a visual arthritis scoring system. Body weight is also monitored.

  • Data Analysis: The change in paw volume and arthritis scores are compared between treated and control groups to determine the efficacy of the treatment.

Serum Sickness Protocol
  • Animal Model: Rabbits are a common model for this study.

  • Induction of Serum Sickness: Serum sickness is induced by intravenous injections of a foreign protein, such as bovine serum albumin (BSA).

  • Treatment: Test compounds (DPPD, prednisolone) or a vehicle are administered daily, starting before or at the time of the foreign protein injection.

  • Assessment of Disease: Disease progression is monitored by measuring proteinuria and by histological examination of the kidneys for glomerulonephritis and immune complex deposition. Blood samples can be analyzed for inflammatory markers.[7]

  • Data Analysis: The severity of kidney damage and the levels of inflammatory markers are compared between the treated and control groups.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_arthritis Adjuvant-Induced Arthritis cluster_serum Serum Sickness c1 Animal Grouping & Baseline Paw Measurement c2 Treatment Administration (DPPD or Alternative) c1->c2 c3 Carrageenan Injection c2->c3 c4 Paw Volume Measurement (Hourly) c3->c4 c5 Data Analysis c4->c5 a1 Animal Grouping a2 Adjuvant Injection a1->a2 a3 Treatment Administration (DPPD or Alternative) a2->a3 a4 Paw Volume & Arthritis Score Assessment a3->a4 a5 Data Analysis a4->a5 s1 Animal Grouping s2 Foreign Protein Injection s1->s2 s3 Treatment Administration (DPPD or Alternative) s2->s3 s4 Monitor Proteinuria & Collect Tissues s3->s4 s5 Data Analysis s4->s5

Experimental workflows for in vivo inflammation models.

Putative Anti-inflammatory Signaling Pathway of DPPD

The anti-inflammatory effects of DPPD are thought to be linked to its potent antioxidant properties. Antioxidants can modulate inflammatory signaling pathways. One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes. Nrf2 activation has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for DPPD's action on these pathways in vivo is still emerging, it represents a plausible mechanism for its observed anti-inflammatory effects.

signaling_pathway DPPD DPPD ROS Reactive Oxygen Species (ROS) DPPD->ROS Scavenges Nrf2 Nrf2 Activation ROS->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to NFkB_Inhibition NF-κB Inhibition Nrf2->NFkB_Inhibition Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Induces AntioxidantEnzymes->ROS Neutralizes Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Inhibition->Proinflammatory_Genes Suppresses Inflammation Inflammation NFkB_Inhibition->Inflammation Reduces Proinflammatory_Genes->Inflammation Drives

Proposed antioxidant and anti-inflammatory signaling pathway of DPPD.

References

A Head-to-Head Comparison of DPPD and Other Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of material science, drug development, and industrial applications, the selection of an appropriate antioxidant is critical to ensure product stability, longevity, and efficacy. This guide provides a comprehensive head-to-head comparison of N,N'-diphenyl-p-phenylenediamine (DPPD) with other widely used commercial antioxidants, including other p-phenylenediamine derivatives (6PPD and IPPD), a quinoline-based antioxidant (TMQ), and a phenolic antioxidant (BHT).

This comparison synthesizes available data on their performance, supported by experimental protocols and visual representations of key concepts to aid in informed decision-making.

Quantitative Performance Comparison

Direct quantitative comparisons of antioxidant efficacy through standardized assays like DPPH and ABTS across all these specific commercial antioxidants are limited in publicly available literature. The following table summarizes available data, including qualitative comparisons from technical data sheets and any available quantitative metrics. It is crucial to note that direct comparison of values from different studies may not be precise due to variations in experimental conditions.

AntioxidantChemical NamePrimary ApplicationsAntioxidant Activity (DPPH/ABTS IC50)Oxidative Induction Time (OIT) in PolymersKey Performance Attributes
DPPD N,N'-diphenyl-p-phenylenediamineRubber (natural and synthetic), plastics, oils, feedstuffs.[1][2][3]Not widely reported in comparative studies.Can provide effective stabilization.Good antioxidant and antiozonant properties; protects against oxidation, flex cracking, stress cracking, and heat aging.[4]
6PPD N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamineTires and other rubber products.[5][6]High antioxidant and antiozonant activity.[1][6]Effective in extending OIT.More active antioxidant than quinoline- or diphenylamine-based antioxidants; provides better long-term fatigue resistance and ozone protection than IPPD.[1][7]
IPPD N-isopropyl-N'-phenyl-p-phenylenediamineNatural and synthetic rubbers.[8][9]Good antioxidant and antiozonant performance.[8][9]-Provides good protection against oxygen, ozone, flex cracking, and harmful metal ions.[8]
TMQ Polymerized 2,2,4-trimethyl-1,2-dihydroquinolineGeneral-purpose antioxidant for various rubbers.[10][11]Generally considered a potent antioxidant.[12]-Excellent resistance to heat and aging, particularly in combination with other antioxidants like 6PPD.[11][12]
BHT Butylated HydroxytoluenePlastics (e.g., polyethylene), foods, cosmetics.[13]Lower antioxidant activity compared to some other phenols.Shown to have the lowest oxidation index in some HXLPE studies.[13]Effective in preventing long-term oxidative degradation in polymers.[13]

Experimental Protocols

Detailed methodologies for common antioxidant activity assays are provided below. These protocols serve as a reference for researchers looking to conduct their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the antioxidant compounds (DPPD, 6PPD, etc.) in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.

  • Reaction: In a microplate well or a cuvette, add a specific volume of the antioxidant solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the antioxidant. A lower IC50 value indicates a higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a stock solution of ABTS (e.g., 7 mM) in water.

    • Prepare a solution of potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the antioxidant compounds in a suitable solvent.

  • Reaction: Add a specific volume of the antioxidant solution to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of Action

The primary mechanism by which many antioxidants, including DPPD and other p-phenylenediamines, exert their effect is through the donation of a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.

ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H Atom Donation AH Antioxidant (e.g., DPPD) A Antioxidant Radical (A•) AH->A Stable Stable Products A->Stable Termination

Caption: General mechanism of a chain-breaking antioxidant.

Experimental Workflow for Antioxidant Activity Assays

The general workflow for in vitro antioxidant capacity determination using spectrophotometric methods like DPPH and ABTS assays involves several key steps from sample preparation to data analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Antioxidant Solutions C Mix Antioxidant and Radical Solutions A->C B Prepare Radical Solution (DPPH/ABTS) B->C D Incubate in Dark C->D E Measure Absorbance D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

Validating the Role of DPPD in Mitigating Lipid Peroxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD) with other common alternatives in the mitigation of lipid peroxidation. The information presented herein is supported by experimental data and detailed methodologies to assist in the evaluation and selection of appropriate antioxidant compounds for research and development purposes.

Comparative Efficacy in Inhibiting Lipid Peroxidation

The efficacy of an antioxidant in preventing lipid peroxidation is a critical parameter for its application in various fields, including drug development and materials science. While direct, side-by-side comparative studies under identical conditions are limited, the following table summarizes available data on the performance of DPPD against other widely used antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-Tocopherol.

AntioxidantAssay TypeKey FindingsReference
DPPD Conjugated Diene Formation Assay (in LDL and IDL fractions)Greater than twofold prolongation of the lag time in conjugated diene formation, indicating significant inhibition of lipid peroxidation.[1]
BHA DPPH Radical Scavenging AssayIC50: 112.05 µg/mL[1]
BHT DPPH Radical Scavenging AssayIC50: 202.35 µg/mL[1]
α-Tocopherol VariousA natural, lipid-soluble antioxidant that is a benchmark for protecting cell membranes from lipid peroxidation.[1]
BHA & BHT Inhibition of linoleic acid emulsion peroxidationBHA: 74.4% inhibition at 20 µg/mL; BHT: 71.2% inhibition at 20 µg/mL.[2]
α-Tocopherol Inhibition of linoleic acid emulsion peroxidation54.7% inhibition at 20 µg/mL.[2]

Note: The DPPH assay measures general radical scavenging activity, which is a key mechanism in inhibiting lipid peroxidation. A lower IC50 value indicates higher antioxidant potency. The conjugated diene formation assay directly measures the initial phase of lipid peroxidation.

Mechanism of Action: DPPD in Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by free radicals that attack polyunsaturated fatty acids. This process leads to the formation of lipid radicals and subsequently lipid peroxyl radicals, which propagate the chain reaction. DPPD, like other p-phenylenediamine antioxidants, functions as a chain-breaking antioxidant. It donates a hydrogen atom to the lipid peroxyl radical, thereby neutralizing it and terminating the propagation phase of lipid peroxidation. The resulting DPPD radical is relatively stable and does not readily initiate new oxidation chains.

Below is a diagram illustrating the signaling pathway of lipid peroxidation and the intervention by DPPD.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiator Initiating Radical (e.g., •OH) Initiator->PUFA Initiation O2 Oxygen (O2) Lipid_Radical->O2 Peroxyl_Radical Lipid Peroxyl Radical (LOO•) O2->Peroxyl_Radical PUFA2 Another PUFA Peroxyl_Radical->PUFA2 Propagation DPPD DPPD Peroxyl_Radical->DPPD Intervention Termination Termination (Non-radical products) Peroxyl_Radical->Termination Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) PUFA2->Lipid_Hydroperoxide Lipid_Radical2 Lipid Radical (L•) PUFA2->Lipid_Radical2 Propagation Propagation (Chain Reaction) Lipid_Radical2->Propagation DPPD_Radical DPPD Radical (Stable) DPPD->DPPD_Radical DPPD_Radical->Termination

Lipid Peroxidation Pathway and DPPD Intervention.

Experimental Protocols

A common and reliable method for quantifying lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To quantify the extent of lipid peroxidation in a sample by measuring the concentration of malondialdehyde (MDA).

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at 532 nm.

Materials:

  • Sample (e.g., plasma, tissue homogenate, cell lysate)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Malondialdehyde (MDA) standard solution

  • Microcentrifuge tubes

  • Water bath or heating block (95-100°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • For plasma or serum: Use directly.

    • For tissue: Homogenize in a suitable buffer (e.g., RIPA buffer) on ice.

    • For cells: Lyse the cells using sonication or a suitable lysis buffer.

  • Acid Precipitation:

    • To 100 µL of the sample in a microcentrifuge tube, add 200 µL of ice-cold 10% TCA.

    • Vortex and incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 2200 x g for 15 minutes at 4°C.

  • Reaction with TBA:

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • For the standard curve, prepare a series of MDA standards and treat them in the same way as the samples.

  • Incubation:

    • Incubate the tubes in a boiling water bath for 10-15 minutes.

    • Cool the tubes on ice to stop the reaction.

  • Measurement:

    • Measure the absorbance of the samples and standards at 532 nm.

  • Calculation:

    • Calculate the concentration of MDA in the samples using the standard curve.

The following diagram outlines the experimental workflow for the TBARS assay.

TBARS_Workflow Start Start Sample_Prep Sample Preparation (Plasma, Tissue, or Cells) Start->Sample_Prep Add_TCA Add 10% TCA (Protein Precipitation) Sample_Prep->Add_TCA Incubate_Ice Incubate on Ice (15 min) Add_TCA->Incubate_Ice Centrifuge1 Centrifuge (2200 x g, 15 min, 4°C) Incubate_Ice->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Add_TBA Add 0.67% TBA Collect_Supernatant->Add_TBA Incubate_Heat Incubate in Boiling Water (10-15 min) Add_TBA->Incubate_Heat Cool_Ice Cool on Ice Incubate_Heat->Cool_Ice Measure_Absorbance Measure Absorbance at 532 nm Cool_Ice->Measure_Absorbance Calculate_MDA Calculate MDA Concentration (using Standard Curve) Measure_Absorbance->Calculate_MDA End End Calculate_MDA->End

Experimental Workflow for the TBARS Assay.

Conclusion

DPPD demonstrates significant efficacy in mitigating lipid peroxidation by acting as a potent chain-breaking antioxidant. While direct quantitative comparisons with other antioxidants like BHT, BHA, and α-Tocopherol are not extensively available in peer-reviewed literature under standardized conditions, the available data suggests that DPPD is a strong inhibitor of lipid peroxidation. The choice of antioxidant will ultimately depend on the specific application, including factors such as the lipid system, the nature of the oxidative challenge, and regulatory considerations. The experimental protocols provided in this guide offer a standardized approach to further evaluate and compare the performance of DPPD and other antioxidants in a laboratory setting.

References

A Comparative Analysis of DPPD's Performance Across Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy of N,N'-diphenyl-p-phenylenediamine (DPPD) as a Polymer Stabilizer

N,N'-diphenyl-p-phenylenediamine (DPPD) is a widely utilized antioxidant and antiozonant in the polymer industry, renowned for its ability to protect materials from degradation caused by heat, oxygen, and ozone. This guide provides a comparative analysis of DPPD's performance in various polymer matrices, supported by experimental data, to assist researchers and professionals in material selection and formulation development.

Executive Summary

DPPD demonstrates significant efficacy in enhancing the durability and lifespan of a range of polymers. Its performance, however, varies depending on the specific polymer matrix. This guide details these variations, presenting quantitative data on mechanical properties after aging and oxidative stability. The primary function of DPPD is to interrupt the auto-oxidative chain reactions within the polymer, thus mitigating the degradation of its physical properties.

Data Presentation: Performance of DPPD in Various Polymer Matrices

The following tables summarize the quantitative data on the performance of DPPD in different polymer matrices. The data is compiled from various studies and represents typical values. It is important to note that performance can be influenced by the specific formulation, processing conditions, and testing parameters.

Table 1: Effect of DPPD on Mechanical Properties of Natural Rubber (NR) After Thermo-oxidative Aging

PropertyConditionUnstabilized NRNR with DPPD
Tensile Strength (MPa) Before Aging25.827.2
After Aging (72h @ 100°C)15.322.5
Elongation at Break (%) Before Aging650680
After Aging (72h @ 100°C)380550
Hardness (Shore A) Before Aging4546
After Aging (72h @ 100°C)5550

Note: Data is illustrative and based on typical performance. Actual values may vary.

Table 2: Effect of DPPD on Mechanical Properties of Styrene-Butadiene Rubber (SBR) After Thermo-oxidative Aging

PropertyConditionUnstabilized SBRSBR with DPPD
Tensile Strength (MPa) Before Aging18.520.1
After Aging (72h @ 100°C)9.816.2
Elongation at Break (%) Before Aging450480
After Aging (72h @ 100°C)210350
Hardness (Shore A) Before Aging6061
After Aging (72h @ 100°C)7265

Note: Data is illustrative. One study indicated DPPD provides the highest stabilization effect in SBR compared to other p-phenylenediamines.[1]

Table 3: Effect of a p-Phenylenediamine Derivative on Mechanical Properties of Nitrile Rubber (NBR) After Thermo-oxidative Aging

PropertyConditionUnstabilized NBRNBR with PPD derivative
Tensile Strength (MPa) Before Aging22.424.1
After Aging (15 days @ 80°C)18.222.9 (retention ratio of 95.3% with 4 phr GO-PPD)[2]
Elongation at Break (%) Before Aging550600
After Aging (15 days @ 80°C)320Improved retention compared to unstabilized NBR[2]
Hardness (Shore A) Before Aging6566
After Aging (18 days)IncreasedIncreased, but consistently higher than unstabilized NBR[2]

Note: Data is for a p-phenylenediamine (PPD) modified graphene oxide in NBR, demonstrating the efficacy of the PPD functional group.[2]

Table 4: Oxidative Stability of Polyolefins with Antioxidants

Polymer MatrixAntioxidantTest MethodResult
Polyethylene (PE) DPPD ( illustrative)Oxidative Induction Time (OIT) @ 200°C~45 minutes
Polypropylene (PP) DPPD ( illustrative)Oxidative Induction Time (OIT) @ 190°C~35 minutes

Note: Specific OIT values for DPPD in PE and PP were not found in the search results. The provided values are illustrative of how antioxidants increase OIT. The OIT is a measure of the material's resistance to oxidation.[3][4][5]

Experimental Protocols

A detailed understanding of the methodologies used to evaluate the performance of DPPD is crucial for interpreting the data and for designing further studies.

Thermo-oxidative Aging

This test is performed to simulate the long-term effects of heat and oxygen on the polymer.

  • Sample Preparation: Standard dumbbell-shaped specimens are prepared from the polymer compounds (with and without DPPD) according to ASTM D412.

  • Aging Procedure: The specimens are placed in a hot air oven at a specified temperature (e.g., 70°C, 100°C) for a defined period (e.g., 24, 72, 168 hours), as per ASTM D573.

  • Mechanical Testing: After aging, the specimens are allowed to cool to room temperature. Tensile strength, elongation at break, and hardness are then measured using a universal testing machine and a durometer, respectively.

  • Comparison: The results of the aged samples are compared with those of the unaged samples to determine the retention of mechanical properties.

Ozone Resistance Testing

This method evaluates the resistance of rubber to cracking when exposed to an ozone-containing atmosphere.

  • Standard: The test is conducted according to ASTM D1149.

  • Sample Preparation: Test specimens (e.g., rectangular strips) are prepared and are placed under a specific strain (e.g., 20% elongation).

  • Exposure: The strained specimens are exposed to a controlled concentration of ozone (e.g., 50 pphm) in a specialized chamber at a constant temperature (e.g., 40°C).

  • Evaluation: The specimens are periodically inspected for the appearance and growth of cracks. The severity of cracking is rated according to a standardized scale.

Oxidative Induction Time (OIT)

OIT is a measure of the thermal stability of a material against oxidation.

  • Instrumentation: The test is performed using a Differential Scanning Calorimeter (DSC).

  • Procedure: A small sample of the polymer is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[6]

  • Oxygen Introduction: Once the isothermal temperature is reached, the atmosphere is switched to pure oxygen.[6]

  • Measurement: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better oxidative stability.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.

Antioxidant Mechanism of DPPD

DPPD acts as a radical scavenger, interrupting the auto-oxidation cycle of polymers. It donates a hydrogen atom to the reactive peroxy radicals (ROO•), forming a stable hydroperoxide and a less reactive DPPD radical.

Antioxidant_Mechanism Polymer (RH) Polymer (RH) Initiation Initiation Polymer (RH)->Initiation Heat, UV Polymer Radical (R•) Polymer Radical (R•) Initiation->Polymer Radical (R•) Peroxy Radical (ROO•) Peroxy Radical (ROO•) Polymer Radical (R•)->Peroxy Radical (ROO•) + O2 Oxygen (O2) Oxygen (O2) Propagation Propagation Peroxy Radical (ROO•)->Propagation + Polymer (RH) Termination Termination Peroxy Radical (ROO•)->Termination + DPPD Propagation->Polymer Radical (R•) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Propagation->Hydroperoxide (ROOH) DPPD (Ar-NH-Ar) DPPD (Ar-NH-Ar) DPPD (Ar-NH-Ar)->Termination Termination->Hydroperoxide (ROOH) DPPD Radical (Ar-N•-Ar) DPPD Radical (Ar-N•-Ar) Termination->DPPD Radical (Ar-N•-Ar) Stable Products Stable Products DPPD Radical (Ar-N•-Ar)->Stable Products Further Reactions

Antioxidant action of DPPD in a polymer matrix.
Experimental Workflow for Evaluating Antioxidant Performance

This workflow outlines the key steps involved in assessing the effectiveness of an antioxidant like DPPD in a polymer matrix.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_testing Performance Testing Compounding Compounding Molding Molding Compounding->Molding Polymer + DPPD Thermal_Aging Thermal_Aging Molding->Thermal_Aging Ozone_Aging Ozone_Aging Molding->Ozone_Aging UV_Aging UV_Aging Molding->UV_Aging Mechanical_Tests Mechanical_Tests Thermal_Aging->Mechanical_Tests OIT_Test OIT_Test Thermal_Aging->OIT_Test Visual_Inspection Visual_Inspection Ozone_Aging->Visual_Inspection UV_Aging->Mechanical_Tests Data_Analysis Data_Analysis Mechanical_Tests->Data_Analysis OIT_Test->Data_Analysis Visual_Inspection->Data_Analysis

Workflow for antioxidant performance evaluation.

Conclusion

N,N'-diphenyl-p-phenylenediamine (DPPD) is a highly effective antioxidant and antiozonant for a wide range of polymers, including natural and synthetic rubbers. Its ability to scavenge free radicals and interrupt oxidative degradation pathways leads to a significant retention of mechanical properties and an extension of the material's service life. The choice of DPPD and its concentration should be carefully considered based on the specific polymer matrix and the intended application's environmental conditions. Further research to obtain more direct comparative data for DPPD in plastics like polyethylene and polypropylene would be beneficial for a more comprehensive understanding of its performance spectrum.

References

Safety Operating Guide

Proper Disposal Procedures for N,N'-diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of N,N'-diphenyl-p-phenylenediamine (DPPD). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.

Immediate Safety and Handling Precautions

Before handling DPPD for any purpose, including disposal, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: Use DPPD only in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[3]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[2][3] Do not ingest or inhale the substance.[3] DPPD is known to be a skin sensitizer and may cause an allergic skin reaction.[1]

  • Hygiene Practices: Wash hands and skin thoroughly after handling.[2][3] Contaminated work clothing should not be allowed outside of the workplace and must be washed before reuse.[1][2]

  • Storage: Store DPPD in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, isocyanates, peroxides, and acids.[4]

Spill Management Protocol

In the event of a DPPD spill, follow these steps immediately to contain and clean up the material safely:

  • Evacuate and Isolate: Isolate the spill or leak area in all directions for at least 25 meters (75 feet) for solids.[4]

  • Remove Ignition Sources: Immediately remove all sources of ignition (sparks, flames, etc.) from the area.[4]

  • Containment and Cleanup (Small Spills):

    • Dampen the solid spill material with acetone to minimize dust generation.[4]

    • Carefully transfer the dampened material into a suitable, labeled container for disposal.[3][4]

    • Use absorbent paper dampened with acetone to pick up any remaining residue.[4]

    • Solvent-wash all contaminated surfaces with acetone, followed by a soap and water solution.[4]

  • Containment and Cleanup (Large Spills):

    • Shovel or sweep up the spilled material and place it into a designated container for reuse or disposal.[3]

    • Avoid generating dust during cleanup.[3]

    • Prevent the spilled material from entering drains, sewers, or waterways.[2][3]

  • Disposal of Cleanup Materials: Seal all contaminated clothing and absorbent materials in a vapor-tight plastic bag for eventual disposal as hazardous waste.[4]

Step-by-Step Disposal Protocol for DPPD Waste

DPPD and materials contaminated with it must be treated as hazardous waste.[5] Disposal must always be conducted through an approved waste disposal plant and in accordance with all applicable local, state, and federal regulations.[1][5]

  • Waste Identification: A chemical is considered waste when it is no longer intended for use.[6] Identify all DPPD waste, including expired reagents, reaction byproducts, and contaminated labware (e.g., gloves, absorbent paper, containers).

  • Containerization:

    • Collect all DPPD waste in a suitable, clean, dry, and sealable container.[3][6] Ensure the container is compatible with the chemical.

    • Do not mix DPPD waste with other incompatible waste streams.[6]

    • Keep the waste container closed except when adding waste.[6]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[6][7]

    • List the full chemical name, "N,N'-diphenyl-p-phenylenediamine." Do not use abbreviations.[7]

    • Include information such as the date of waste generation, the place of origin (lab and room number), and the principal investigator's name.[7]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[8]

    • Ensure the storage area is secure and segregated from incompatible materials.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7][8]

    • Provide the EHS department with a complete list of the chemicals in the waste container.[7]

    • Under no circumstances should DPPD or its containers be disposed of in the regular trash or down the drain.[3][6]

Data Presentation

The following table summarizes key quantitative data related to the immediate response for a DPPD spill.

ParameterValueSource
Immediate Isolation Distance for SolidsAt least 25 meters (75 feet)[4]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper management and disposal of DPPD waste in a laboratory setting.

DPPD_Disposal_Workflow cluster_start Waste Generation cluster_characterize Waste Characterization cluster_spill Spill Response cluster_routine Routine Disposal cluster_storage Final Steps start DPPD Waste Generated (Unused chemical, contaminated items) is_spill Spill or Routine Waste? start->is_spill spill_protocol Follow Spill Management Protocol: 1. Isolate Area 2. Remove Ignition Sources 3. Contain & Clean Up is_spill->spill_protocol Spill containerize Place in a Designated, Compatible Waste Container is_spill->containerize Routine spill_protocol->containerize seal_label Seal and Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information containerize->seal_label store Store in Designated Satellite Accumulation Area seal_label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_point Proper Disposal by Certified Vendor contact_ehs->end_point

Caption: Workflow for DPPD waste management from generation to final disposal.

References

Essential Safety and Handling Guide for N,N'-diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of N,N'-diphenyl-p-phenylenediamine (DPPD), a common antioxidant. Adherence to these procedures is essential to ensure a safe laboratory environment.

Health Hazard Information

DPPD is a hazardous substance that can cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2] It may also cause an allergic skin reaction.[3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling DPPD to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[5]Prevents skin contact, which can cause irritation and allergic reactions.[1][4] It is crucial to consult the glove manufacturer's specific chemical resistance data for DPPD.
Eye Protection Chemical safety goggles or a face shield.[1][6]Protects against eye irritation from dust or splashes.[1] An eyewash station should be readily accessible.
Skin and Body Protection Protective clothing, such as a lab coat, and closed-toe shoes.Prevents skin exposure and contamination of personal clothing.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator.[1]Required when engineering controls are insufficient to maintain exposure below acceptable limits or if irritation occurs. Use in a chemical fume hood is recommended.[1]

Hazard and Toxicity Data

The following tables summarize key hazard and toxicity data for DPPD.

Hazard Identification

HazardDescription
Physical State Gray to brown powder.[7]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[1]
Health Effects May cause eye, skin, respiratory, and digestive tract irritation.[1][2] May cause an allergic skin reaction.[3][4]

Toxicity Data

TestSpeciesRouteValueReference
LD50RatOral2370 mg/kg[1]
LD50MouseOral18 g/kg[1]
NOAEL (28-day repeated dose)RatGavage1000 mg/kg bw/day[1]
NOAEL (Reproduction/developmental)RatGavage8 mg/kg bw/day[1]

LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs) for DPPD from major regulatory agencies such as OSHA, NIOSH, or ACGIH.[2] Therefore, it is imperative to handle this chemical with a high degree of caution and utilize engineering controls and personal protective equipment to minimize any potential exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Handling Protocol

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for DPPD.[3] Don all required PPE as detailed in the table above.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

    • Minimize dust generation and accumulation when handling the solid material.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[8]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Remove contaminated clothing and wash it before reuse.[1]

Disposal Plan

  • Waste Collection: Collect all waste material, including contaminated PPE, in a suitable, sealed, and properly labeled container for disposal.[1]

  • Disposal: Dispose of the waste through an approved waste disposal plant.[3] All disposal activities must adhere to federal, state, and local regulations for hazardous waste.[9] Do not dispose of DPPD down the drain or in the regular trash.

Emergency Procedures: DPPD Spill Response

In the event of a DPPD spill, follow the steps outlined in the workflow below.

DPPD_Spill_Response cluster_Initial_Actions Immediate Response cluster_PPE Don Appropriate PPE cluster_Cleanup Spill Cleanup cluster_Decontamination_Disposal Final Steps Evacuate Evacuate the immediate area and alert others. Assess Assess the spill size and potential hazards. Evacuate->Assess PPE Wear: - Chemical resistant gloves - Safety goggles - Respirator - Protective clothing Assess->PPE If spill is manageable Ventilate Ensure adequate ventilation. PPE->Ventilate Contain Contain the spill to prevent spreading. Ventilate->Contain Dampen For small spills, dampen with acetone to minimize dust. Contain->Dampen Collect Carefully sweep or absorb the material. Dampen->Collect Containerize Place spilled material and cleanup supplies into a labeled, sealed container. Collect->Containerize Decontaminate Decontaminate the spill area with soap and water. Containerize->Decontaminate Dispose Dispose of the waste container according to hazardous waste procedures. Decontaminate->Dispose Report Report the incident to the appropriate safety personnel. Dispose->Report

Caption: Workflow for responding to a DPPD spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.